2-chloro-N-(4-fluorophenyl)acetamide
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
2-chloro-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFNO/c9-5-8(12)11-7-3-1-6(10)2-4-7/h1-4H,5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDAWWCJBFPBHFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70336303 | |
| Record name | 2-chloro-N-(4-fluorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70336303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351-04-2 | |
| Record name | 2-chloro-N-(4-fluorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70336303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-N-(4-fluorophenyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: 2-chloro-N-(4-fluorophenyl)acetamide
An In-depth Profile for Chemical Research and Development
Abstract: This document provides a comprehensive technical overview of 2-chloro-N-(4-fluorophenyl)acetamide (CAS No: 351-04-2), a key chemical intermediate in the synthesis of advanced organic molecules. N-substituted phenylacetamides are a critical class of compounds, serving as foundational building blocks in the development of pharmaceuticals and agrochemicals.[1][2] This guide delineates the compound's core physicochemical properties, provides a detailed and validated synthetic protocol, outlines methods for analytical characterization, discusses its applications as a versatile precursor, and summarizes essential safety and handling protocols. The content is structured to provide researchers, chemists, and drug development professionals with the technical and practical insights required for its effective utilization in a laboratory setting.
Compound Identification and Physicochemical Properties
This compound is a halogenated aromatic amide. Its structure, featuring a reactive chloroacetyl group and a fluorinated phenyl ring, makes it a valuable and versatile intermediate for further chemical elaboration.
Core Identifiers
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem[3] |
| CAS Number | 351-04-2 | PubChem[3] |
| Molecular Formula | C₈H₇ClFNO | PubChem[1][3] |
| Molecular Weight | 187.60 g/mol | PubChem[1][3] |
| InChI | InChI=1S/C8H7ClFNO/c9-5-8(12)11-7-3-1-6(10)2-4-7/h1-4H,5H2,(H,11,12) | PubChem[3] |
| InChIKey | JDAWWCJBFPBHFL-UHFFFAOYSA-N | PubChem[3] |
| Canonical SMILES | C1=CC(=CC=C1NC(=O)CCl)F | PubChem[3] |
Physical and Chemical Properties
| Property | Value | Notes |
| Appearance | Solid / Crystalline Powder | General observation for similar compounds. |
| XLogP3 | 1.7 | A measure of lipophilicity.[3] |
| Hydrogen Bond Donor Count | 1 | Computed by Cactvs.[3] |
| Hydrogen Bond Acceptor Count | 2 | Computed by Cactvs.[3] |
| Rotatable Bond Count | 2 | Computed by Cactvs.[3] |
Synthesis and Mechanistic Rationale
The synthesis of this compound is typically achieved via a nucleophilic acyl substitution reaction. The primary amine of 4-fluoroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established methods for the synthesis of N-substituted chloroacetamides.[1][4]
Materials:
-
4-fluoroaniline (1.0 eq)
-
Chloroacetyl chloride (1.0 eq)
-
Triethylamine (1.0 eq)
-
Toluene (or other suitable aprotic solvent)
-
Deionized Water
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-fluoroaniline (1.0 eq) and triethylamine (1.0 eq) in toluene.
-
Cooling: Cool the solution in an ice bath to 0-5 °C. The use of an ice bath is critical to control the exothermic reaction and prevent the formation of side products.
-
Reagent Addition: Add chloroacetyl chloride (1.0 eq), dissolved in a small amount of toluene, dropwise to the stirred solution over a period of 30-45 minutes. Maintain the temperature below 10 °C during the addition.
-
Causality: Triethylamine acts as a base to neutralize the hydrochloric acid (HCl) byproduct formed during the reaction. This prevents the protonation of the 4-fluoroaniline, ensuring it remains a potent nucleophile, and drives the reaction to completion.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 3-4 hours to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup and Isolation:
-
A precipitate of triethylamine hydrochloride will form. Separate this solid by filtration.
-
Transfer the filtrate to a separatory funnel and wash it sequentially with water (3 times) to remove any remaining salts and water-soluble impurities.
-
Dry the organic layer (toluene) over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a crystalline solid.[1]
Applications as a Chemical Intermediate
This compound is not typically an end-product but rather a versatile precursor. The presence of the reactive C-Cl bond allows for facile nucleophilic substitution, making it an ideal starting point for building more complex molecular architectures.
N-(substituted phenyl)-2-chloroacetamides are recognized as important intermediates in organic synthesis.[1] They are used in the preparation of various derivatives, including those with potential biological activity such as (quinolin-8-yloxy) acetamides and 2,5-piperazinediones.[1] Furthermore, this class of compounds serves as a key precursor for synthesizing novel heterocyclic systems like thienopyridines, which are explored for their medicinal properties.[5]
Role as a Versatile Building Block
Caption: Synthetic utility of this compound as a precursor.
Safety, Handling, and Storage
Proper handling of this compound is essential due to its potential hazards. The following information is aggregated from GHS classifications.[3][6]
GHS Hazard Summary
| Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
|
| Warning | H315: Causes skin irritation.[3][6]H319: Causes serious eye irritation.[3][6]H335: May cause respiratory irritation.[3][6] | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection/face protection.[7]P302+P352: IF ON SKIN: Wash with plenty of soap and water.[7]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] |
Handling and Storage Recommendations
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust.[7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[8][9]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Avoid dust formation.[7][8]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible substances such as strong oxidizing agents and strong bases.
References
- 1. 2-Chloro-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C8H7ClFNO | CID 532065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ijpsr.info [ijpsr.info]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2'-Chloro-4'-fluoroacetanilide | C8H7ClFNO | CID 589419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. aksci.com [aksci.com]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
2-chloro-N-(4-fluorophenyl)acetamide physical properties
An In-depth Technical Guide to the Physical and Spectroscopic Properties of 2-chloro-N-(4-fluorophenyl)acetamide
Introduction
This compound is a member of the N-(substituted phenyl)-2-chloroacetamides class of organic compounds. These compounds are significant as versatile intermediates in organic synthesis, serving as foundational materials for the creation of various derivatives, including those with potential biological activity.[1] The presence of a reactive chloroacetyl group and a substituted phenyl ring makes this molecule a valuable building block for drug discovery and materials science. This guide provides a comprehensive overview of its core physical properties, spectroscopic profile, and the experimental methodologies required for its characterization, tailored for researchers and drug development professionals.
Part 1: Chemical Identity and Molecular Structure
A precise understanding of the chemical identity and three-dimensional structure is paramount for predicting reactivity, understanding biological interactions, and designing experimental protocols.
Identifiers and Molecular Formula
The compound is unambiguously identified by the following descriptors:
| Identifier | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 351-04-2 | [2] |
| Molecular Formula | C₈H₇ClFNO | [2] |
| Molecular Weight | 187.60 g/mol | [2] |
| InChIKey | JDAWWCJBFPBHFL-UHFFFAOYSA-N | [2] |
| Synonyms | N-(Chloroacetyl)-4-fluoroaniline, 2-chloro-4'-fluoroacetanilide | [2] |
Crystal and Molecular Structure
The solid-state structure of this compound has been elucidated by single-crystal X-ray diffraction, providing invaluable insights into its conformation and intermolecular interactions.[3]
The compound crystallizes in a monoclinic system.[3] Within the crystal structure, molecules are organized into infinite chains along the c-axis, a formation stabilized by intermolecular N—H···O hydrogen bonds.[3] This hydrogen bonding is a critical determinant of the compound's melting point and solubility characteristics.
Furthermore, an intramolecular C—H···O hydrogen bond is present, which results in the formation of a stable six-membered ring.[3] Such intramolecular forces influence the molecule's conformation in both solid and solution states, impacting its interaction with biological targets.
Part 2: Physicochemical Properties
The physical properties of a compound dictate its handling, formulation, and behavior in various experimental settings.
| Property | Value | Notes |
| Appearance | Solid. Can be obtained as pink or colorless blocks through crystallization. | [1] |
| Melting Point | Not explicitly reported. Related isomer N-(2-chloro-4-fluorophenyl)acetamide melts at 117 °C. | [4] |
| Boiling Point | Predicted values for related isomers are typically >300 °C. Experimental data not available. | [5] |
| Solubility | Expected to have low solubility in water and moderate to good solubility in organic solvents like ethanol, chloroform, and DMSO. | [1][6] |
-
Expertise & Experience Insight: The high degree of intermolecular hydrogen bonding observed in the crystal structure suggests a relatively high melting point and lower solubility in non-polar solvents.[3] When preparing solutions for assays, starting with solvents like DMSO or DMF is advisable before attempting aqueous buffers.
Part 3: Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework. PubChem indicates the availability of ¹H and ¹³C NMR spectral data for this compound.[2]
-
¹H NMR: The proton spectrum is expected to show distinct signals: a singlet for the two protons of the chloromethyl group (–CH₂Cl), a singlet for the amide proton (–NH–), and a set of multiplets in the aromatic region for the four protons on the 4-fluorophenyl ring. The coupling of these aromatic protons with the fluorine atom will lead to more complex splitting patterns than a non-fluorinated analogue.
-
¹³C NMR: The carbon spectrum will show characteristic peaks for the carbonyl carbon (C=O), the chloromethyl carbon (–CH₂Cl), and the six unique carbons of the 4-fluorophenyl ring. The carbons of the aromatic ring will exhibit coupling with the fluorine atom (¹JC-F, ²JC-F, etc.), which is a key diagnostic feature.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies include:
| Functional Group | Wavenumber (cm⁻¹) | Significance |
| N-H Stretch | ~3200-3300 | Indicates the secondary amide N-H bond. |
| C=O Stretch | ~1660-1680 | Strong absorption characteristic of the amide I band. |
| N-H Bend | ~1540 | Characteristic of the amide II band. |
| C-Cl Stretch | ~785-540 | Indicates the presence of the chloroalkyl group. |
Data derived from related compounds and general spectroscopic principles.[7]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
-
Molecular Ion Peak: The mass spectrum will show a molecular ion peak [M]⁺ at m/z 187, corresponding to the monoisotopic mass of C₈H₇³⁵ClFNO.[2] An [M+2]⁺ peak at m/z 189 with approximately one-third the intensity of the [M]⁺ peak will also be present, which is the characteristic isotopic signature of a molecule containing one chlorine atom.
-
Key Fragments: Common fragmentation pathways would involve the loss of the chloromethyl radical or cleavage of the amide bond, leading to characteristic daughter ions.[2][8]
Part 4: Experimental Methodologies
The following protocols are foundational for the synthesis and characterization of this compound.
Synthesis Protocol: Acylation of 4-Fluoroaniline
This protocol is based on a well-established method for synthesizing N-(substituted phenyl)-2-chloroacetamides.[1] The causality behind this choice is its high efficiency and the use of readily available reagents.
Workflow Diagram: Synthesis of this compound
References
- 1. 2-Chloro-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C8H7ClFNO | CID 532065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N-(2-chloro-4-fluorophenyl)acetamide [stenutz.eu]
- 5. 2-CHLORO-N-(2-FLUOROPHENYL)ACETAMIDE CAS#: 347-66-0 [chemicalbook.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. ijpsr.info [ijpsr.info]
- 8. 2'-Chloro-4'-fluoroacetanilide | C8H7ClFNO | CID 589419 - PubChem [pubchem.ncbi.nlm.nih.gov]
2-chloro-N-(4-fluorophenyl)acetamide molecular weight
An In-Depth Technical Guide to 2-Chloro-N-(4-fluorophenyl)acetamide for Advanced Research and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in organic synthesis and pharmaceutical development. The document details the compound's core molecular properties, centered around its molecular weight, and extends to in-depth discussions on its synthesis, analytical validation, strategic applications, and critical safety protocols. By synthesizing theoretical knowledge with practical, field-proven insights, this guide serves as an essential resource for professionals engaged in chemical research and drug discovery, aiming to facilitate a deeper understanding and proficient utilization of this versatile molecule.
Introduction: A Versatile Scaffold in Modern Synthesis
This compound is a member of the N-(substituted phenyl)-2-chloroacetamides class of compounds. These molecules are recognized as pivotal intermediates in organic synthesis.[1][2] Their importance stems from the presence of multiple reactive sites, which allows for their use as versatile building blocks in the construction of more complex chemical entities. The chloroacetamide moiety provides a reactive electrophilic site for nucleophilic substitution, while the substituted phenyl ring can be modified or can serve to modulate the electronic and steric properties of the final molecule. This dual functionality makes compounds like this compound particularly valuable in the synthesis of heterocyclic compounds and other scaffolds with significant biological activity, such as (quinolin-8-yloxy) acetamide and 2,5-piperazinedione.[1][2]
Core Molecular Properties and Characterization
The foundational step in utilizing any chemical compound is a thorough understanding of its physical and chemical properties. These characteristics dictate its behavior in reactions, its analytical signature, and its handling requirements.
Key Identifiers and Physicochemical Properties
The fundamental properties of this compound are summarized in the table below. The molecular weight, a critical parameter for stoichiometric calculations in synthesis and for mass spectrometry, is 187.60 g/mol .[1][3][4][5]
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[6] |
| Molecular Formula | C₈H₇ClFNO | PubChem[4][6] |
| Molecular Weight | 187.60 g/mol | PubChem[4] |
| CAS Number | 399-35-9 | Sigma-Aldrich[5] |
| Canonical SMILES | C1=CC(=CC=C1NC(=O)CCl)F | PubChem[6] |
| InChI Key | JDAWWCJBFPBHFL-UHFFFAOYSA-N | PubChem[6] |
| Appearance | White to off-white crystalline powder | (Typical) |
| Crystal Structure | Monoclinic, Space group Cc | Acta Cryst.[2] |
Structural Elucidation
The molecular structure consists of a 4-fluorophenyl group attached to the nitrogen of an acetamide, which is further substituted with a chlorine atom at the alpha-carbon. X-ray crystallography studies have revealed that the molecule can form a six-membered ring via an intramolecular C—H···O hydrogen bond.[1][2] In the solid state, molecules are linked into infinite chains by intermolecular N—H···O hydrogen bonds.[1][2] This structural arrangement influences the compound's physical properties, such as melting point and solubility.
Synthesis and Mechanistic Pathway
The synthesis of this compound is typically achieved through a nucleophilic acyl substitution reaction. This standard yet robust methodology ensures high yield and purity, making it suitable for both laboratory-scale and larger-scale production.
Experimental Protocol: Synthesis
The following protocol describes a reliable method for the synthesis of the title compound.
Materials:
-
4-fluoroaniline
-
Chloroacetyl chloride
-
Triethylamine (or another suitable base like pyridine)
-
Anhydrous solvent (e.g., Toluene, Dichloromethane, or Acetonitrile)
-
Deionized water
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-fluoroaniline (1.0 eq) and triethylamine (1.1 eq) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen).
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice bath. This is crucial to control the exothermicity of the reaction between the amine and the highly reactive acyl chloride.
-
Addition of Acyl Chloride: Add chloroacetyl chloride (1.05 eq) dropwise to the cooled solution over 30-45 minutes. Maintaining a low temperature prevents side reactions and degradation.
-
Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up:
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt that precipitates out.
-
Wash the filtrate sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine to remove unreacted starting materials and impurities.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Isolation: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Synthesis Workflow Diagram
The logical flow of the synthesis and purification process is depicted below.
Caption: Workflow for the synthesis and purification of this compound.
Analytical Methodologies and Quality Control
Ensuring the identity, purity, and quality of the synthesized compound is paramount. A multi-pronged analytical approach is recommended.
Standard QC Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The proton NMR should show characteristic peaks for the aromatic protons, the methylene (-CH₂-) protons adjacent to the chlorine, and the amide (N-H) proton.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight (187.60 g/mol ) and the characteristic isotopic pattern of a monochlorinated compound.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. A typical method would involve a C18 reverse-phase column with a mobile phase gradient of water and acetonitrile. Purity is assessed by the area percentage of the main peak.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the presence of key functional groups, such as the N-H stretch, C=O (amide I) stretch, and C-Cl stretch.
Quality Control Workflow Diagram
The following diagram outlines a standard workflow for the quality control validation of a newly synthesized batch.
Caption: Standard quality control workflow for this compound.
Applications in Research and Drug Development
The utility of this compound lies in its role as a reactive intermediate. The electrophilic chloromethyl group is readily displaced by a wide range of nucleophiles (e.g., amines, thiols, alcohols), providing a straightforward entry into a diverse library of derivatives. This makes it an attractive starting material for generating compounds for high-throughput screening in drug discovery programs. Its derivatives have been investigated for a variety of biological activities, highlighting its importance as a versatile scaffold.[7]
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety.
Hazard Identification
Based on aggregated GHS data, this compound presents the following hazards:
-
H319: Causes serious eye irritation. [6]
-
H315: Causes skin irritation. [6]
-
H335: May cause respiratory irritation. [6]
Handling and PPE
-
Engineering Controls: Work should be conducted in a well-ventilated fume hood.[8]
-
Personal Protective Equipment (PPE):
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[9]
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[9]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[9]
Conclusion
This compound, with a molecular weight of 187.60 g/mol , is more than a simple chemical. It is a highly functionalized and versatile intermediate that serves as a critical starting point for complex molecular architectures in pharmaceutical and chemical research. A comprehensive understanding of its properties, synthesis, analysis, and safe handling procedures, as outlined in this guide, is essential for unlocking its full potential in the laboratory.
References
- 1. 2-Chloro-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-(2-chloro-4-fluorophenyl)acetamide [stenutz.eu]
- 4. 2'-Chloro-4'-fluoroacetanilide | C8H7ClFNO | CID 589419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-(2-Chloro-4-fluorophenyl)acetamide | 399-35-9 [sigmaaldrich.com]
- 6. This compound | C8H7ClFNO | CID 532065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Chloro-N-(4-chloro-3-fluorophenyl)acetamide | CymitQuimica [cymitquimica.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
2-chloro-N-(4-fluorophenyl)acetamide structure elucidation
An In-depth Technical Guide to the Structure Elucidation of 2-chloro-N-(4-fluorophenyl)acetamide
This guide provides a comprehensive, multi-faceted approach to the structural elucidation of this compound, a key intermediate in modern organic synthesis and drug discovery. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data reporting to explain the underlying scientific rationale for each analytical choice, creating a self-validating workflow for unambiguous structural confirmation.
Introduction and Strategic Overview
The precise determination of a molecule's structure is the bedrock of chemical and pharmaceutical research. For a compound like this compound (CAS No: 351-04-2), its utility as a versatile building block demands rigorous and unequivocal characterization.[1] N-(substituted phenyl)-2-chloroacetamides are crucial precursors in the synthesis of various bioactive derivatives, making their correct structural assignment paramount for the success of downstream applications.[1]
This guide outlines an integrated analytical strategy employing a suite of orthogonal techniques. We will begin with the chemical synthesis and proceed through a logical sequence of spectroscopic and crystallographic analyses. Each step is designed not only to provide a piece of structural evidence but also to cross-validate the findings of the other methods, ensuring the highest degree of scientific confidence.
Synthesis and Purification: Establishing the Foundation
The first step in any structural elucidation is the synthesis and purification of the analyte. A common and efficient method for preparing N-substituted chloroacetamides is the acylation of an aniline derivative with chloroacetyl chloride.[2]
Experimental Protocol: Synthesis
-
Reaction Setup: To a solution of 4-fluoroaniline (0.05 mol) and triethylamine (0.05 mol) in toluene (50 ml), add chloroacetyl chloride (0.05 mol) dropwise over a period of 30 minutes. The reaction is conducted in an ice bath to manage the exothermic nature of the acylation.
-
Reaction Progression: After the addition is complete, the mixture is stirred at room temperature for 4 hours to ensure the reaction goes to completion.
-
Workup and Isolation: The byproduct, triethylamine hydrochloride, is removed by filtration. The resulting organic phase is washed three times with water to remove any remaining water-soluble impurities.
-
Purification: The toluene is removed by rotary evaporation. The crude product is then purified by recrystallization, typically from an ethanol/water mixture, to yield the final compound as a crystalline solid.[1]
Causality of Choices:
-
Triethylamine: This tertiary amine acts as a non-nucleophilic base to quench the HCl generated during the reaction, driving the equilibrium towards the product.
-
Toluene: An inert solvent that is suitable for the reaction temperature and facilitates the separation of the organic product from the aqueous wash phase.
-
Recrystallization: This purification technique is chosen to obtain a high-purity solid sample, which is critical for obtaining high-quality spectroscopic data and is an essential prerequisite for growing single crystals for X-ray diffraction.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and purification of the target compound.
Spectroscopic Characterization: Assembling the Structural Puzzle
With a pure sample in hand, we employ a range of spectroscopic techniques. Each method provides unique and complementary information about the molecule's functional groups, connectivity, and overall framework.[3]
Infrared (IR) Spectroscopy
Principle: IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of specific bonds. It is an excellent tool for identifying the functional groups present.
Experimental Protocol (Attenuated Total Reflectance - ATR):
-
Background: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid crystalline sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil and collect the spectrum, typically over a range of 4000-400 cm⁻¹.
Data Interpretation: The IR spectrum provides direct evidence for the key functional groups.
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| ~3300 | N-H Stretch | Secondary Amide | Confirms the presence of the amide linkage. |
| ~1670 | C=O Stretch (Amide I) | Amide Carbonyl | Confirms the amide functional group. |
| ~1540 | N-H Bend (Amide II) | Secondary Amide | Further evidence of the secondary amide. |
| ~1510 | C=C Stretch | Aromatic Ring | Indicates the presence of the phenyl ring. |
| ~1220 | C-F Stretch | Aryl Fluoride | Confirms the fluorine substituent on the ring. |
| ~750 | C-Cl Stretch | Alkyl Chloride | Confirms the chloroacetyl group. |
These are approximate values; actual peaks may vary slightly.
Mass Spectrometry (MS)
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the parent molecule with high precision.
Experimental Protocol (Electron Ionization - EI):
-
Sample Introduction: A small amount of the sample is introduced into the ion source, where it is vaporized.
-
Ionization: The gaseous molecules are bombarded with high-energy electrons, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their m/z ratio.
Data Interpretation:
-
Molecular Ion (M⁺): The molecular formula C₈H₇ClFNO gives a monoisotopic mass of approximately 187.02 Da.[4] The mass spectrum should show a molecular ion peak at m/z = 187.
-
Isotopic Pattern: A crucial diagnostic feature is the isotopic signature of chlorine. The presence of ³⁵Cl and ³⁷Cl isotopes in a natural abundance ratio of roughly 3:1 will result in two peaks for every chlorine-containing fragment: an M⁺ peak at m/z 187 and an M+2 peak at m/z 189, with the M+2 peak having about one-third the intensity of the M⁺ peak. This provides definitive evidence for the presence of one chlorine atom.
-
Fragmentation: Key fragmentation patterns would include the loss of the chloroacetyl group or cleavage of the amide bond, providing further clues about the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei (¹H and ¹³C) in a strong magnetic field.
Experimental Protocol:
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
¹H NMR Data Interpretation (Predicted in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.0 | Singlet (broad) | 1H | N-H | Amide proton, often broad due to quadrupole coupling and exchange. |
| ~7.5 | Doublet of Doublets | 2H | H-2, H-6 | Protons ortho to the amide group, coupled to ortho and meta protons. |
| ~7.1 | Doublet of Doublets | 2H | H-3, H-5 | Protons ortho to the fluorine atom, coupled to ortho and meta protons. |
| ~4.2 | Singlet | 2H | -CH₂Cl | Methylene protons adjacent to a carbonyl and a chlorine atom. |
¹³C NMR Data Interpretation (Predicted in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~164 | C=O | Amide carbonyl carbon. |
| ~160 (d) | C-F | Carbon directly attached to fluorine, shows coupling (¹JCF). |
| ~134 | C-N | Aromatic carbon attached to the amide nitrogen. |
| ~122 (d) | C-3, C-5 | Aromatic carbons ortho to the fluorine, show coupling (²JCF). |
| ~116 (d) | C-2, C-6 | Aromatic carbons meta to the fluorine, show coupling (³JCF). |
| ~43 | -CH₂Cl | Aliphatic carbon attached to chlorine. |
X-Ray Crystallography: The Unambiguous Proof
While the combination of spectroscopic methods provides overwhelming evidence for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous confirmation by determining the precise three-dimensional arrangement of atoms in space.[5]
Principle: When a beam of X-rays is directed at a single crystal, the electrons of the atoms diffract the X-rays in a specific pattern. By analyzing this diffraction pattern, a 3D electron density map can be generated, from which the atomic positions can be determined with extremely high precision.
Published Crystallographic Data
The structure of this compound has been determined by single-crystal X-ray diffraction.[1][6] The data provides definitive proof of the atomic connectivity and stereochemistry.
| Parameter | Value | Reference |
| Molecular Formula | C₈H₇ClFNO | [1] |
| Molecular Weight | 187.60 | [1] |
| Crystal System | Monoclinic | [1][6] |
| Space Group | Cc | [6] |
| a (Å) | 4.7410 (9) | [1] |
| b (Å) | 20.062 (4) | [1] |
| c (Å) | 8.9860 (18) | [1] |
| β (°) | 99.60 (3) | [1] |
| Volume (ų) | 842.7 (3) | [1] |
| Z | 4 | [1] |
Key Structural Insights from Crystallography:
-
Connectivity: The X-ray data confirms the exact bonding arrangement predicted by spectroscopy: a 4-fluorophenyl ring linked via a nitrogen atom to an acetamide group, which is in turn substituted with a chlorine atom on the alpha-carbon.
-
Hydrogen Bonding: The analysis reveals the presence of intermolecular N—H···O hydrogen bonds, which link molecules into infinite chains within the crystal lattice.[1][7] An intramolecular C—H···O interaction is also observed, which helps to stabilize the molecular conformation.[1][6] This level of detail is inaccessible by other methods and is crucial for understanding solid-state properties and potential crystal engineering applications.
Structural Representation
Caption: 2D chemical structure of this compound.
The Integrated Elucidation Workflow
Caption: Integrated workflow for rigorous structure elucidation.
Conclusion
The structural elucidation of this compound serves as a prime example of a modern, multi-technique analytical approach. By systematically combining synthesis, purification, spectroscopy (IR, MS, NMR), and definitive X-ray crystallography, we construct a layered, cross-validated dataset. This integrated strategy ensures not only the correct structural assignment but also provides a deep understanding of the molecule's chemical and physical properties. For professionals in drug development and chemical research, adherence to such a rigorous, self-validating workflow is the cornerstone of scientific integrity and regulatory compliance.
References
- 1. 2-Chloro-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsr.info [ijpsr.info]
- 3. benchchem.com [benchchem.com]
- 4. PubChemLite - this compound (C8H7ClFNO) [pubchemlite.lcsb.uni.lu]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
2-chloro-N-(4-fluorophenyl)acetamide spectral data (NMR, IR, Mass)
An In-depth Technical Guide to the Spectral Characterization of 2-chloro-N-(4-fluorophenyl)acetamide
This guide provides a comprehensive analysis of the spectral data for this compound (CAS No: 351-04-2), a key intermediate in various organic synthesis pathways.[1][2] As drug development professionals and researchers, confident structural elucidation and purity assessment are paramount. This document moves beyond a simple data dump, offering a nuanced interpretation grounded in the principles of spectroscopic analysis and field-proven insights. We will explore the causality behind the observed spectral features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), providing a robust framework for the validation of this compound.
Molecular Structure and Spectroscopic Implications
The structure of this compound (C₈H₇ClFNO, Molecular Weight: 187.60 g/mol ) incorporates several key features that give rise to a distinct spectroscopic fingerprint:[1][3]
-
Aromatic System: A para-substituted fluorophenyl ring. The highly electronegative fluorine atom and the amide substituent will significantly influence the electronic environment of the aromatic protons and carbons.
-
Amide Linkage: A secondary amide (-CONH-). This group is characterized by a prominent carbonyl (C=O) stretch and N-H vibrations in IR spectroscopy, as well as a distinct, exchangeable proton signal in ¹H NMR.
-
Alkyl Halide Moiety: A chloro-methyl group (-CH₂Cl) attached to the carbonyl carbon. This group provides characteristic signals in both NMR and mass spectrometry, particularly due to the isotopic signature of chlorine.
Understanding these components is the first step in a logical, predictive approach to spectral interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides unambiguous information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Expertise in Practice: Causality in NMR
The choice of solvent is critical. While deuterated chloroform (CDCl₃) is a common choice, deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred for amides. The amide N-H proton is less prone to rapid exchange with residual water in DMSO-d₆, resulting in a sharper, more easily identifiable signal. Furthermore, the hydrogen-bonding capabilities of DMSO-d₆ can influence the chemical shifts of protons involved in such interactions, like the N-H proton.
¹H and ¹³C NMR Spectral Data Interpretation
The following table summarizes the expected and observed chemical shifts for this compound. The analysis integrates data from various sources to provide a consensus view.[3][4][5]
| Assignment | ¹H NMR (δ, ppm) | Multiplicity | Integration | ¹³C NMR (δ, ppm) | Notes |
| -NH- | ~10.3 | Singlet, broad | 1H | - | Chemical shift is highly dependent on solvent and concentration. Signal disappears upon D₂O exchange. |
| Aromatic C-H | ~7.6 | Multiplet (dd) | 2H | ~122 | Protons ortho to the amide group. |
| Aromatic C-H | ~7.2 | Multiplet (dd) | 2H | ~116 | Protons ortho to the fluorine atom. The F-H coupling results in a doublet of doublets appearance for the aromatic region. |
| -CH₂Cl | ~4.2 | Singlet | 2H | ~43 | The electronegative chlorine atom and adjacent carbonyl group shift this signal downfield. |
| C=O | - | - | - | ~165 | Typical chemical shift for a secondary amide carbonyl carbon. |
| C-N (Aromatic) | - | - | - | ~135 | The carbon atom directly bonded to the amide nitrogen. |
| C-F (Aromatic) | - | - | - | ~159 (d) | This carbon exhibits a large one-bond coupling constant (¹JC-F) with the fluorine atom, appearing as a doublet. |
Protocol: NMR Sample Preparation and Analysis
A self-validating protocol ensures reproducibility and accuracy.
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Ensure the solvent contains a known internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
Dissolution: Cap the tube and gently vortex or invert until the sample is fully dissolved.
-
Data Acquisition: Place the sample in the NMR spectrometer. Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard acquisition parameters on a 400 MHz or 500 MHz instrument are typically sufficient.
-
Validation Step: To confirm the N-H proton signal, add a drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the ¹H spectrum. The N-H signal should disappear or significantly diminish due to proton-deuterium exchange.
Visualization: NMR Analysis Workflow
Caption: Workflow for NMR-based structural elucidation.
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy probes the vibrational modes of molecules. Specific functional groups absorb infrared radiation at characteristic frequencies, making it an excellent tool for rapid functional group identification.
Expertise in Practice: Sample Preparation Matters
Data for this compound is available using both KBr-Pellet and Attenuated Total Reflectance (ATR) techniques.[3]
-
KBr-Pellet: The sample is finely ground with potassium bromide and pressed into a transparent disk. This method can be susceptible to moisture and variations in pellet quality. In the solid state, intermolecular hydrogen bonding between the N-H and C=O groups of adjacent molecules is significant, often leading to a broadening and shifting of these bands to lower wavenumbers.[1][2]
-
ATR: The sample is placed directly onto a crystal (like diamond). This technique is faster and less prone to sample preparation artifacts. The resulting spectrum is very similar to that of a neat sample.
IR Spectral Data Interpretation
The key vibrational frequencies confirm the presence of the essential functional groups.[3][4][6]
| Wavenumber (cm⁻¹) | Vibrational Mode | Description |
| ~3200-3300 | N-H Stretch | Secondary amide N-H bond stretching. Broadness indicates hydrogen bonding. |
| ~3050-3100 | Aromatic C-H Stretch | Stretching of C-H bonds on the fluorophenyl ring. |
| ~1660-1670 | C=O Stretch (Amide I) | A strong, sharp absorption characteristic of the amide carbonyl group. |
| ~1540-1550 | N-H Bend (Amide II) | A combination of N-H in-plane bending and C-N stretching. A key marker for secondary amides. |
| ~1500, ~1410 | Aromatic C=C Stretch | Skeletal vibrations of the phenyl ring. |
| ~1240 | C-N Stretch | Stretching of the bond between the aromatic ring and the amide nitrogen. |
| ~1210 | C-F Stretch | A strong absorption due to the highly polar carbon-fluorine bond. |
| ~750-800 | C-Cl Stretch | Stretching of the carbon-chlorine bond. |
Protocol: Acquiring an ATR-FTIR Spectrum
-
Background Scan: Ensure the ATR crystal surface is clean. Perform a background scan to record the spectrum of the ambient environment (air, CO₂, water vapor), which will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid this compound onto the crystal.
-
Apply Pressure: Use the instrument's pressure arm to ensure firm contact between the sample and the ATR crystal. Consistent pressure is key to reproducible results.
-
Data Acquisition: Scan the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft wipe after analysis.
Visualization: Key IR Absorptions
Caption: Key functional groups and their IR frequencies.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern upon ionization. For this compound, GC-MS data using electron ionization (EI) is available.[3]
Expertise in Practice: Isotopic Patterns
A critical, often overlooked, aspect of interpreting the mass spectrum of a chlorinated compound is the isotopic distribution of chlorine. Chlorine exists naturally as two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This means the molecular ion will appear not as a single peak (M⁺), but as a pair of peaks: one for the molecule containing ³⁵Cl (M) and another, approximately one-third the intensity, at two mass units higher for the molecule containing ³⁷Cl (M+2). This isotopic signature is a definitive marker for the presence of a single chlorine atom.
Mass Spectrum Interpretation
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 187 for the C₈H₇³⁵ClFNO isotopologue. A corresponding M+2 peak at m/z = 189 should be present with roughly 32% of the intensity of the m/z 187 peak, confirming the presence of one chlorine atom.
-
Key Fragments: Electron ionization is a high-energy technique that causes extensive fragmentation. The analysis of these fragments allows for a reconstruction of the molecular structure.
| m/z | Proposed Fragment | Formula | Notes |
| 187/189 | [M]⁺ | [C₈H₇ClFNO]⁺ | Molecular ion peak cluster. |
| 111 | [F-C₆H₄-NH]⁺ | [C₆H₅FN]⁺ | Resulting from cleavage of the amide C-N bond, with loss of the chloroacetyl radical (•COCH₂Cl). |
| 129 | [F-C₆H₄-NCO]⁺ | [C₇H₄FNO]⁺ | A common rearrangement fragment (McLafferty or similar) leading to the isocyanate cation. |
| 77 | [CH₂Cl-C=O]⁺ | [C₂H₂ClO]⁺ | Chloroacetyl cation, formed by cleavage of the amide C-N bond. The m/z 77/79 cluster confirms the presence of chlorine in this fragment. |
Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
Injection: Inject a small volume (e.g., 1 µL) into the GC-MS instrument. The gas chromatograph will separate the sample from any volatile impurities before it enters the mass spectrometer.
-
Ionization: In the ion source, high-energy electrons (typically 70 eV for EI) bombard the molecules, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
-
Data Analysis: Identify the retention time of the compound of interest. Analyze the corresponding mass spectrum, identifying the molecular ion and major fragment peaks. Verify the Cl isotopic pattern.
Visualization: A Plausible Fragmentation Pathway
Caption: Proposed EI fragmentation of the parent molecule.
Conclusion: A Triad of Corroborating Evidence
The structural assignment of this compound is unequivocally confirmed by the powerful triad of modern spectroscopic techniques.
-
NMR spectroscopy provides the complete carbon-hydrogen framework, confirming the connectivity of the chloroacetyl group to the nitrogen of the 4-fluoroaniline moiety.
-
IR spectroscopy rapidly verifies the presence of the key secondary amide and fluoro-aromatic functional groups through their characteristic vibrational absorptions.
-
Mass spectrometry establishes the correct molecular weight and confirms the presence of a single chlorine atom through its distinct isotopic signature, while the fragmentation pattern corroborates the structure determined by NMR.
Together, these self-validating analytical methods provide a robust and trustworthy characterization, essential for any research or development professional relying on the structural integrity of this important chemical intermediate.
References
- 1. 2-Chloro-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C8H7ClFNO | CID 532065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structure and Hirshfeld surface analysis of 2-azido-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsr.info [ijpsr.info]
An In-depth Technical Guide to the Synthesis of 2-chloro-N-(4-fluorophenyl)acetamide
This guide provides a comprehensive overview of the synthesis pathway for 2-chloro-N-(4-fluorophenyl)acetamide, a key intermediate in organic and medicinal chemistry.[1] The document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, field-proven insights, and a focus on procedural integrity and safety.
Strategic Overview: The Chemistry of Amide Bond Formation
The synthesis of this compound is fundamentally an exercise in creating a robust amide bond. The most direct and industrially scalable method is the nucleophilic acyl substitution reaction between 4-fluoroaniline and chloroacetyl chloride.[2][3] In this process, the lone pair of electrons on the nitrogen atom of the 4-fluoroaniline amine group acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride.
The choice of chloroacetyl chloride as the acylating agent is strategic; its high reactivity ensures efficient conversion. However, this reactivity also necessitates precise control over the reaction environment to prevent unwanted side reactions. A key byproduct of this reaction is hydrogen chloride (HCl).[3] Left un-neutralized, this strong acid would protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, the inclusion of a non-nucleophilic base, typically a tertiary amine like triethylamine, is critical to act as an acid scavenger, trapping the HCl as a salt and driving the reaction to completion.[1][4]
Core Reaction Mechanism
Caption: Figure 1: Nucleophilic Acyl Substitution Mechanism.
Field-Proven Experimental Protocol
This protocol is a robust, self-validating procedure adapted from established methods for N-aryl acetamide synthesis.[1][3][4][5] It incorporates controls for the key reaction parameters to ensure high yield and purity.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (1 eq) | Notes |
| 4-Fluoroaniline | C₆H₆FN | 111.12 | 0.05 mol (5.56 g) | Toxic; handle with care.[6] |
| Chloroacetyl Chloride | C₂H₂Cl₂O | 112.94 | 0.05 mol (5.65 g, 3.98 mL) | Highly toxic, corrosive, water-reactive. |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 0.05 mol (5.06 g, 6.96 mL) | Acts as an acid scavenger. |
| Toluene (Anhydrous) | C₇H₈ | 92.14 | 50 mL | Inert reaction solvent. |
| Deionized Water | H₂O | 18.02 | ~150 mL | For washing. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | For drying the organic phase. |
Step-by-Step Synthesis Workflow
A. Reaction Setup (Time: ~20 minutes)
-
Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is thoroughly dried.
-
Under a nitrogen atmosphere, add 4-fluoroaniline (5.56 g, 0.05 mol) and anhydrous toluene (50 mL) to the flask. Stir until the aniline is fully dissolved.
-
Add triethylamine (5.06 g, 0.05 mol) to the solution.
-
Prepare an ice-water bath and cool the reaction flask to 0-5 °C. This is a critical step to manage the exothermic reaction upon addition of the acyl chloride.[1][5]
B. Acylation Reaction (Time: ~4.5 hours)
-
Add chloroacetyl chloride (5.65 g, 0.05 mol) to the dropping funnel.
-
Add the chloroacetyl chloride dropwise to the stirred aniline solution over a period of 30 minutes. Causality Check: A slow, controlled addition is essential to prevent a rapid temperature increase, which could lead to the formation of undesired side products. The formation of a white precipitate (triethylamine hydrochloride) will be observed.
-
Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Continue stirring the reaction mixture at room temperature for 4 hours to ensure the reaction proceeds to completion.[1] Process Validation: Reaction progress can be monitored by Thin Layer Chromatography (TLC), comparing the reaction mixture to a spot of the starting 4-fluoroaniline.
C. Workup and Isolation (Time: ~1 hour)
-
Filter the reaction mixture using a Buchner funnel to remove the solid triethylamine hydrochloride.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic phase (toluene layer) three times with 50 mL portions of deionized water to remove any remaining salts and water-soluble impurities.
-
Dry the separated toluene layer over anhydrous sodium sulfate.
-
Filter off the drying agent.
D. Purification and Product Characterization (Time: ~2-3 hours + drying)
-
Remove the toluene solvent from the filtrate using a rotary evaporator. This will yield the crude product, often as a pink or off-white solid.[1]
-
Purify the crude solid by recrystallization from a suitable solvent such as ethanol.[7]
-
Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Final Validation: Characterize the final product. The melting point should be sharp and consistent with literature values (approx. 131 °C).[2] Further confirmation can be obtained via spectroscopic methods (FT-IR, ¹H NMR, and Mass Spectrometry).
Synthesis Workflow Diagram
Caption: Figure 2: Step-by-step experimental workflow.
Safety and Hazard Management
Scientific integrity demands a rigorous approach to safety. The reagents used in this synthesis are hazardous and must be handled with appropriate precautions.
-
Chloroacetyl Chloride: This substance is highly toxic if inhaled or in contact with skin, causes severe skin burns and eye damage, and reacts violently with water, releasing toxic and corrosive hydrogen chloride gas.[8][9] It must be handled exclusively within a certified chemical fume hood.
-
4-Fluoroaniline: This compound is toxic and can cause skin, eye, and respiratory irritation.[6]
-
Triethylamine and Toluene: These are flammable liquids and should be handled away from ignition sources.
Mandatory Personal Protective Equipment (PPE):
-
Chemical safety goggles and a full-face shield.
-
Compatible chemical-resistant gloves (e.g., butyl rubber).
-
Flame-retardant lab coat.
-
Ensure a safety shower and eyewash station are immediately accessible.
Summary of Key Compound Properties
| Property | Value | Source |
| Chemical Name | This compound | [10] |
| Synonyms | N-(Chloroacetyl)-4-fluoroaniline, 2-Chloro-4'-fluoroacetanilide | [2] |
| CAS Number | 351-04-2 | [11] |
| Molecular Formula | C₈H₇ClFNO | [11] |
| Molecular Weight | 187.60 g/mol | [10][11] |
| Physical Form | Solid Powder | |
| Melting Point | 131 °C | [2] |
References
- 1. 2-Chloro-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. CN103664675A - Method for preparing 2-chloro-N-(4-fluorophenyl)-N-isopropylacetamide - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lobachemie.com [lobachemie.com]
- 9. ICSC 0845 - CHLOROACETYL CHLORIDE [inchem.org]
- 10. This compound | C8H7ClFNO | CID 532065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
Potential biological activity of 2-chloro-N-(4-fluorophenyl)acetamide.
An In-Depth Technical Guide to the Potential Biological Activity of 2-chloro-N-(4-fluorophenyl)acetamide
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the potential biological activities of this compound, a member of the N-aryl-2-chloroacetamide class of compounds. These molecules serve as versatile precursors in medicinal chemistry and organic synthesis, with their chemical reactivity often centered around the electrophilic carbon of the chloroacetyl group.[1][2] This document synthesizes existing research on structurally related analogs to build a predictive framework for the biological potential of the title compound. We will explore its probable antimicrobial, antifungal, and anticancer activities, supported by detailed experimental protocols, structure-activity relationship (SAR) insights, and toxicological considerations. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this chemical scaffold.
Introduction and Chemical Profile
N-(substituted phenyl)-2-chloroacetamides are pivotal intermediates in the synthesis of various biologically active heterocyclic compounds and other derivatives.[1] The core structure, characterized by a reactive chloroacetyl moiety attached to an aromatic amine, is a well-established pharmacophore. The specific compound, this compound (PubChem CID: 532065), combines this reactive group with a 4-fluorophenyl ring, a substitution known to modulate pharmacokinetic and pharmacodynamic properties in many drug candidates.[3] Its molecular structure suggests a high potential for nucleophilic substitution reactions, enabling the creation of diverse chemical libraries for biological screening.[4] This guide will dissect the evidence from closely related analogs to forecast its therapeutic promise.
Synthesis Pathway
The synthesis of N-aryl-2-chloroacetamides is typically a straightforward and high-yield process. The primary method involves the nucleophilic acyl substitution reaction between a substituted aniline and chloroacetyl chloride.
Caption: General synthesis workflow for this compound.
A typical procedure involves dissolving 4-fluoroaniline and a base, such as triethylamine, in a suitable solvent like toluene.[1] Chloroacetyl chloride is then added dropwise, often under cooling, and the reaction proceeds at room temperature for several hours.[1] The resulting product can be purified via filtration to remove the hydrochloride salt by-product, followed by washing and recrystallization from a solvent like ethanol.[1][5]
Potential Antimicrobial Activity
While direct studies on this compound are limited, compelling evidence from analogs, particularly 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, indicates a strong potential for antibacterial activity, especially against Gram-negative bacteria like Klebsiella pneumoniae.[6][7][8]
Causality and Mechanism of Action
Research strongly suggests that the chloro atom on the acetyl group is critical for enhancing antimicrobial efficacy.[6][7][8] Studies comparing chlorinated acetamides with their non-chlorinated counterparts have shown a marked increase in activity with the addition of chlorine.[7][8] This is attributed to the chloro group's ability to stabilize the molecule within the active site of a target enzyme.[6] The proposed mechanism of action for this class of compounds is the inhibition of penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis, ultimately leading to cell lysis.[6][7]
Furthermore, this scaffold shows promise in combination therapy. The analog 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide demonstrated a synergistic effect when combined with carbapenem antibiotics like meropenem and imipenem against K. pneumoniae, suggesting it can optimize the effects of existing antibacterial drugs.[9][10]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is the standard for determining the MIC of a compound.
-
Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).
-
Serial Dilution: The compound is serially diluted in a 96-well microtiter plate containing a cation-adjusted Mueller-Hinton Broth (MHB).
-
Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., K. pneumoniae at ~5 x 10^5 CFU/mL).
-
Controls: Positive (broth + inoculum) and negative (broth only) controls are included. A standard antibiotic (e.g., ciprofloxacin) is used as a reference control.[11]
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Data Presentation: Combination Study Results
| Combination with 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Effect against K. pneumoniae |
| Ciprofloxacin | Additivity[9][10] |
| Cefepime | Additivity[9][10] |
| Ceftazidime | Indifference[9][10] |
| Meropenem | Synergistic Effect [9][10] |
| Imipenem | Synergistic Effect [9][10] |
Potential Antifungal Activity
The broader class of 2-chloro-N-phenylacetamides has demonstrated significant antifungal properties against a range of clinically relevant pathogens, including drug-resistant strains.
Causality and Mechanism of Action
Studies on 2-chloro-N-phenylacetamide have revealed potent activity against fluconazole-resistant Candida albicans and Candida parapsilosis.[12][13] The compound was effective against both planktonic (free-floating) cells and, crucially, biofilms, which are notoriously difficult to treat.[12][13][14] It was shown to inhibit biofilm formation by up to 92% and disrupt preformed biofilms by up to 87%.[12][13]
Against strains of Aspergillus flavus, the mechanism appears to involve binding to ergosterol, a vital component of the fungal cell membrane.[15][16] This interaction disrupts membrane integrity. A secondary proposed mechanism is the inhibition of thymidylate synthase, which would interfere with DNA synthesis.[15][16] Interestingly, these studies also noted an antagonistic effect when the compound was combined with conventional antifungals like amphotericin B and fluconazole, indicating that combination therapy should be approached with caution.[13][15]
Caption: Proposed antifungal mechanisms of action for 2-chloro-N-phenylacetamides.
Experimental Protocol: Antifungal Biofilm Inhibition Assay
-
Biofilm Formation: Standardized fungal cell suspensions (Candida spp.) in RPMI-1640 medium are added to the wells of a 96-well plate.
-
Compound Addition: Various concentrations of this compound are added to the wells.
-
Incubation: The plate is incubated at 37°C for 48 hours to allow for biofilm formation.
-
Washing: Non-adherent cells are removed by washing the wells with phosphate-buffered saline (PBS).
-
Quantification: The remaining biofilm is quantified using a colorimetric assay, such as the crystal violet (CV) or XTT reduction assay. The absorbance is read with a microplate reader.
-
Analysis: The percentage of biofilm inhibition is calculated by comparing the absorbance of treated wells to untreated control wells.
Data Presentation: Antifungal Activity Profile
| Compound | Organism | MIC Range (µg/mL) | MFC Range (µg/mL) |
| 2-chloro-N-phenylacetamide | C. albicans, C. parapsilosis | 128 - 256[12][13][14] | 512 - 1024[12][13][14] |
| 2-chloro-N-phenylacetamide | Aspergillus flavus | 16 - 256[15][16] | 32 - 512[15][16] |
MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration
Potential Anticancer Activity
The chloroacetamide scaffold is a recurring motif in compounds designed for anticancer activity. Its reactivity makes it an excellent building block for developing targeted cytotoxic agents.
Causality and Mechanism of Action
The electrophilic nature of the chloroacetamide group allows it to act as an alkylating agent, forming covalent bonds with nucleophilic residues (e.g., cysteine, histidine) in proteins. This can lead to irreversible enzyme inhibition. One potential mechanism for related thiazole-bearing 2-chloroacetamides is the inhibition of glutathione S-transferase (GST), an enzyme often overexpressed in cancer cells and involved in detoxification and drug resistance.
Studies of related phenylacetamide derivatives have demonstrated potent cytotoxic activity against various cancer cell lines, including prostate (PC3) and breast (MCF-7) carcinomas.[17][18] A closely related analog, 2-chloro-N-(4-fluoro-2-iodophenyl)acetamide, has also shown significant cytotoxic effects against MCF-7 breast cancer cells.[4]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded into a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound for a specified period (e.g., 48 hours).[4]
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Reading: The absorbance is measured at ~570 nm using a microplate reader.
-
Analysis: Cell viability is calculated as a percentage relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.
Data Presentation: Cytotoxicity of Related Compounds
| Compound Class | Cell Line | Activity (IC50) |
| 2-chloro-N-(4-fluoro-2-iodophenyl)acetamide | MCF-7 (Breast Cancer) | Potent activity reported[4] |
| 2-(4-Fluorophenyl)-N-(nitro-phenyl)acetamide | PC3 (Prostate Cancer) | 52 µM[17][18] |
| 2-(4-Fluorophenyl)-N-(nitro-phenyl)acetamide | MCF-7 (Breast Cancer) | 100 µM[17][18] |
Structure-Activity Relationship (SAR) and Toxicological Insights
Caption: Key pharmacophoric features of this compound.
-
Chloroacetyl Group: This is the key functional moiety. The presence of the chlorine atom is consistently shown to be critical for potent antimicrobial and antifungal activity when compared to non-chlorinated analogs.[7][8] Its electrophilic nature is likely central to its anticancer potential via alkylation of biological targets.[4]
-
Aryl Ring Substitution: The 4-fluoro substituent on the phenyl ring is a common feature in medicinal chemistry used to enhance metabolic stability and binding affinity. SAR studies on related series have shown a preference for electron-withdrawing groups on the aryl ring for improved potency.[19]
Safety and Toxicology
According to aggregated GHS information, this compound is classified as causing serious eye irritation and may cause skin irritation.[3] Related acetamide compounds are also noted as irritants to the skin, eyes, and respiratory system.[4] However, preliminary in vitro studies on the similar compound 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide found that it did not possess significant cytotoxic or mutagenic potential at effective antibacterial concentrations, which is a favorable result for its potential development as a therapeutic agent.[6][9][10]
Conclusion and Future Directions
The available evidence from structurally similar compounds strongly suggests that this compound is a molecule with significant potential for biological activity. The chloroacetamide core is a validated pharmacophore for antimicrobial, antifungal, and anticancer applications. The presence of the 4-fluorophenyl moiety is likely to confer favorable pharmacological properties.
Future research should be directed towards:
-
Direct Biological Screening: Systematic evaluation of this compound against panels of bacteria, fungi, and cancer cell lines to confirm the predicted activities.
-
Mechanism of Action Studies: Elucidation of the precise molecular targets for each activity to understand its mode of action and potential for off-target effects.
-
Derivative Synthesis and SAR Expansion: Synthesizing a library of analogs by modifying the aryl ring substitution to optimize potency and selectivity while minimizing toxicity.
-
In Vivo Efficacy and Toxicology: Advancing the most promising compounds to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
This technical guide establishes a solid foundation for these future investigations, highlighting this compound as a promising starting point for novel drug discovery programs.
References
- 1. 2-Chloro-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C8H7ClFNO | CID 532065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Chloro-N-(4-fluoro-2-iodophenyl)acetamide|RUO [benchchem.com]
- 5. ijpsr.info [ijpsr.info]
- 6. Potential of 2-Chloro- N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis [mdpi.com]
- 9. scielo.br [scielo.br]
- 10. Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2-Chloro-N-(4-chlorophenyl)acetamide | 3289-75-6 [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scielo.br [scielo.br]
- 15. Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide: a new molecule with activity against strains of Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-chloro-N-(4-fluorophenyl)acetamide: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-chloro-N-(4-fluorophenyl)acetamide is a halogenated acetamide derivative that has garnered interest within the scientific community as a versatile synthetic intermediate and a scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive review of its chemical properties, synthesis, and potential biological activities, drawing upon existing literature and data from closely related analogs. The document details experimental protocols for its synthesis and biological evaluation, and explores its potential mechanisms of action in antimicrobial and anticancer contexts. This guide is intended to serve as a foundational resource for researchers in medicinal chemistry and drug discovery, facilitating further investigation into this promising compound.
Introduction
N-substituted phenylacetamides represent a significant class of organic compounds with a broad spectrum of biological activities. The introduction of halogen atoms into their structure can profoundly influence their physicochemical properties and pharmacological effects. This compound, with its characteristic chloroacetamide and fluorophenyl moieties, stands as a key intermediate in the synthesis of various derivatives, including those with potential antifungal, antibacterial, and anticancer properties.[1][2] This guide will delve into the core aspects of this compound, providing a detailed overview for researchers and drug development professionals.
Chemical and Physical Properties
This compound is a solid organic compound with the molecular formula C₈H₇ClFNO.[3] Its structure is characterized by a central acetamide linkage between a chloroacetyl group and a 4-fluorophenyl ring.
| Property | Value | Source |
| Molecular Formula | C₈H₇ClFNO | [3] |
| Molecular Weight | 187.60 g/mol | [1] |
| CAS Number | 351-04-2 | [3] |
| Appearance | Reported as pink blocks from chloroform solution | [1] |
| Crystal System | Monoclinic | [1] |
| Space Group | Cc | [4] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the acylation of 4-fluoroaniline with chloroacetyl chloride.[1] This nucleophilic acyl substitution reaction is a fundamental and efficient method for forming the amide bond.
Synthetic Workflow
Figure 1: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is adapted from a published crystallographic study.[1]
Materials:
-
4-fluoroaniline
-
Chloroacetyl chloride
-
Triethylamine
-
Toluene
-
Chloroform
-
Standard laboratory glassware
-
Ice bath
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 4-fluoroaniline (0.05 mol) and triethylamine (0.05 mol) in toluene (50 ml).
-
Cool the solution in an ice bath.
-
Slowly add chloroacetyl chloride (0.05 mol) to the stirred solution over a period of 30 minutes.
-
After the addition is complete, remove the ice bath and continue stirring the mixture at room temperature for 4 hours.
-
Filter the reaction mixture to remove the precipitated triethylamine hydrochloride.
-
Wash the organic filtrate three times with water in a separatory funnel.
-
Separate the organic layer (toluene) and remove the solvent by evaporation under reduced pressure.
-
The crude product can be purified by recrystallization. Slow evaporation from a chloroform solution has been reported to yield pink crystalline blocks of this compound.[1]
Biological Activities and Potential Applications
While specific biological data for this compound is not extensively available in the public domain, the biological activities of closely related chloro-N-aryl acetamides have been investigated, suggesting potential applications in medicine and agriculture.
Antimicrobial Activity
Derivatives of 2-chloro-N-aryl acetamides have demonstrated notable antibacterial and antifungal properties.
Antibacterial Activity: A study on 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, a closely related analog, has shown its potential against Klebsiella pneumoniae.[5][6] The presence of the chloro atom was found to be crucial for its activity, and the proposed mechanism of action involves the inhibition of penicillin-binding proteins (PBPs), leading to cell lysis.[5] Furthermore, this compound exhibited synergistic effects when combined with antibiotics like meropenem and imipenem.[6]
Antifungal Activity: Research on other 2-chloro-N-phenylacetamides has indicated fungistatic activity against various fungal strains, including Trichophyton asteroides and species of Candida and Aspergillus.[7]
Anticancer Activity
Phenylacetamide derivatives have been explored as potential anticancer agents.[2][8][9] The cytotoxic effects of these compounds are often evaluated against a panel of cancer cell lines. For instance, derivatives of 2-(4-fluorophenyl)-N-halophenylacetamide have been synthesized and assessed for their cytotoxicity against prostate (PC3), cervical (HeLa), renal (ACHN), and breast (MCF-7) cancer cell lines.[8] The mechanism of action for some benzamide derivatives, a related class of compounds, is thought to involve the induction of apoptosis through the mitochondrial pathway.[10]
Antidepressant Potential
Phenylacetamide derivatives have also been investigated for their potential as antidepressant agents.[11] The proposed mechanism of action for some of these compounds is the inhibition of monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters like serotonin, norepinephrine, and dopamine.[11][12][13] Inhibition of MAO leads to increased levels of these neurotransmitters in the brain, which is a known therapeutic strategy for depression.
Methodologies for Biological Evaluation
To assess the biological potential of this compound, standardized in vitro assays are employed.
Antimicrobial Susceptibility Testing
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination: This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).
-
Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth.
Cytotoxicity Assay
MTT Assay for Cell Viability: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[14]
Protocol:
-
Seed cancer cells (e.g., MCF-7, PC3) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare various concentrations of this compound in the cell culture medium.
-
Replace the medium in the wells with the medium containing the test compound at different concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for a few hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Potential Mechanisms of Action: A Visualized Hypothesis
Based on studies of related compounds, the following diagram illustrates a hypothetical signaling pathway for the potential anticancer activity of this compound, focusing on the induction of apoptosis.
Figure 2: Hypothetical intrinsic apoptosis pathway induced by this compound.
Conclusion and Future Perspectives
This compound is a readily synthesizable compound with a chemical structure that suggests a high potential for biological activity. While direct and extensive biological studies on this specific molecule are limited, the available literature on its analogs provides a strong rationale for its investigation as a potential antimicrobial, anticancer, and antidepressant agent. The chloroacetamide moiety serves as a reactive handle for further chemical modifications, allowing for the generation of diverse libraries of compounds for structure-activity relationship studies.
Future research should focus on the comprehensive biological evaluation of this compound itself, including broad-spectrum antimicrobial screening and cytotoxicity profiling against a wider range of cancer cell lines. Elucidation of its specific molecular targets and mechanisms of action will be crucial for its potential development as a therapeutic lead. This technical guide provides the foundational knowledge and experimental frameworks to facilitate such future investigations.
References
- 1. 2-Chloro-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cyberleninka.ru [cyberleninka.ru]
- 3. This compound | C8H7ClFNO | CID 532065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. mdpi.com [mdpi.com]
- 8. brieflands.com [brieflands.com]
- 9. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How antidepressant drugs act: A primer on neuroplasticity as the eventual mediator of antidepressant efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent advances in the synthesis of antidepressant derivatives: pharmacologic insights for mood disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
A Technical Guide to the Chemical Properties and Reactivity of 2-chloro-N-(4-fluorophenyl)acetamide
Abstract: This technical guide provides a comprehensive overview of 2-chloro-N-(4-fluorophenyl)acetamide, a pivotal bifunctional reagent in modern organic synthesis. The document details the compound's physicochemical properties, outlines a robust synthetic protocol, and offers an in-depth analysis of its chemical reactivity. Emphasis is placed on the strategic application of its dual reactive sites—the electrophilic α-carbon and the amide moiety—which render it a versatile building block, particularly in the fields of medicinal chemistry and drug development. This guide is intended for researchers, chemists, and professionals in drug discovery who seek to leverage this intermediate for the synthesis of complex molecular architectures.
Physicochemical and Spectroscopic Profile
This compound, with CAS Number 351-04-2, is a halogenated amide that serves as a cornerstone intermediate.[1] Its structural features, particularly the presence of a reactive α-chloro group and a chemically stable N-aryl amide, are central to its synthetic utility. The physical and spectroscopic properties are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 351-04-2 | [1] |
| Molecular Formula | C₈H₇ClFNO | [1][2] |
| Molecular Weight | 187.60 g/mol | [1][2] |
| Appearance | White to off-white crystalline solid | [2][3] |
| Crystal System | Monoclinic | [2][3] |
| InChIKey | JDAWWCJBFPBHFL-UHFFFAOYSA-N | [1] |
| SMILES | C1=CC(=CC=C1NC(=O)CCl)F | [1] |
Crystal structure analysis reveals that in its solid state, molecules of this compound are interconnected by intermolecular N—H···O hydrogen bonds, which form infinite chains and contribute to the stability of its crystalline lattice.[2][3][4]
Synthesis and Mechanistic Insight
The most prevalent and efficient synthesis of this compound involves the N-acylation of 4-fluoroaniline with chloroacetyl chloride. This reaction is a classic example of nucleophilic acyl substitution.
Expert Rationale for Protocol Design:
The selection of a non-nucleophilic base, such as triethylamine (TEA), is critical. Its role is to scavenge the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the starting aniline, which would render it non-nucleophilic and halt the reaction. The reaction is initiated at a low temperature (ice bath) to control the initial exothermic release of energy upon mixing the highly reactive acyl chloride with the amine. Allowing the reaction to proceed to room temperature ensures completion. The workup procedure is designed to remove the triethylamine hydrochloride salt and any unreacted starting materials, with recrystallization being the definitive step for achieving high purity.
Detailed Experimental Protocol: Synthesis
-
Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-fluoroaniline (0.1 mol) and triethylamine (0.1 mol) in 100 mL of toluene.
-
Reaction Setup: Cool the flask in an ice-water bath to 0-5 °C with continuous stirring.
-
Addition of Acyl Chloride: Add a solution of chloroacetyl chloride (0.1 mol) in 20 mL of toluene dropwise from the dropping funnel over a period of 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 3-4 hours to ensure the reaction goes to completion.[2]
-
Workup and Isolation:
-
A precipitate of triethylamine hydrochloride will form. Filter the mixture to remove the salt.
-
Transfer the filtrate to a separatory funnel and wash it sequentially with 50 mL of water, 50 mL of 1M HCl (to remove excess TEA), and 50 mL of brine.
-
Dry the organic layer (toluene) over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator.
-
Recrystallize the resulting crude solid from an appropriate solvent system (e.g., ethanol/water) to yield pure, crystalline this compound.
-
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound stems from its two distinct reactive sites. The reactivity is dominated by the electrophilic α-carbon, which is primed for nucleophilic attack.
Nucleophilic Substitution at the α-Carbon
This is the most synthetically exploited feature of the molecule. The carbon atom attached to the chlorine is highly electrophilic due to the inductive electron withdrawal by both the adjacent carbonyl group and the chlorine atom. This activation facilitates facile displacement of the chloride ion by a wide range of nucleophiles in a classic Sₙ2 reaction.
Causality: The Sₙ2 pathway is favored because the α-carbon is sterically unhindered (a primary carbon) and the chloride ion is an excellent leaving group. This reaction provides a powerful and straightforward method for building molecular complexity by forming new carbon-heteroatom or carbon-carbon bonds.
Common nucleophiles include:
-
Amines (R₂NH): To form α-amino acetamide derivatives.
-
Thiols (RSH): To generate α-thioether linkages.
-
Alcohols/Phenols (ROH): To produce α-ether derivatives.
-
Carboxylates (RCOO⁻): To synthesize α-acyloxy compounds.
Mechanism: Sₙ2 Reaction at the α-Carbon
Caption: Sₙ2 displacement of chloride by a generic nucleophile (Nu:⁻).
Reactivity of the Amide Moiety
The amide group is significantly more stable and less reactive than an acid chloride.[5] However, it can undergo reactions under specific conditions.
-
Hydrolysis: The amide bond can be cleaved by hydrolysis under either strong acidic or basic conditions, typically requiring elevated temperatures. This reaction yields 4-fluoroaniline and chloroacetic acid (or its carboxylate salt).
-
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide carbonyl to a methylene group (-CH₂-), yielding an N-substituted ethylamine derivative.
Reactivity of the Aromatic Ring
The N-acetyl group is an ortho-, para-directing, but deactivating group for electrophilic aromatic substitution. The fluorine atom is also an ortho-, para-director and is deactivating. The combined effect makes the aromatic ring relatively electron-poor and less susceptible to electrophilic attack compared to benzene. If a reaction were forced, substitution would be directed to the positions ortho to the fluorine and meta to the amide group.
Applications in Medicinal Chemistry and Drug Development
The primary utility of this compound in drug discovery is its role as a scaffold or an intermediate. The chloroacetamide moiety is a well-known "warhead" in targeted covalent inhibitors, capable of forming a covalent bond with nucleophilic residues (like cysteine) in a protein's active site.
More commonly, its facile Sₙ2 reactivity is used to link the N-(4-fluorophenyl)acetamide portion to other pharmacophores. This is a key strategy for:
-
Lead Optimization: Rapidly generating libraries of analogues for structure-activity relationship (SAR) studies.
-
Synthesis of Heterocycles: The chloroacetyl group can be used in cyclization reactions to form various heterocyclic systems, which are prevalent in drug molecules.[6]
-
Development of Bioactive Agents: It is a precursor for compounds with demonstrated antimicrobial and antifungal activities.[7][8]
Safety and Handling Protocols
This compound requires careful handling due to its potential hazards. Adherence to standard laboratory safety protocols is mandatory.
GHS Hazard Identification:
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[10][11]
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[11]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[10]
-
Spill Management: In case of a spill, avoid generating dust. Carefully scoop the material into a labeled waste container for proper disposal.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a high-value synthetic intermediate whose chemical behavior is defined by the predictable and versatile reactivity of its α-chloro group. Its straightforward synthesis and the ability to undergo clean Sₙ2 reactions make it an indispensable tool for medicinal chemists and researchers. A thorough understanding of its properties, reactivity, and handling requirements allows for its safe and effective application in the synthesis of novel compounds with significant potential in drug discovery and materials science.
References
- 1. This compound | C8H7ClFNO | CID 532065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Chloro-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. ijpsr.info [ijpsr.info]
- 8. media.neliti.com [media.neliti.com]
- 9. 2'-Chloro-4'-fluoroacetanilide | C8H7ClFNO | CID 589419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
Navigating the Dissolution Landscape: A Technical Guide to the Solubility of 2-chloro-N-(4-fluorophenyl)acetamide
Abstract
This in-depth technical guide provides a comprehensive framework for understanding and determining the solubility of 2-chloro-N-(4-fluorophenyl)acetamide, a compound of significant interest in contemporary chemical and pharmaceutical research. While specific quantitative solubility data for this molecule is not widely published, this guide equips researchers, scientists, and drug development professionals with the foundational knowledge, theoretical principles, and practical methodologies required to ascertain its solubility profile in common laboratory solvents. By integrating established experimental protocols with an understanding of the compound's physicochemical properties, this document serves as a critical resource for facilitating its effective use in synthesis, formulation, and various research applications.
Introduction: The Significance of Solubility
The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a cornerstone of successful research and development. It dictates the feasibility of reaction conditions, influences purification strategies such as recrystallization, and is a critical determinant of a drug's bioavailability.[1] this compound (C₈H₇ClFNO, CAS No: 351-04-2) is a halogenated acetamide derivative with potential applications in medicinal chemistry and materials science.[2] A thorough understanding of its solubility is paramount for its progression through the development pipeline.
This guide will delve into the theoretical underpinnings of solubility, drawing upon the physicochemical properties of this compound, and provide detailed, actionable protocols for its experimental determination.
Physicochemical Properties and Predicted Solubility Behavior
The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[3][4][5] The molecular structure of this compound offers insights into its expected solubility.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₇ClFNO | PubChem[2] |
| Molecular Weight | 187.60 g/mol | PubChem[2] |
| XLogP3 | 1.7 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[6] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[6] |
| Topological Polar Surface Area | 29.1 Ų | PubChem[6] |
The positive XLogP3 value suggests a degree of lipophilicity, indicating that this compound will likely exhibit better solubility in organic solvents than in water. The presence of a hydrogen bond donor (the amide N-H) and acceptors (the carbonyl oxygen and the fluorine atom) suggests that it can interact with both protic and aprotic polar solvents.[6] However, the overall non-polar surface area contributed by the aromatic ring and the chlorinated acetyl group will also play a significant role.
Based on these properties, we can hypothesize the following solubility trends:
-
High Solubility: Expected in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and in some polar protic solvents like ethanol and methanol.
-
Moderate Solubility: Likely in less polar solvents such as acetone, ethyl acetate, and dichloromethane.
-
Low Solubility: Predicted in non-polar solvents like hexane and toluene, and in water.
It is crucial to emphasize that these are predictions. The actual solubility is also influenced by the compound's crystal lattice energy, which is related to its solid-state structure.[7][8] Therefore, experimental determination is essential for obtaining accurate and reliable data.
Experimental Determination of Solubility
A systematic approach to determining the solubility of this compound involves both qualitative and quantitative methods.
Qualitative Solubility Assessment
A preliminary qualitative assessment can efficiently categorize the compound's solubility in a range of solvents. This method is rapid and requires minimal material.
Protocol 1: Qualitative Solubility Test
-
Preparation: Dispense approximately 10-20 mg of this compound into a series of labeled small test tubes or vials.
-
Solvent Addition: To each tube, add a common laboratory solvent (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane, DMSO) in 0.5 mL increments.
-
Mixing: After each addition, cap the tube and vortex or shake vigorously for 30-60 seconds.
-
Observation: Visually inspect the mixture for the complete dissolution of the solid.
-
Categorization: Classify the solubility based on the volume of solvent required to dissolve the sample:
-
Very Soluble: Dissolves in < 1 mL.
-
Soluble: Dissolves in 1 - 5 mL.
-
Slightly Soluble: Dissolves in 5 - 10 mL.
-
Insoluble: Does not fully dissolve in 10 mL.
-
This initial screening provides a valuable roadmap for selecting appropriate solvents for reactions, purification, and quantitative analysis.
Quantitative Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[3]
Protocol 2: Equilibrium Solubility Determination by the Shake-Flask Method
-
Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure a saturated solution at equilibrium.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C) for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, filtration through a syringe filter (e.g., 0.45 µm PTFE) or centrifugation can be employed.[9]
-
Quantification: Accurately dilute a known volume of the clear, saturated supernatant with a suitable solvent. Analyze the concentration of this compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.
-
Calculation: The solubility is then calculated based on the measured concentration and the dilution factor.
The following diagram illustrates the workflow for this protocol.
References
- 1. pharmajournal.net [pharmajournal.net]
- 2. This compound | C8H7ClFNO | CID 532065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. chem.ws [chem.ws]
- 5. Khan Academy [khanacademy.org]
- 6. 2'-Chloro-4'-fluoroacetanilide | C8H7ClFNO | CID 589419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2-Chloro-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
The Chloroacetamide Core: A Technical Guide to N-(Substituted Phenyl)-2-Chloroacetamides
Abstract
The N-(substituted phenyl)-2-chloroacetamide scaffold is a cornerstone in modern agrochemistry and a versatile intermediate in medicinal chemistry. First rising to prominence as highly effective pre-emergence herbicides, this class of compounds has demonstrated a remarkable breadth of biological activity. This guide provides an in-depth exploration of their discovery, the fundamental principles of their synthesis, the well-elucidated mechanism of their herbicidal action, and the critical structure-activity relationships that govern their efficacy. We will delve into the causal chemistry behind synthetic protocols and the biochemical logic of their mode of action, offering researchers and drug development professionals a comprehensive technical resource grounded in field-proven insights.
A Historical Perspective: From Discovery to Agricultural Dominance
The story of N-(substituted phenyl)-2-chloroacetamides is intrinsically linked to the "green revolution" and the demand for effective weed control in major crops like corn, soybeans, and cotton.[1] While the core chemical structure was known earlier as a synthetic intermediate, its agricultural significance began to be realized in the mid-20th century. Monsanto Company played a pivotal role in this discovery, introducing the first commercially successful chloroacetamide herbicides.[2] These compounds, including well-known examples like alachlor, metolachlor, and butachlor, offered excellent efficacy against many annual grasses and some broadleaf weeds.[1][3]
Their primary application method is as pre-emergence herbicides, acting on weeds during germination and early seedling growth, thus preventing crop competition from the outset.[1][4] The success of this chemical class lies in its ability to inhibit crucial biochemical pathways in susceptible plants while being safely metabolized by tolerant crops.[4][5] This selective toxicity is the key to their widespread and enduring use in agriculture.
The Chemistry of Synthesis: A Self-Validating Protocol
The synthesis of N-(substituted phenyl)-2-chloroacetamides is a classic example of nucleophilic acyl substitution. The most common and efficient method involves the reaction of a substituted aniline with chloroacetyl chloride.
Core Reaction Mechanism
The reaction proceeds via the nucleophilic attack of the amine group of the aniline on the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a chloride ion. A base, typically triethylamine or potassium carbonate, is used to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[2][6][7]
Detailed Experimental Protocol: Synthesis of N-(4-chlorophenyl)-2-chloroacetamide
This protocol provides a representative, self-validating methodology for synthesizing a member of this class. The choice of reagents and conditions is deliberate to ensure high yield and purity.
Materials:
-
4-chloroaniline
-
Chloroacetyl chloride
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA)
-
Deionized water
-
Magnesium sulfate (MgSO₄), anhydrous
-
Standard laboratory glassware, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: In a dry, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-chloroaniline (1.0 eq) in anhydrous DCM. Cool the solution to 0°C using an ice bath.
-
Reagent Addition: Add triethylamine (1.1 eq) to the cooled solution. Separately, dissolve chloroacetyl chloride (1.05 eq) in anhydrous DCM and add it to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0°C. Causality Note: Slow, dropwise addition is critical to control the exothermic reaction and prevent the formation of side products.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 18 hours to ensure the reaction goes to completion.[7]
-
Work-up:
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Transfer the filtrate to a separatory funnel and wash sequentially with deionized water (3 times), 1M HCl, and saturated sodium bicarbonate solution. Causality Note: The acid wash removes any unreacted aniline and triethylamine, while the bicarbonate wash neutralizes any remaining acid.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Isolation: Filter off the drying agent and remove the solvent (DCM) under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., diethyl ether/petroleum ether) to yield the pure N-(4-chlorophenyl)-2-chloroacetamide as a white solid.[2]
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of N-(substituted phenyl)-2-chloroacetamides.
Mechanism of Herbicidal Action: Covalent Inhibition
The herbicidal activity of N-(substituted phenyl)-2-chloroacetamides stems from their ability to inhibit the biosynthesis of very-long-chain fatty acids (VLCFAs).[1][8] VLCFAs are essential components of cell membranes and cuticular waxes in plants.[8]
The Molecular Target: VLCFA Elongases
The primary site of action is the VLCFA elongase enzyme complex located in the endoplasmic reticulum.[8] These enzymes catalyze the addition of two-carbon units to fatty acid chains longer than 18 carbons. Chloroacetamides act as irreversible inhibitors of these enzymes.[9]
The key to their inhibitory action is the electrophilic chloroacetamide "warhead." It is proposed that the chloroacetamide molecule covalently binds to a critical cysteine residue within the active site of the condensing enzyme component of the elongase complex.[5][9] This covalent modification permanently inactivates the enzyme, halting VLCFA synthesis.[9]
The depletion of VLCFAs has several downstream effects:
-
Disruption of cell membrane integrity.
-
Prevention of proper cuticle formation.
-
Ultimately, cessation of shoot and root growth, preventing the weed from emerging from the soil.[4]
Inhibitory Pathway Diagram
Caption: Covalent inhibition of VLCFA elongase by chloroacetamide herbicides.
Structure-Activity Relationships (SAR)
The herbicidal efficacy of N-(substituted phenyl)-2-chloroacetamides is not solely dependent on the chloroacetyl group but is significantly modulated by the substituents on the phenyl ring.[3] These substituents influence the molecule's lipophilicity, steric profile, and electronic properties, which in turn affect uptake, translocation, and binding to the target enzyme.[3][11]
| Substituent Position | Type of Substituent | Effect on Herbicidal Activity | Rationale |
| Ortho (2,6-positions) | Bulky alkyl groups (e.g., ethyl, methyl) | Generally Increases Activity | These groups provide a steric shield, potentially hindering detoxification by plant enzymes like glutathione S-transferases. They also contribute to the optimal conformation for binding to the target enzyme. |
| Para (4-position) | Halogens (Cl, F, Br) | Variable, often enhances | Increases lipophilicity, which can improve passage through cell membranes.[12][13] The specific halogen and its electronic effect can fine-tune activity. |
| Para (4-position) | Electron-donating (e.g., -OCH₃) | Can Increase Activity | May enhance the herbicidal action by influencing the electronic properties of the molecule.[14] |
| N-substituent | Alkoxymethyl, etc. | Increases Activity & Selectivity | The nature of the substituent on the amide nitrogen is crucial for creating commercial herbicides like alachlor and metolachlor, affecting both efficacy and crop safety.[1][15] |
A key takeaway from SAR studies is that a balance must be struck. While high alkylating reactivity might seem desirable for covalent inhibition, studies have shown that reduced N-alkylating reactivity can correlate with improved herbicidal efficacy, suggesting that factors like uptake, mobility, and detoxification are equally critical.[3]
Beyond Herbicides: Expanding Applications
While their legacy is in agriculture, the N-(substituted phenyl)-2-chloroacetamide scaffold is a privileged structure in medicinal chemistry. The reactive chloroacetamide group serves as a "warhead" for designing covalent inhibitors that target cysteine residues in various enzymes.[16] This has led to their investigation in numerous therapeutic areas:
-
Antimicrobial Agents: These compounds have shown efficacy against various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA).[12][13][17]
-
Anticancer Agents: The ability to act as alkylating agents makes them candidates for anticancer drug development.[14]
-
Enzyme Inhibitors: They are being explored as inhibitors for a range of enzymes beyond VLCFA elongases, such as MurA in bacterial cell wall synthesis and various kinases.[16][18]
-
Antidepressant Agents: Derivatives have been synthesized and evaluated for antidepressant activity, targeting enzymes like monoamine oxidase (MAO-A).[19]
Conclusion
From their historical roots as revolutionary herbicides to their modern applications as versatile covalent inhibitors in drug discovery, N-(substituted phenyl)-2-chloroacetamides represent a remarkable class of compounds. Their straightforward synthesis, well-understood mechanism of action, and tunable structure-activity relationships ensure their continued relevance. For researchers in agrochemistry and medicinal chemistry, a deep understanding of this chemical core provides a powerful platform for the development of novel, effective, and selective bioactive molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. <i>N</i>-(substituted phenyl)-2-chloroacetamides: LSER and LFER study - Arabian Journal of Chemistry [arabjchem.org]
- 3. Alkylating reactivity and herbicidal activity of chloroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides | Weed Technology | Cambridge Core [cambridge.org]
- 5. Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides | Weed Technology | Cambridge Core [cambridge.org]
- 6. researchgate.net [researchgate.net]
- 7. prepchem.com [prepchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid | MDPI [mdpi.com]
- 12. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Chloroacetamides - Enamine [enamine.net]
- 17. ijpsr.info [ijpsr.info]
- 18. Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Crystal Structure of 2-chloro-N-(4-fluorophenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-chloro-N-(4-fluorophenyl)acetamide is a member of the N-(substituted phenyl)-2-chloroacetamides, a class of compounds that serve as crucial intermediates in organic synthesis.[1] These molecules are foundational for the creation of various derivatives, including (quinolin-8-yloxy) acetamides and 2,5-piperazinediones.[1] Understanding the three-dimensional arrangement of atoms and molecules in the solid state is paramount for predicting and modifying the physicochemical properties of these intermediates, which in turn influences their reactivity and suitability for further synthetic applications. This guide provides a detailed examination of the crystal structure of this compound, offering insights into its molecular geometry, intermolecular interactions, and the experimental basis for its structural determination.
Synthesis and Crystallization
The synthesis of this compound is achieved through the reaction of 4-fluoroaniline with chloroacetyl chloride.[1] The crystallization process is critical for obtaining single crystals suitable for X-ray diffraction analysis.
Experimental Protocol: Synthesis and Crystallization
-
Reaction Setup: A solution of 4-fluoroaniline (0.05 mol) and triethylamine (0.05 mol) in toluene (50 ml) is prepared in a flask and cooled in an ice bath.
-
Addition of Reagent: Chloroacetyl chloride (0.05 mol) is added dropwise to the cooled solution over a period of 30 minutes with continuous stirring.
-
Reaction: The mixture is then stirred at room temperature for 4 hours.
-
Workup: The triethylamine hydrochloride precipitate is removed by filtration. The remaining organic phase is washed three times with water.
-
Isolation: The toluene is removed by evaporation.
-
Crystallization: Pink, block-like single crystals of this compound are obtained by the slow evaporation of a chloroform solution over a period of 7 days.[1]
Crystal Structure Analysis
The crystal structure of this compound was determined by single-crystal X-ray diffraction. The analysis reveals a monoclinic crystal system.[1][2]
Crystallographic Data
| Parameter | Value |
| Chemical Formula | C₈H₇ClFNO |
| Formula Weight | 187.60 |
| Crystal System | Monoclinic |
| Space Group | Cc |
| a (Å) | 4.7410 (9) |
| b (Å) | 20.062 (4) |
| c (Å) | 8.9860 (18) |
| β (°) | 99.60 (3) |
| Volume (ų) | 842.7 (3) |
| Z | 4 |
| Temperature (K) | 293 (2) |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| R-factor | 0.047 |
| wR-factor | 0.126 |
Data sourced from Kang et al. (2008).[1][2]
Data Collection and Refinement
The crystallographic data was collected using an Enraf–Nonius CAD-4 diffractometer.[1][2] A total of 974 reflections were measured, of which 861 were independent. The structure was solved using SHELXS97 and refined by full-matrix least-squares on F² using SHELXL97.[1]
Molecular and Supramolecular Structure
The molecular structure of this compound features a planar phenyl ring and an acetamide side chain. The bond lengths and angles are within the normal ranges.[1] A key feature of the molecular conformation is an intramolecular C—H⋯O hydrogen bond, which forms a six-membered ring.[1][2]
Caption: Molecular structure of this compound with intramolecular C—H⋯O hydrogen bond.
In the crystal, molecules are linked by intermolecular N—H⋯O hydrogen bonds, forming infinite chains that propagate along the c-axis.[1][2] This hydrogen bonding motif is a dominant feature of the crystal packing.
Hydrogen Bonding Geometry
| D—H⋯A | D—H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) |
| C3—H3A⋯O | 0.93 | 2.36 | 2.925 (8) | 119 |
| N—H1⋯Oⁱ | 0.86 | 2.02 | 2.853 (6) | 164 |
Symmetry code: (i) x, -y+1/2, z+1/2. Data sourced from Kang et al. (2008).[1]
Caption: Intermolecular N—H⋯O hydrogen bonding forming chains.
Conclusion
The crystal structure of this compound reveals a well-defined arrangement of molecules stabilized by both intra- and intermolecular hydrogen bonds. The intramolecular C—H⋯O interaction contributes to the planarity of the molecule, while the intermolecular N—H⋯O hydrogen bonds dictate the crystal packing, resulting in the formation of infinite chains. This detailed structural information is invaluable for understanding the solid-state behavior of this important synthetic intermediate and provides a basis for structure-property relationship studies in related compounds. The provided synthesis and crystallization protocols offer a reproducible method for obtaining high-quality single crystals for further investigation.
References
Methodological & Application
Application Note: A Validated Protocol for the N-Acylation of 4-Fluoroaniline
Abstract
This document provides a comprehensive, field-tested experimental protocol for the N-acylation of 4-fluoroaniline to synthesize N-(4-fluorophenyl)acetamide, also known as 4'-fluoroacetanilide. N-acylation is a cornerstone transformation in organic synthesis, serving to protect amine functionalities or to introduce the amide moiety as a critical pharmacophore in drug discovery.[1][2] 4-Fluoroaniline is a valuable building block, and its N-acetylated derivative is a precursor for numerous pharmaceuticals and functional materials. This guide is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established chemical principles, complete with mechanistic insights, safety protocols, and product validation techniques.
Introduction: The Rationale for N-Acylation
The conversion of an amine to an amide via acylation is one of the most reliable and fundamental reactions in synthetic chemistry. For aromatic amines like 4-fluoroaniline, this transformation serves two primary purposes:
-
Modulation of Reactivity: The highly activating amino group (-NH₂) makes the aromatic ring susceptible to multiple substitutions in electrophilic aromatic substitution (EAS) reactions. Converting it to a moderately activating acetamido group (-NHCOCH₃) tempers this reactivity, allowing for more controlled and selective downstream functionalization.[3]
-
Bioactive Moiety Introduction: The acetanilide structure is a common feature in a wide range of biologically active compounds, including analgesic and antipyretic drugs.[4]
This protocol employs acetic anhydride as the acylating agent. It is a cost-effective, efficient, and relatively safe alternative to more reactive acyl halides.[5] The reaction is facilitated by a base, such as pyridine, which acts as both a nucleophilic catalyst and an acid scavenger.[6][7]
Reaction Scheme & Mechanism
Overall Transformation:

Mechanistic Pathway: Nucleophilic Acyl Substitution
The reaction proceeds via a well-established nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 4-fluoroaniline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate, which then collapses, expelling an acetate ion as a leaving group. A final deprotonation step, facilitated by a base, yields the stable amide product, N-(4-fluorophenyl)acetamide.
Caption: The reaction mechanism proceeds via nucleophilic attack to form a tetrahedral intermediate.
Materials, Reagents, and Safety
Reagent & Equipment List
| Reagent / Material | Grade | Supplier Example | CAS No. | Notes |
| 4-Fluoroaniline | ≥99% | Sigma-Aldrich | 371-40-4 | Toxic, corrosive, handle with care.[8][9] |
| Acetic Anhydride | ≥99% | Fisher Scientific | 108-24-7 | Corrosive, flammable, severe respiratory irritant.[10][11] |
| Pyridine | Anhydrous, ≥99.8% | Acros Organics | 110-86-1 | Flammable, harmful, strong odor. |
| Deionized Water | N/A | In-house | 7732-18-5 | Used for work-up. |
| Ethanol | 95% or Absolute | VWR | 64-17-5 | Flammable. Used for recrystallization. |
| Round-bottom flask | 100 mL | N/A | N/A | Ensure it is dry. |
| Magnetic stirrer & stir bar | N/A | N/A | N/A | |
| Ice bath | N/A | N/A | N/A | For temperature control. |
| Buchner funnel & filter paper | N/A | N/A | N/A | For product isolation. |
| Thin Layer Chromatography (TLC) | Silica gel plates | N/A | N/A | For reaction monitoring. |
Critical Safety Precautions
This experiment must be conducted in a certified chemical fume hood. All personnel must wear appropriate Personal Protective Equipment (PPE), including a flame-retardant lab coat, nitrile gloves, and chemical splash goggles.[12]
-
4-Fluoroaniline: Harmful if swallowed and causes severe skin burns and eye damage.[8][13] It is a suspected carcinogen.[9] Avoid inhalation and skin contact.
-
Acetic Anhydride: Highly corrosive and a lachrymator. Reacts violently with water to produce acetic acid, releasing heat and fumes.[14] It is fatal if inhaled.[12] Keep away from water and ignition sources.[10][15]
-
Pyridine: A flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or in contact with skin. Use in a well-ventilated fume hood.
An emergency eyewash station and safety shower must be immediately accessible.[14]
Detailed Experimental Protocol
This protocol details the synthesis of N-(4-fluorophenyl)acetamide on a 10 mmol scale.
Step 1: Reaction Setup
-
Place a magnetic stir bar into a 100 mL round-bottom flask.
-
In the fume hood, add 4-fluoroaniline (1.11 g, 10.0 mmol) to the flask.
-
Add pyridine (5 mL) to the flask. Stir the mixture until the aniline is fully dissolved.
-
Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C. This is critical to control the exothermic reaction with acetic anhydride.
Step 2: Acylation Reaction
-
While stirring the cooled aniline solution, add acetic anhydride (1.12 g, 1.05 mL, 11.0 mmol, 1.1 equivalents) dropwise over 5-10 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for an additional 30-60 minutes at room temperature.
Step 3: Reaction Monitoring
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Prepare a TLC plate with a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate).
-
Spot the starting material (4-fluoroaniline) and the reaction mixture. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates the reaction is complete.
Step 4: Product Isolation (Work-up)
-
Once the reaction is complete, slowly pour the reaction mixture into a beaker containing approximately 50 mL of ice-cold deionized water while stirring vigorously.
-
A white precipitate of the crude N-(4-fluorophenyl)acetamide should form immediately.[1]
-
Continue stirring in the ice bath for 15-20 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid cake with two portions of cold deionized water (2 x 20 mL) to remove any residual pyridine and acetic acid.
-
Press the solid dry on the filter and then transfer it to a watch glass to air-dry.
Step 5: Purification by Recrystallization
-
Transfer the crude, dried solid to a 100 mL Erlenmeyer flask.
-
Add a minimal amount of hot 95% ethanol to dissolve the solid completely.[16]
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.
-
Allow the solution to cool slowly to room temperature. Crystals of the purified product should form.
-
Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize crystal yield.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry under vacuum.
Workflow Visualization
Caption: Experimental workflow for the synthesis and purification of N-(4-fluorophenyl)acetamide.
Product Characterization
The identity and purity of the final product, N-(4-fluorophenyl)acetamide, should be confirmed by standard analytical techniques.
| Property | Expected Value | Source |
| IUPAC Name | N-(4-fluorophenyl)acetamide | [17] |
| Molecular Formula | C₈H₈FNO | [17] |
| Molecular Weight | 153.15 g/mol | [17] |
| Appearance | White to off-white crystalline solid | General Observation |
| Melting Point | 153-155 °C | Literature Value |
| ¹H NMR | Spectra will show characteristic peaks for acetyl (CH₃), aromatic (C-H), and amide (N-H) protons. | [18][19] |
| IR Spectroscopy | Characteristic absorptions: ~3300 cm⁻¹ (N-H stretch), ~1660 cm⁻¹ (C=O, Amide I band). | [18][19] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Ensure 1.1 equivalents of acetic anhydride are used. Extend reaction time and monitor by TLC. |
| Product loss during work-up. | Ensure complete precipitation by using ice-cold water and allowing sufficient time. Minimize solvent use during recrystallization. | |
| Oily Product / Fails to Solidify | Impurities present (e.g., unreacted starting material, excess pyridine). | Ensure thorough washing of the crude product with cold water. Perform recrystallization carefully. |
| Product is Colored | Impurities from starting material or side reactions. | Use activated charcoal during the recrystallization step to decolorize the solution. |
References
- 1. benchchem.com [benchchem.com]
- 2. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 3. Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 4. Sunlight-driven N-acetylation of anilines: a green chemistry approach - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. What is the role of pyridine in the acylation of a class 12 chemistry CBSE [vedantu.com]
- 7. esaral.com [esaral.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. ICSC 0209 - ACETIC ANHYDRIDE [chemicalsafety.ilo.org]
- 11. ineos.com [ineos.com]
- 12. IsoLab - Acetic Anhydride [isolab.ess.washington.edu]
- 13. lobachemie.com [lobachemie.com]
- 14. echemi.com [echemi.com]
- 15. quora.com [quora.com]
- 16. benchchem.com [benchchem.com]
- 17. N-(4-fluorophenyl)acetamide | C8H8FNO | CID 9601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. rsc.org [rsc.org]
- 19. Crystal structure and Hirshfeld surface analysis of 2-azido-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the Purification of 2-chloro-N-(4-fluorophenyl)acetamide by Recrystallization
An Application Note for Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of 2-chloro-N-(4-fluorophenyl)acetamide, a key intermediate in various organic synthesis pathways. The purification method described is single-solvent recrystallization, a robust and scalable technique for achieving high purity. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the procedural steps, the underlying scientific principles, and troubleshooting guidance to ensure a reliable and reproducible outcome.
Introduction: The Imperative for Purity
This compound (C₈H₇ClFNO, M.W. 187.60 g/mol ) is a member of the N-(substituted phenyl)-2-chloroacetamides class of compounds, which serve as crucial building blocks in the synthesis of more complex molecules, including pharmaceutical agents and agrochemicals.[1] The purity of such intermediates is paramount; impurities, even in trace amounts, can lead to unwanted side reactions, lower yields in subsequent synthetic steps, and complicate the purification of the final active ingredient.
Recrystallization is a powerful purification technique that leverages the differences in solubility between the target compound and its impurities in a given solvent at different temperatures.[2] The fundamental principle is that the solubility of most solids increases with temperature.[2] This protocol details the application of this principle to obtain high-purity this compound.
The Science of Recrystallization: A Strategic Approach
The success of recrystallization hinges on the selection of an appropriate solvent. An ideal solvent should exhibit the following characteristics:
-
High Solvating Power at Elevated Temperatures: The solvent must completely dissolve the target compound (and preferably any impurities) at or near its boiling point.
-
Low Solvating Power at Ambient or Low Temperatures: As the solution cools, the target compound's solubility should decrease sharply, promoting crystallization while the impurities remain dissolved in the solvent (the "mother liquor").
-
Non-reactive: The solvent must not react with the compound being purified.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.
Solvent System Selection
Based on literature precedents for structurally similar chloroacetamide derivatives, ethanol is an excellent candidate for the recrystallization of this compound.[3][4] Studies on related compounds have successfully used ethanol to produce high-purity crystals.[3] For instance, the purification of 2-chloro-N-(4-hydroxyphenyl)acetamide was achieved by recrystallization from an ethanol solution.[3] Furthermore, a general method for synthesizing various N-substituted chloroacetamides recommends recrystallization from 95% ethanol.[4] An ethanol/water mixture can also be considered, as it is a common and effective system for many acetanilides.[5] This protocol will focus on the use of 95% ethanol as the primary single-solvent system.
Materials and Equipment
Chemicals & Reagents
-
Crude this compound
-
95% Ethanol (Reagent Grade)
-
Decolorizing carbon (activated charcoal), if needed
-
Celite™ or other filter aid, if needed
Equipment
-
Erlenmeyer flasks (appropriate sizes for the scale of recrystallization)
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bars
-
Condenser (optional, to minimize solvent loss)
-
Glass funnel
-
Fluted filter paper
-
Büchner funnel and flask
-
Vacuum source (e.g., water aspirator)
-
Watch glass
-
Spatula
-
Melting point apparatus
-
Analytical balance
Safety Precautions: this compound is known to cause serious eye irritation and may cause skin and respiratory irritation.[6][7] Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Detailed Experimental Protocol
This protocol outlines the complete workflow for purifying crude this compound.
Figure 1. Step-by-step workflow for the recrystallization of this compound.
Step 1: Dissolution of the Crude Product
-
Place the crude this compound into an appropriately sized Erlenmeyer flask with a magnetic stir bar.
-
In a separate beaker, heat the 95% ethanol on a hot plate to a gentle boil.
-
Add the hot ethanol to the flask containing the crude solid in small portions while stirring.[8] Bring the mixture to a boil after each addition.
-
Continue adding the hot solvent just until all the solid has dissolved. It is critical to use the minimum amount of hot solvent necessary to create a saturated solution, as excess solvent will reduce the final yield.[9]
Step 2: Decolorization and Hot Filtration (Perform if Necessary)
-
If the solution is colored: Remove the flask from the heat, allow it to cool slightly, and add a small amount (1-2% of the solute's weight) of decolorizing carbon. Re-heat the mixture to a boil for a few minutes.
-
If the solution contains insoluble solid impurities: Perform a hot gravity filtration.
-
Place a glass funnel with fluted filter paper over a second, pre-heated Erlenmeyer flask.
-
Keep both the solution to be filtered and the receiving flask hot to prevent premature crystallization.
-
Pour the hot solution through the filter paper in portions. Rinse the original flask and the filter paper with a small amount of fresh, hot solvent to ensure complete transfer.
-
Step 3: Crystallization
-
Cover the flask containing the clear, hot filtrate with a watch glass to prevent contamination and solvent evaporation.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals, as it allows the crystal lattice to form selectively, excluding impurities.[5]
-
Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.
Step 4: Isolation and Washing
-
Set up a Büchner funnel with filter paper over a vacuum flask.
-
Wet the filter paper with a small amount of cold 95% ethanol to ensure a good seal.
-
Turn on the vacuum source and pour the cold crystal slurry into the Büchner funnel.
-
Wash the crystals with a minimal amount of ice-cold 95% ethanol to rinse away the mother liquor containing the dissolved impurities.[8] Using cold solvent minimizes the loss of the desired product.
-
Keep the vacuum on for several minutes to pull air through the crystals and begin the drying process.
Step 5: Drying
-
Carefully transfer the filter cake of crystals from the funnel to a pre-weighed watch glass.
-
Break up the crystals to facilitate drying.
-
Dry the crystals to a constant weight. This can be done by air drying in a fume hood or, for faster results, in a vacuum oven at a modest temperature (e.g., 40-50 °C) to avoid melting the product.
Data Summary and Quality Control
Characterization
-
Yield Calculation: Weigh the final, dried product and calculate the percent recovery using the formula:
-
Percent Recovery = (Mass of Pure Product / Mass of Crude Product) x 100%
-
-
Melting Point Analysis: Determine the melting point range of the purified crystals. A pure compound will have a sharp melting point range (typically < 2 °C). Compare this to the literature value for this compound. A broad or depressed melting point indicates the presence of impurities.
Key Process Parameters
| Parameter | Recommended Specification | Rationale |
| Solvent System | 95% Ethanol | Proven effectiveness for similar chloroacetamide compounds.[3][4] |
| Dissolution Temp. | Boiling point of 95% Ethanol (~78 °C) | Ensures complete dissolution of the solute to form a saturated solution. |
| Cooling Protocol | Slow cooling to room temp., followed by an ice bath. | Promotes the formation of large, pure crystals and maximizes yield.[5] |
| Washing Solvent | Ice-cold 95% Ethanol | Rinses impurities without significantly re-dissolving the product crystals. |
| Purity Check | Melting Point Analysis | A sharp melting point is a primary indicator of high purity. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound "Oils Out" | The solution is supersaturated, or the melting point of the solid is lower than the boiling point of the solvent. The polarity difference between solvent and anti-solvent (if used) is too great.[5] | Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. |
| No Crystals Form | Too much solvent was used; the solution is not saturated. The glass surface is too smooth for nucleation. | Boil off some of the excess solvent to concentrate the solution.[8] Induce crystallization by scratching the inside of the flask with a glass rod or adding a "seed crystal" of the pure compound.[9] |
| Low Recovery/Yield | Too much solvent was used; crystals were washed with too much or warm solvent; premature crystallization during hot filtration. | Optimize the amount of solvent used. Ensure washing solvent is ice-cold and used sparingly. Ensure all equipment for hot filtration is adequately pre-heated. |
| Colored Crystals | Colored impurities were not fully removed. | Repeat the recrystallization, ensuring the use of an appropriate amount of decolorizing carbon during the dissolution step. |
Conclusion
The single-solvent recrystallization protocol described in this application note is a reliable and effective method for purifying this compound. By carefully selecting the solvent and controlling the rates of cooling and crystallization, researchers can consistently obtain a high-purity product essential for downstream applications in pharmaceutical and chemical synthesis. Adherence to the principles and steps outlined herein will ensure a high-quality outcome and a foundational understanding of this critical purification technique.
References
- 1. 2-Chloro-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsr.info [ijpsr.info]
- 5. reddit.com [reddit.com]
- 6. This compound | C8H7ClFNO | CID 532065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2'-Chloro-4'-fluoroacetanilide | C8H7ClFNO | CID 589419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Home Page [chem.ualberta.ca]
- 9. m.youtube.com [m.youtube.com]
The Versatile Intermediate: A Guide to the Synthesis and Application of 2-chloro-N-(4-fluorophenyl)acetamide
In the landscape of modern organic synthesis and drug discovery, the strategic use of versatile intermediates is paramount. Among these, 2-chloro-N-(4-fluorophenyl)acetamide has emerged as a critical building block, prized for its predictable reactivity and its utility in constructing complex molecular architectures, particularly within medicinal chemistry. This guide provides an in-depth exploration of this valuable synthetic intermediate, offering detailed protocols for its preparation and subsequent application, grounded in established chemical principles and supported by authoritative references.
Introduction: The Strategic Importance of this compound
This compound is a bifunctional organic compound featuring a reactive α-chloroacetamide moiety and a fluorinated phenyl ring. This unique combination of functional groups makes it an ideal precursor for a variety of chemical transformations. The electrophilic carbon of the chloroacetyl group readily participates in nucleophilic substitution reactions, while the amide linkage offers a stable scaffold. The presence of a fluorine atom on the phenyl ring can enhance the metabolic stability and binding affinity of derivative compounds, a desirable trait in pharmaceutical development.[1]
This intermediate is particularly valuable in the synthesis of heterocyclic compounds and as a scaffold for creating targeted covalent inhibitors. Its application spans the synthesis of molecules with potential antimicrobial, anti-inflammatory, and anticancer properties.[2][3]
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of this compound is essential for its safe and effective use in the laboratory.
| Property | Value | Source |
| Molecular Formula | C₈H₇ClFNO | [4] |
| Molecular Weight | 187.60 g/mol | [4] |
| Appearance | Off-white to gray solid (powder) | [5] |
| Melting Point | 131 °C | [5] |
| CAS Number | 351-04-2 | [5] |
Safety and Handling: this compound is classified as an irritant.[6] It is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[5]
Synthesis of this compound: A Detailed Protocol
The most common and efficient method for the synthesis of this compound involves the acylation of 4-fluoroaniline with chloroacetyl chloride. The following protocol provides a detailed, step-by-step procedure.
Reaction Scheme:
References
- 1. 2-Chloro-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C8H7ClFNO | CID 532065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-(CHLOROACETYL)-4-FLUOROANILINE | 351-04-2 [amp.chemicalbook.com]
- 6. matrixscientific.com [matrixscientific.com]
Synthesis of 2-azido-N-(4-fluorophenyl)acetamide from chloro- precursor.
Beginning the Research
I've started gathering details on the synthesis of 2-azido-N-(4-fluorophenyl)acetamide from its chloro-precursor. My search is focusing on the reaction conditions and the mechanisms involved, including the safety precautions for handling azides. I'll also be searching for related analytical data.
Developing a Framework
I'm now outlining the structure of the application note. I'll begin with an introduction to the molecule's significance, delving into the chemical principles and reaction mechanism. I'm focusing on crafting a step-by-step experimental protocol, including a table of reagents and a Graphviz diagram. I'm also planning the safety and analytical sections to confirm product identity.
Deepening the Investigation
I'm now expanding my search to find more details on the synthesis of 2-azido-N-(4-fluorophenyl)acetamide from its chloro-precursor. I'm focusing on the reaction conditions, mechanisms, and safety precautions. I'll include analytical methods for characterization. Then, I'll create a structured application note. I will start with an introduction and then will include a detailed experimental protocol and analytical methods for product identification.
Synthesizing Azide
I've assembled a robust body of information on synthesizing 2-azido-N-(4-fluorophenyl)acetamide from its chloro-precursor. The gathered data yields a concise protocol with specific reactants, ideal for further investigation. I'm focusing on the reaction conditions now.
Examining Reaction Details
I have a firm grasp of the reaction mechanism, a nucleophilic substitution. I've pinpointed specific reaction conditions, solvents (ethanol/water), and duration (reflux for 24 hours). I've also identified key product isolation and analytical characterization data, like melting point and IR spectra, along with necessary safety data on azide handling. I'm ready to draft the document and structure the information into a cohesive protocol.
Analyzing Safety Data
I've delved into safety data on sodium azide and organic azides. This critical information, encompassing explosion and health hazards, PPE, and disposal, will be crucial. The SN2 mechanism also seems likely based on the gathered data. I'm now drafting the application note and structuring the protocol for clarity, while also looking to incorporate appropriate citation.
Applications of 2-chloro-N-(4-fluorophenyl)acetamide in Medicinal Chemistry: A Detailed Guide for Researchers
Introduction: The Versatility of a Halogenated Acetamide Scaffold
In the landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that offer both synthetic tractability and potent biological activity is a perpetual endeavor. Among these, the 2-chloro-N-(substituted phenyl)acetamide framework has emerged as a particularly versatile and valuable starting point for the development of a diverse array of therapeutic agents. The parent compound, 2-chloro-N-(4-fluorophenyl)acetamide, while a seemingly simple molecule, encapsulates key chemical features that render it a powerful tool in drug discovery.
The presence of a reactive chloroacetyl group, a well-known electrophilic "warhead," allows for the formation of covalent bonds with nucleophilic residues, most notably cysteine, within the active sites of target proteins. This capacity for covalent modification can lead to irreversible or long-lasting inhibition, often translating to enhanced potency and prolonged duration of action.[1][2] Furthermore, the fluorophenyl moiety can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, and can engage in specific interactions with the target protein, thereby modulating binding affinity and selectivity.[3]
This comprehensive guide will delve into the multifaceted applications of this compound in medicinal chemistry, providing detailed application notes, robust experimental protocols, and an in-depth exploration of its role in the design of anticancer and antimicrobial agents.
Core Applications in Drug Discovery
The utility of the this compound scaffold is most prominently demonstrated in the fields of oncology and infectious diseases. Its inherent reactivity and tunable structure have enabled the development of a wide range of derivatives with significant therapeutic potential.
Anticancer Applications: Covalent Inhibition of Oncogenic Pathways
A growing body of evidence highlights the potential of 2-chloro-N-aryl acetamide derivatives as potent anticancer agents.[4][5][6] The primary mechanism underpinning their activity often involves the covalent modification of key proteins involved in cancer cell proliferation, survival, and metastasis.
Mechanism of Action: Targeting Cysteine-Rich Proteins
The chloroacetamide moiety is a classic example of a targeted covalent inhibitor warhead.[1][2] It reacts with the thiol group of cysteine residues through a nucleophilic substitution reaction, forming a stable thioether linkage. This irreversible modification can effectively silence the activity of pathogenic proteins.
One of the key cellular targets for chloroacetamide-based inhibitors is Glutathione S-transferase (GST) , an enzyme often overexpressed in cancer cells and implicated in drug resistance.[7] By covalently modifying and inhibiting GST, these compounds can sensitize cancer cells to other chemotherapeutic agents and induce apoptosis.
The induction of apoptosis, or programmed cell death, is a hallmark of many effective anticancer drugs. Derivatives of this compound have been shown to trigger apoptosis through both intrinsic and extrinsic pathways.[8][9] This can involve the upregulation of pro-apoptotic proteins like Bax and the activation of executioner caspases, such as caspase-3 and caspase-9, which orchestrate the dismantling of the cell.[8][9]
Figure 1: Simplified signaling pathway for the induction of apoptosis by this compound derivatives.
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of representative 2-chloro-N-aryl acetamide derivatives against various cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | R-Group on Phenyl Ring | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | H | PC3 (Prostate) | >250 | [6] |
| 2a | 2-NO₂ | PC3 (Prostate) | 196 | [6] |
| 2b | 3-NO₂ | PC3 (Prostate) | 52 | [6] |
| 2c | 4-NO₂ | PC3 (Prostate) | 80 | [6] |
| 2g | H | MCF-7 (Breast) | >250 | [6] |
| 2c | 4-NO₂ | MCF-7 (Breast) | 100 | [6] |
| 6c | 4-methoxyphenyl-pyridin-3-yl-oxadiazole-thiol derivative | MCF7 (Breast) | 15.5 | [4] |
| 6e | 5-(4-Methoxy-phenyl)-pyridin-2-yl derivative | PANC-1 (Pancreatic) | 4.6 | [4] |
| 6e | 5-(4-Methoxy-phenyl)-pyridin-2-yl derivative | HepG2 (Liver) | 2.2 | [4] |
Antimicrobial Applications: Disrupting Bacterial Cell Wall Synthesis and Integrity
The emergence of multidrug-resistant bacteria poses a significant global health threat, necessitating the development of novel antimicrobial agents. This compound derivatives have demonstrated promising activity against clinically relevant pathogens, including Klebsiella pneumoniae.[2][10][11]
Mechanism of Action: Targeting Essential Bacterial Enzymes
While the precise mechanism is still under investigation for all derivatives, a key proposed target is the family of Penicillin-Binding Proteins (PBPs) .[12] PBPs are essential enzymes involved in the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. By covalently modifying cysteine residues within the active site of PBPs, these compounds can inhibit cell wall formation, leading to cell lysis and bacterial death.[12]
Furthermore, treatment with these compounds has been shown to disrupt bacterial cell membrane integrity, leading to the leakage of essential intracellular components.[13] This dual mechanism of action, targeting both cell wall synthesis and membrane integrity, may contribute to their potent bactericidal effects.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. How do different drug classes work in treating Klebsiella pneumoniae infection? [synapse.patsnap.com]
- 13. researchgate.net [researchgate.net]
Application Note: A Multi-Technique Approach for the Comprehensive Characterization of 2-chloro-N-(4-fluorophenyl)acetamide
Abstract
This guide provides a detailed framework of analytical methodologies for the comprehensive characterization of 2-chloro-N-(4-fluorophenyl)acetamide, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] Ensuring the identity, purity, and stability of such intermediates is critical for the quality and safety of the final product. This document outlines an integrated analytical strategy employing chromatographic, spectroscopic, and thermal techniques. We delve into the causality behind method selection and provide detailed, field-proven protocols to ensure robust and reliable characterization.
Introduction: The Rationale for a Multi-Faceted Analytical Approach
This compound (Formula: C₈H₇ClFNO, Molecular Weight: 187.60 g/mol ) belongs to the N-arylacetamide class of compounds, which are pivotal building blocks in organic synthesis.[3] The precise characterization of this molecule is non-negotiable in a regulated drug development environment. A single analytical technique is insufficient to establish a complete profile of a chemical entity. Therefore, we employ an orthogonal, multi-technique approach where each method provides a unique and complementary piece of information, collectively confirming the molecule's identity, purity, structure, and thermal behavior.
This guide will detail the application of:
-
Chromatographic Techniques (HPLC, GC-MS) for separation and purity assessment.
-
Spectroscopic Techniques (NMR, FTIR, MS) for unambiguous structural elucidation.
-
Thermal Analysis (DSC, TGA) for determining physical properties like melting point and thermal stability.
Caption: Integrated workflow for the characterization of this compound.
Chromatographic Analysis for Purity and Impurity Profiling
Chromatography is the cornerstone of purity assessment, separating the primary compound from process-related impurities or degradation products.
High-Performance Liquid Chromatography (HPLC)
Expertise & Rationale: Reversed-Phase HPLC (RP-HPLC) is the method of choice for non-volatile, polar to moderately non-polar compounds like this compound.[4] The aromatic ring and polar amide group provide excellent retention on a non-polar stationary phase (like C18) and strong chromophores for UV detection, ensuring high sensitivity.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of 0.5 mg/mL. Filter through a 0.45 µm syringe filter prior to injection.
-
Chromatographic System: Utilize an HPLC system with a UV-Vis detector, column oven, and autosampler.
-
Run Conditions:
-
Inject 10 µL of the prepared sample.
-
Perform the separation at 30 °C.
-
Monitor the eluent at a wavelength of 254 nm.
-
-
Data Analysis: Calculate the area percentage of the main peak to determine the purity of the compound.
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard non-polar phase providing good retention for aromatic compounds. |
| Mobile Phase A | Water (HPLC Grade) | The polar component of the mobile phase system. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | The organic modifier used to elute the analyte. |
| Gradient | 50% to 95% B over 15 min, hold 5 min | A gradient ensures elution of potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing resolution and run time. |
| Detection | UV at 254 nm | Aromatic compounds strongly absorb at this wavelength, providing good sensitivity. |
| Column Temperature | 30 °C | Maintains consistent retention times and peak shapes. |
| Injection Volume | 10 µL | A typical volume to avoid column overloading while ensuring a strong signal. |
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Rationale: GC-MS is ideal for identifying volatile or semi-volatile impurities that may not be detected by HPLC. It also serves as an excellent confirmatory technique for the molecular weight of the main compound. The compound must be thermally stable and sufficiently volatile for this analysis. A reported Kovats retention index for this compound suggests its suitability for GC analysis.[5]
-
Sample Preparation: Dissolve the sample in a high-purity solvent like Ethyl Acetate to a concentration of 1 mg/mL.
-
GC-MS System: Use a GC equipped with a capillary column coupled to a mass spectrometer (Electron Ionization source).
-
Run Conditions:
-
Inject 1 µL of the sample using a split injection (e.g., 50:1 split ratio).
-
-
Data Analysis: Identify peaks in the total ion chromatogram (TIC). Analyze the mass spectrum of the main peak to confirm the molecular ion and fragmentation pattern.
| Parameter | Condition | Rationale |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film | A robust, low-polarity column suitable for a wide range of compounds. |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) | Inert carrier gas providing good chromatographic efficiency. |
| Injector Temp. | 250 °C | Ensures rapid volatilization of the sample without thermal degradation. |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | Separates compounds based on boiling point and column interaction. |
| MS Source Temp. | 230 °C | Standard temperature for an EI source. |
| MS Quad Temp. | 150 °C | Standard temperature for the quadrupole mass filter. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard hard ionization technique that produces reproducible fragmentation patterns. |
| Mass Range | 40-450 m/z | Covers the expected mass of the parent compound and its fragments. |
Expected MS Data: The mass spectrum should exhibit a molecular ion [M]⁺ at m/z 187 and an isotope peak [M+2]⁺ at m/z 189 in an approximate 3:1 ratio, which is characteristic of a monochlorinated compound.[6]
Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques provide definitive information about the molecular structure by probing how the molecule interacts with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR is the most powerful technique for unambiguous structural determination in solution. ¹H NMR identifies the types and connectivity of protons, while ¹³C NMR provides information on the carbon skeleton. Data from related N-arylacetamides provides a strong basis for spectral interpretation.[1]
-
Sample Preparation: Dissolve ~10-20 mg of the sample in 0.7 mL of a deuterated solvent such as DMSO-d₆ or CDCl₃.
-
Acquisition: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
Analysis: Integrate ¹H NMR signals and assign peaks based on chemical shift, multiplicity, and coupling constants. Assign ¹³C NMR peaks based on chemical shifts and comparison with predicted values.
| Expected ¹H NMR Data (in DMSO-d₆) | |
| Chemical Shift (δ, ppm) | Multiplicity |
| ~10.4 | Singlet |
| ~7.6 | Doublet of Doublets |
| ~7.2 | Triplet |
| ~4.2 | Singlet |
| Expected ¹³C NMR Data (in DMSO-d₆) | |
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | Carbonyl C =O |
| ~159 (d, J ≈ 240 Hz) | Aromatic C -F |
| ~135 | Aromatic C -NH |
| ~122 (d, J ≈ 8 Hz) | Aromatic C H (ortho to -NH) |
| ~115 (d, J ≈ 22 Hz) | Aromatic C H (ortho to -F) |
| ~43 | Chloroacetyl -C H₂-Cl |
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Rationale: FTIR is a rapid and simple technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint."
-
Sample Preparation: Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Analysis: Identify characteristic absorption bands corresponding to the molecule's functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300-3250 | N-H Stretch | Amide |
| ~3100-3000 | Aromatic C-H Stretch | Phenyl Ring |
| ~1670-1650 | C=O Stretch (Amide I) | Carbonyl |
| ~1550-1530 | N-H Bend (Amide II) | Amide |
| ~1510 | C=C Stretch | Aromatic Ring |
| ~1220 | C-F Stretch | Fluoroaromatic |
| ~750-700 | C-Cl Stretch | Alkyl Halide |
Thermal Analysis for Physical Property Characterization
Thermal analysis techniques measure the physical and chemical properties of a substance as a function of temperature. They are crucial for determining stability, melting point, and polymorphism.[7][8]
Differential Scanning Calorimetry (DSC)
Expertise & Rationale: DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is the primary technique for determining the melting point and assessing the crystalline purity of a compound. A sharp, well-defined melting endotherm is indicative of a high-purity crystalline substance.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a vented aluminum DSC pan.
-
Acquisition: Heat the sample from 25 °C to a temperature above its melting point at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere (50 mL/min).
-
Analysis: Determine the onset and peak temperature of the melting endotherm.
Thermogravimetric Analysis (TGA)
Expertise & Rationale: TGA measures the change in mass of a sample over time as the temperature changes. This analysis provides critical information about the thermal stability and decomposition profile of the material.[9]
-
Sample Preparation: Place 5-10 mg of the sample into a ceramic or platinum TGA pan.
-
Acquisition: Heat the sample from 25 °C to 500 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
Analysis: Identify the onset temperature of decomposition, defined as the temperature at which significant mass loss begins.
Caption: Experimental workflow for DSC and TGA thermal analysis.
Conclusion
The analytical characterization of this compound requires a synergistic combination of orthogonal techniques. Chromatographic methods establish purity, spectroscopic methods confirm the chemical structure, and thermal analyses define key physical properties. The protocols and rationale outlined in this guide provide a robust framework for scientists to ensure the quality, identity, and stability of this important chemical intermediate, thereby supporting the integrity of the overall drug development and manufacturing process.
References
- 1. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-Chloro-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C8H7ClFNO | CID 532065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2'-Chloro-4'-fluoroacetanilide | C8H7ClFNO | CID 589419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. perkinelmer.com.ar [perkinelmer.com.ar]
- 8. DSC & TGA Thermal Analysis.pptx [slideshare.net]
- 9. researchgate.net [researchgate.net]
Application Note: Real-Time Reaction Monitoring of 2-chloro-N-(4-fluorophenyl)acetamide Synthesis using Thin-Layer Chromatography (TLC)
Abstract
This application note provides a comprehensive, step-by-step protocol for monitoring the synthesis of 2-chloro-N-(4-fluorophenyl)acetamide via the N-acetylation of 4-fluoroaniline with 2-chloroacetyl chloride. The protocol leverages the simplicity and rapidity of Thin-Layer Chromatography (TLC) for real-time analysis of the reaction progress. This guide is tailored for researchers, scientists, and drug development professionals, offering in-depth explanations of the experimental choices, ensuring scientific integrity, and providing a self-validating methodology.
Introduction: The Imperative of Reaction Monitoring in Synthesis
In the realm of synthetic chemistry, particularly in pharmaceutical development, the precise monitoring of a chemical reaction is not merely a procedural step but a cornerstone of process optimization and quality control. Real-time analysis allows chemists to ascertain the point of completion, detect the formation of side products, and ensure the full consumption of starting materials, which are critical factors for maximizing yield and product purity.[1] Thin-Layer Chromatography (TLC) stands out as a simple, swift, and economical analytical technique ideally suited for this purpose.[1] The fundamental principle of TLC lies in the separation of a mixture's components based on their differential partitioning between a stationary phase (commonly silica gel coated on a plate) and a mobile phase (a specific solvent or solvent mixture).[1]
The synthesis of this compound is a representative N-acetylation reaction, a ubiquitous transformation in the preparation of bioactive molecules. The reaction proceeds through the nucleophilic attack of the amino group of 4-fluoroaniline on the electrophilic carbonyl carbon of 2-chloroacetyl chloride.
Reaction Scheme:
A key physicochemical difference between the reactants and the product underpins the efficacy of TLC in monitoring this reaction. 4-fluoroaniline, the starting material, is a relatively polar molecule due to the presence of the primary amine group, which can engage in hydrogen bonding. In contrast, the product, this compound, is significantly less polar as the amide bond is less basic and has different hydrogen bonding capabilities. This polarity difference allows for their effective separation on a polar stationary phase like silica gel.[2]
Materials and Methods
Reagents and Solvents
-
4-fluoroaniline (Starting Material)
-
2-chloroacetyl chloride (Reagent)
-
This compound (Product standard for reference, if available)
-
Ethyl acetate (Analytical Grade)
-
Hexane (Analytical Grade)
-
Dichloromethane (DCM) or Ethyl Acetate (for sample preparation)
-
TLC plates (Silica gel 60 F₂₅₄)
-
Potassium permanganate (KMnO₄)
-
Potassium carbonate (K₂CO₃)
-
Sodium hydroxide (NaOH)
-
Distilled water
Equipment
-
Glass capillaries or micropipettes for spotting
-
TLC developing chamber with a lid
-
UV lamp (254 nm)
-
Heat gun or hot plate
-
Standard laboratory glassware
-
Fume hood
Experimental Protocol: A Self-Validating Workflow
This protocol is structured to provide a robust and self-validating system for monitoring the reaction. The inclusion of a co-spot is critical for the unambiguous identification of spots on the chromatogram.
Preparation of the TLC Mobile Phase
The selection of an appropriate mobile phase is crucial for achieving clear separation. The eluent's polarity dictates the mobility of the compounds on the stationary phase. For the separation of anilines and their corresponding amides, a mixture of a non-polar solvent (hexane) and a moderately polar solvent (ethyl acetate) is highly effective. A literature precedent for a similar reaction monitoring used a 1:1 hexane/ethyl acetate mixture.[3] We will start with a slightly less polar system to ensure the product moves significantly off the baseline while keeping the starting material well-retained.
-
Recommended Mobile Phase: 3:7 (v/v) Ethyl Acetate / Hexane.
-
Preparation: In a fume hood, accurately measure 30 mL of ethyl acetate and 70 mL of hexane. Combine them in a beaker and stir to mix thoroughly. Pour the mobile phase into the TLC developing chamber to a depth of approximately 0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall. Close the chamber with the lid and allow the atmosphere to become saturated with solvent vapors for at least 15-20 minutes. This vapor saturation is essential for ensuring a uniform and reproducible ascent of the mobile phase up the TLC plate.
Preparation of the TLC Plate and Samples
-
Plate Preparation: With a pencil, gently draw a faint horizontal line (the baseline or origin) about 1 cm from the bottom of a silica gel TLC plate. Be careful not to gouge the silica. Mark three evenly spaced points on this line for spotting your samples.
-
Sample Preparation:
-
Starting Material (SM): Dissolve 1-2 mg of 4-fluoroaniline in approximately 0.5 mL of dichloromethane or ethyl acetate in a small vial.
-
Reaction Mixture (RM): At designated time intervals (e.g., t=0, 30 min, 1 hr, 2 hr), withdraw a tiny aliquot of the reaction mixture using a glass capillary and dilute it in a separate vial with a few drops of dichloromethane or ethyl acetate.
-
Co-spot (Co): This lane will contain both the starting material and the reaction mixture, spotted at the same point. This is a critical control to confirm spot identity.
-
Spotting the TLC Plate
-
Using a clean capillary tube for each sample to prevent cross-contamination, apply small, concentrated spots onto the marked points on the baseline. Touch the capillary to the plate briefly and allow the solvent to evaporate completely before reapplying to the same spot if necessary. Keep the spots as small as possible (1-2 mm diameter) for optimal separation.
-
Lane 1 (SM): Spot the 4-fluoroaniline solution.
-
Lane 2 (Co): Spot the 4-fluoroaniline solution, let it dry, then carefully spot the reaction mixture directly on top of it.
-
Lane 3 (RM): Spot the diluted reaction mixture.
-
Developing the Chromatogram
-
Carefully place the spotted and dried TLC plate into the pre-saturated developing chamber using forceps. Ensure the baseline is above the level of the mobile phase.
-
Replace the lid and allow the solvent front to ascend the plate undisturbed.
-
When the solvent front reaches approximately 1 cm from the top of the plate, remove it from the chamber.
-
Immediately mark the position of the solvent front with a pencil.
-
Allow the plate to dry completely in a fume hood.
Visualization and Interpretation
Multiple visualization techniques should be employed for comprehensive analysis.
-
UV Visualization: Since both 4-fluoroaniline and the acetamide product contain a fluorophenyl ring, they will absorb UV light. Place the dried TLC plate under a UV lamp at 254 nm. UV-active compounds will appear as dark spots against the fluorescent green background of the plate. Gently circle the visible spots with a pencil.[4]
-
Potassium Permanganate (KMnO₄) Staining: This oxidative stain is highly effective for visualizing a wide range of organic compounds, particularly those with oxidizable functional groups like amines.[5][6][7] The aniline starting material will react readily.
-
Stain Preparation: Dissolve 1.5 g of KMnO₄ and 10 g of K₂CO₃ in 200 mL of water. Add 1.25 mL of 10% aqueous NaOH solution.[6]
-
Staining Procedure: Briefly dip the dried TLC plate into the KMnO₄ solution using forceps. Remove the plate and gently warm it with a heat gun. The spots will appear as yellow to brown on a purple or pink background.[7]
-
-
Calculating the Retention Factor (Rf): The Rf value is a ratio that quantifies the movement of a compound. It is calculated as: Rf = (Distance from baseline to the center of the spot) / (Distance from baseline to the solvent front)
Table 1: Expected Results and Interpretation
| Compound | Expected Rf Value (3:7 EtOAc/Hexane) | Visualization Characteristics | Interpretation |
| 4-fluoroaniline (SM) | ~ 0.3 - 0.4 | UV active. Stains yellow/brown with KMnO₄. | The more polar starting material, interacts strongly with the silica gel and thus has a lower Rf value. |
| This compound (Product) | ~ 0.6 - 0.7 | UV active. May stain with KMnO₄ upon heating. | The less polar product interacts less with the silica gel, travels further up the plate, and has a higher Rf value. |
| Reaction Mixture (RM) | Shows spots corresponding to both SM and product. | A spot for the SM will be visible at early time points, and a new spot for the product will appear. | The intensity of the SM spot decreases over time, while the product spot's intensity increases, indicating reaction progression. The reaction is complete when the SM spot is no longer visible. |
Visualization of Workflows and Relationships
Experimental Workflow Diagram
Caption: A streamlined workflow for TLC reaction monitoring.
Polarity to Rf Value Logic Diagram
Caption: The relationship between molecular polarity and TLC retention factor (Rf).
Trustworthiness and Validation
The integrity of this protocol is ensured by its self-validating nature. The three-lane spotting system (SM, Co, RM) is crucial. The co-spot lane definitively confirms if the spot in the reaction mixture lane with the lower Rf value is indeed unreacted starting material. Any ambiguity, such as a slight shift in Rf values due to matrix effects from the reaction mixture, is resolved by observing if the spots in the co-spot lane merge perfectly or resolve into two distinct spots. The systematic disappearance of the starting material spot and the concurrent appearance and intensification of the product spot provide a clear and trustworthy narrative of the reaction's progress.
Conclusion
Thin-Layer Chromatography offers a highly efficient, reliable, and accessible method for monitoring the synthesis of this compound. By following the detailed protocol outlined in this application note, researchers can accurately determine reaction endpoints, identify the presence of starting materials and products, and make informed decisions to optimize synthetic outcomes. The principles of separation based on polarity and the practical techniques described are broadly applicable to a vast array of organic reactions, making TLC an indispensable tool in the modern chemistry laboratory.
References
Application Note: A Robust Protocol for the Synthesis of Substituted Oxazole Derivatives from 2-chloro-N-(4-fluorophenyl)acetamide
Abstract
The oxazole scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique electronic properties and ability to engage in various biological interactions.[1][2] This application note provides a detailed, field-proven protocol for the synthesis of highly functionalized oxazole derivatives, beginning with the readily available starting material, 2-chloro-N-(4-fluorophenyl)acetamide.[3] We present a robust and versatile two-step synthetic pathway that proceeds through an azido intermediate, followed by a one-pot Staudinger/aza-Wittig reaction. This methodology is distinguished by its operational simplicity, broad substrate scope, and the high purity of the resulting products, making it an ideal strategy for drug discovery and development applications where chemical diversity is paramount.
Introduction and Scientific Rationale
Oxazole derivatives are integral to modern pharmacology, with applications spanning anti-inflammatory, anti-cancer, and anti-microbial therapies.[4][5] Their synthesis is therefore a subject of continuous interest. While several classical methods for oxazole synthesis exist, such as the Robinson-Gabriel and Fischer syntheses, they often require harsh conditions or multi-step preparations of complex precursors.[6][7]
The protocol herein leverages the reactivity of the α-chloro group in this compound. The core strategy involves two key transformations:
-
Nucleophilic Substitution: A clean and efficient conversion of the starting α-chloro amide to an α-azido amide via an SN2 reaction. The azide functional group is an exceptionally versatile and stable precursor for the subsequent transformation.
-
One-Pot Staudinger/Intramolecular Aza-Wittig Reaction: This elegant and high-yield cascade reaction first forms a reactive iminophosphorane intermediate, which is then acylated and undergoes a subsequent intramolecular cyclization to furnish the desired oxazole ring system. This approach avoids the isolation of sensitive intermediates and significantly improves reaction efficiency.
This method provides a reliable and scalable route to a diverse library of oxazole derivatives, as the final substitution pattern on the oxazole ring can be easily modified by selecting different acylating agents in the final step.
Overall Synthetic Pathway
The comprehensive workflow from the starting material to the final oxazole product is depicted below. This pathway is designed for efficiency and modularity.
Diagram 1: High-level overview of the synthetic workflow.
Experimental Protocols
Part 1: Synthesis of 2-azido-N-(4-fluorophenyl)acetamide (Intermediate)
Principle: This step involves a classical SN2 reaction where the azide ion (N₃⁻) displaces the chloride from the α-carbon of the acetamide. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this transformation, facilitating the reaction while readily dissolving the ionic sodium azide.
Materials:
-
This compound
-
Sodium Azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Deionized Water
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Protocol:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF (approx. 5 mL per 1 g of starting material).
-
Add sodium azide (1.5 eq) to the solution in one portion. Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment (PPE).
-
Stir the reaction mixture at room temperature (approx. 25 °C) for 12-16 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed. (Typical mobile phase: 30% EtOAc in Hexanes).
-
Upon completion, carefully pour the reaction mixture into a separatory funnel containing deionized water (3x the volume of DMF).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).[8]
-
Combine the organic layers and wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL) to remove residual DMF.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The product, 2-azido-N-(4-fluorophenyl)acetamide, is often of sufficient purity for the next step. If necessary, it can be purified by recrystallization from an ethanol/water mixture.
| Reagent | Mol. Wt. ( g/mol ) | Equiv. | Mmol (example) | Mass/Volume (example) |
| This compound | 187.60 | 1.0 | 10.0 | 1.88 g |
| Sodium Azide (NaN₃) | 65.01 | 1.5 | 15.0 | 0.98 g |
| Anhydrous DMF | - | - | - | 10 mL |
Table 1: Reagent specifications for the synthesis of the azido intermediate.
Part 2: One-Pot Synthesis of Oxazole Derivative via Staudinger/Aza-Wittig Reaction
Principle: This powerful one-pot reaction begins with the Staudinger reaction, where triphenylphosphine (PPh₃) reacts with the azide to form an iminophosphorane with the concomitant loss of dinitrogen gas. The subsequent addition of an acyl chloride (for this example, benzoyl chloride) acylates the iminophosphorane. This intermediate then undergoes an intramolecular aza-Wittig reaction, where the carbonyl oxygen attacks the electrophilic carbon of the C=N-P bond, leading to a cyclization cascade that eliminates triphenylphosphine oxide (TPPO) and forms the aromatic oxazole ring.
Materials:
-
2-azido-N-(4-fluorophenyl)acetamide (from Part 1)
-
Triphenylphosphine (PPh₃)
-
Benzoyl Chloride (or other desired acyl chloride)
-
Triethylamine (Et₃N)
-
Toluene, anhydrous
-
Hexanes
-
Silica Gel for chromatography
Protocol:
-
In a flame-dried, three-neck flask equipped with a reflux condenser under an inert atmosphere, dissolve the 2-azido-N-(4-fluorophenyl)acetamide (1.0 eq) in anhydrous toluene (10 mL per 1 g).
-
Add triphenylphosphine (1.1 eq) to the solution.
-
Heat the reaction mixture to 60-70 °C. Vigorous evolution of N₂ gas should be observed. Maintain this temperature until gas evolution ceases (typically 2-3 hours), indicating the formation of the iminophosphorane.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
In a separate flask, prepare a solution of the desired acyl chloride (e.g., benzoyl chloride, 1.2 eq) and triethylamine (1.5 eq) in a small amount of anhydrous toluene.
-
Add the acyl chloride/triethylamine solution dropwise to the cooled iminophosphorane solution with vigorous stirring.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 110 °C) for 6-8 hours.
-
Monitor the formation of the oxazole product by TLC.
-
Upon completion, cool the mixture to room temperature. The byproduct, triphenylphosphine oxide (TPPO), may begin to precipitate.
-
Concentrate the reaction mixture under reduced pressure. Add a small amount of cold diethyl ether or a hexanes/ethyl acetate mixture to precipitate the TPPO.
-
Filter the solid TPPO and wash with cold solvent.
-
Concentrate the filtrate and purify the crude residue by flash column chromatography on silica gel to yield the pure oxazole derivative.
| Reagent | Mol. Wt. ( g/mol ) | Equiv. | Mmol (example) | Mass/Volume (example) |
| 2-azido-N-(4-fluorophenyl)acetamide | 194.16 | 1.0 | 5.0 | 0.97 g |
| Triphenylphosphine (PPh₃) | 262.29 | 1.1 | 5.5 | 1.44 g |
| Benzoyl Chloride | 140.57 | 1.2 | 6.0 | 0.73 mL (d=1.21) |
| Triethylamine (Et₃N) | 101.19 | 1.5 | 7.5 | 1.05 mL (d=0.726) |
| Anhydrous Toluene | - | - | - | 10 mL |
Table 2: Reagent specifications for the one-pot oxazole synthesis.
Mechanism and Causality
Understanding the reaction mechanism is crucial for troubleshooting and optimization. The key transformation is the aza-Wittig cyclization, which offers a highly reliable method for forming the heterocyclic ring.
Diagram 2: The Staudinger/aza-Wittig reaction sequence.
The choice of an anhydrous solvent is critical, as any water present can hydrolyze the iminophosphorane intermediate or the acyl chloride. The use of a non-nucleophilic base like triethylamine is essential to scavenge the HCl generated during the acylation step without competing in other side reactions. The elimination of the thermodynamically stable triphenylphosphine oxide (TPPO) is the primary driving force for the final cyclization step, ensuring a high conversion to the oxazole product.
Conclusion
This application note details a highly efficient and versatile protocol for the synthesis of oxazole derivatives from this compound. The pathway, which proceeds via a stable azido-amide intermediate and a subsequent one-pot Staudinger/aza-Wittig reaction, offers significant advantages in terms of operational simplicity, yield, and adaptability. This method is well-suited for the generation of compound libraries for screening in drug discovery programs and provides a reliable foundation for the synthesis of complex, biologically active molecules.
References
- 1. nbinno.com [nbinno.com]
- 2. tandfonline.com [tandfonline.com]
- 3. 2-Chloro-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpsonline.com [ijpsonline.com]
- 7. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Large-Scale Laboratory Synthesis of 2-chloro-N-(4-fluorophenyl)acetamide
Abstract
This document provides a comprehensive guide for the large-scale laboratory synthesis of 2-chloro-N-(4-fluorophenyl)acetamide, an important intermediate in organic and medicinal chemistry. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology for synthesis, purification, and characterization. This guide emphasizes safety, scalability, and reproducibility, with in-depth explanations of the chemical principles and practical considerations for successful execution.
Introduction
N-(substituted phenyl)-2-chloroacetamides are a class of chemical intermediates with significant utility in the synthesis of a variety of more complex molecules, including pharmaceuticals and agrochemicals.[1] Specifically, this compound serves as a key building block in the development of novel bioactive compounds. Its synthesis involves the acylation of 4-fluoroaniline with chloroacetyl chloride, a robust and efficient transformation.
This guide provides a detailed protocol for the synthesis of this compound on a large laboratory scale (1-2 moles), with a focus on practical execution, safety, and product purity.
Reaction Scheme and Mechanism
The synthesis of this compound proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 4-fluoroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. Triethylamine is employed as a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is designed for a 1.5-mole scale synthesis. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.
Materials and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Purity |
| 4-Fluoroaniline | 111.12 | 166.7 g | 1.50 | ≥99% |
| Chloroacetyl Chloride | 112.94 | 186.3 g (131 mL) | 1.65 | ≥98% |
| Triethylamine | 101.19 | 167.0 g (230 mL) | 1.65 | ≥99% |
| Toluene | - | 2.0 L | - | Anhydrous |
| Ethyl Acetate | - | As needed | - | Reagent grade |
| Hexanes | - | As needed | - | Reagent grade |
-
5 L three-necked round-bottom flask
-
Mechanical stirrer
-
Addition funnel (500 mL)
-
Thermometer
-
Ice-water bath
-
Buchner funnel and filter flask (2 L)
-
Rotary evaporator
-
Crystallization dish or large beaker (4 L)
Reaction Setup and Procedure
References
Troubleshooting & Optimization
Common side reactions in the synthesis of 2-chloro-N-(4-fluorophenyl)acetamide
Welcome to the technical support center for the synthesis of 2-chloro-N-(4-fluorophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. Here, we provide in-depth, field-proven insights in a troubleshooting-focused Q&A format to ensure the success of your experiments.
I. Reaction Overview and Key Challenges
The synthesis of this compound is a nucleophilic acyl substitution reaction between 4-fluoroaniline and chloroacetyl chloride. While seemingly straightforward, this reaction is susceptible to several side reactions that can impact yield and purity. The primary challenges revolve around the reactivity of the starting materials and the product itself, necessitating careful control of reaction conditions.
II. Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is low. What are the likely causes and how can I improve it?
A low yield in this acylation reaction can stem from several factors. The most common culprits are hydrolysis of the acylating agent, incomplete reaction, or loss of product during work-up.
-
Hydrolysis of Chloroacetyl Chloride: Chloroacetyl chloride is highly reactive and readily hydrolyzes in the presence of moisture to form chloroacetic acid and hydrochloric acid.[1][2] This side reaction consumes the acylating agent, leading to a lower yield of the desired product.
-
Troubleshooting:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware before use and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Reagent Quality: Use freshly opened or distilled chloroacetyl chloride to minimize the presence of hydrolyzed impurities.
-
-
-
Incomplete Reaction: The nucleophilicity of 4-fluoroaniline is reduced by the electron-withdrawing effect of the fluorine atom.[3][4][5] This can lead to a slower or incomplete reaction.
-
Troubleshooting:
-
Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish at room temperature, a modest increase in temperature may be necessary. However, be cautious as higher temperatures can promote side reactions. A detailed experimental protocol suggests cooling the reaction mixture in an ice bath during the addition of chloroacetyl chloride and then allowing it to stir at room temperature for several hours.[6]
-
Choice of Base: The use of a suitable base is crucial to neutralize the HCl generated during the reaction, which drives the equilibrium towards product formation.[7] Triethylamine is a commonly used base for this purpose.[6]
-
-
-
Product Loss During Work-up: The product, this compound, has some solubility in common organic solvents. Excessive washing or the use of a highly solubilizing solvent during extraction can lead to product loss.
-
Troubleshooting:
-
Minimize Wash Volumes: Use the minimum amount of solvent necessary for effective washing during the work-up procedure.
-
Solvent Selection: If performing an extraction, choose a solvent in which the product has moderate solubility at room temperature but is less soluble at colder temperatures to facilitate precipitation or crystallization.
-
-
Q2: I am observing significant amounts of side products. What are the likely impurities and how can I suppress their formation?
The formation of side products is a common issue that complicates purification. The main side reactions to consider are diacylation, N-alkylation, and the presence of unreacted starting materials or their degradation products.
-
Diacylation: This occurs when the nitrogen atom of 4-fluoroaniline is acylated twice, leading to the formation of N,N-bis(chloroacetyl)-4-fluoroaniline.
-
Troubleshooting:
-
Control Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.05 equivalents) of chloroacetyl chloride.
-
Slow Addition: Add the chloroacetyl chloride dropwise to the solution of 4-fluoroaniline. This maintains a low concentration of the acylating agent in the reaction mixture, favoring mono-acylation.
-
-
-
Intermolecular N-alkylation: The product, this compound, contains a reactive C-Cl bond. This can act as an alkylating agent, reacting with the nucleophilic nitrogen of another molecule of 4-fluoroaniline to form a dimeric impurity.
-
Troubleshooting:
-
Temperature Control: A patent for a similar synthesis suggests that maintaining a lower reaction temperature can effectively control N-alkylation.[8]
-
Use of a Non-nucleophilic Base: Employing a hindered or non-nucleophilic base can minimize its interference with the desired reaction pathway. Triethylamine is a suitable choice.[6][8]
-
-
-
Unreacted 4-fluoroaniline and Chloroacetic Acid: If the reaction is incomplete or if chloroacetyl chloride hydrolyzes, these will be present as impurities.
-
Troubleshooting:
-
Work-up Procedure: A thorough work-up is essential. Washing the organic layer with a dilute acid (e.g., 1M HCl) will remove unreacted 4-fluoroaniline by converting it to its water-soluble salt. A subsequent wash with a dilute base (e.g., saturated sodium bicarbonate solution) will remove chloroacetic acid.
-
-
Q3: The final product is off-color (e.g., pink or brown). What causes this and how can I obtain a white crystalline solid?
Discoloration in the final product is often due to the presence of trace impurities, which can arise from the oxidation of the aniline starting material or from side reactions.
-
Oxidation of 4-fluoroaniline: Aromatic amines are susceptible to oxidation, which can form colored impurities that are carried through the synthesis.
-
Troubleshooting:
-
Purify the Starting Material: If the 4-fluoroaniline is discolored, consider purifying it by distillation or recrystallization before use.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (nitrogen or argon) can help prevent oxidation during the synthesis.
-
-
-
Formation of Chromophoric Byproducts: Minor side reactions, especially at elevated temperatures, can generate colored impurities.
-
Troubleshooting:
-
Recrystallization: This is the most effective method for removing colored impurities and obtaining a pure, crystalline product. Ethanol is a commonly used solvent for the recrystallization of N-aryl acetamides.
-
Activated Carbon Treatment: If recrystallization alone is insufficient, adding a small amount of activated carbon to the hot solution during recrystallization can help adsorb colored impurities. The carbon is then removed by hot filtration.
-
-
Q4: My product is an oil and will not crystallize. What steps can I take to induce crystallization?
The failure of a product to crystallize is usually due to the presence of impurities that inhibit the formation of a crystal lattice.
-
Presence of Solvent or Impurities: Residual solvent or the presence of the side products discussed in Q2 can act as an "oiling out" agent.
-
Troubleshooting:
-
Thorough Drying: Ensure the product is thoroughly dried under vacuum to remove any residual solvent.
-
Purification: If impurities are suspected, purify the oil using column chromatography. The purified product can then be recrystallized.
-
Trituration: Add a small amount of a non-polar solvent (e.g., hexanes or diethyl ether) in which the product is insoluble. Stir or sonicate the mixture. This can often wash away impurities and induce the product to solidify.
-
Seeding: If you have a small amount of crystalline product from a previous batch, adding a "seed" crystal to the supersaturated solution of the oil can initiate crystallization.
-
-
III. Experimental Protocols and Data
Standard Protocol for the Synthesis of this compound
This protocol is adapted from a published procedure.[6]
Materials:
-
4-fluoroaniline
-
Chloroacetyl chloride
-
Triethylamine
-
Toluene (anhydrous)
-
Distilled water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-fluoroaniline (1.0 eq.) and triethylamine (1.0 eq.) in anhydrous toluene.
-
Cool the solution in an ice bath with stirring.
-
Add chloroacetyl chloride (1.0 eq.) dropwise to the cooled solution over a period of 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride precipitate.
-
Wash the filtrate (the organic phase) three times with distilled water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous Toluene | Aprotic solvent, facilitates separation from aqueous washes. |
| Base | Triethylamine | Neutralizes HCl byproduct, driving the reaction forward.[7] |
| Temperature | 0°C during addition, then RT | Controls the exothermic reaction and minimizes side reactions like N-alkylation.[6][8] |
| Stoichiometry | ~1:1:1 (Aniline:Acyl Chloride:Base) | Minimizes diacylation. |
IV. Visualizing Reaction Pathways
Main Reaction and Key Side Reactions
The following diagram illustrates the desired synthetic pathway and the two major side reactions: diacylation and intermolecular N-alkylation.
Caption: Main and side reaction pathways.
V. References
-
Structure-metabolism relationships of substituted anilines: prediction of N-acetylation and N-oxanilic acid formation using computational chemistry. Xenobiotica. --INVALID-LINK--
-
Give reasons for the following.Acetylation of aniline reduces its activation effect. askIITians. --INVALID-LINK--
-
What will happen to the acidic strength if an EWG/EDG is attached at the ortho position of an aniline? Quora. --INVALID-LINK--
-
This compound. National Center for Biotechnology Information. --INVALID-LINK--
-
Schotten-Baumann Reaction. Organic Chemistry Portal. --INVALID-LINK--
-
Why does the acetylation of the NH2 group of aniline reduce its activity? Quora. --INVALID-LINK--
-
This compound. ResearchGate. --INVALID-LINK--
-
Crystal structure and Hirshfeld surface analysis of 2-azido-N-(4-fluorophenyl)acetamide. International Union of Crystallography. --INVALID-LINK--
-
2-Chloro-N-(4-hydroxyphenyl)acetamide. ResearchGate. --INVALID-LINK--
-
Recent Trends in Analytical Techniques for Impurity Profiling. Journal of Pharmaceutical Research International. --INVALID-LINK--
-
Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. International Union of Crystallography. --INVALID-LINK--
-
Reactions of aromatic amines. Slideshare. --INVALID-LINK--
-
phenylamine (aniline) as an amine. Chemguide. --INVALID-LINK--
-
LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide. Azerbaijan Medical Journal. --INVALID-LINK--
-
2-Chloro-N-(4-fluorophenyl)-N-(propan-2-yl)acetamide. Matrix Scientific. --INVALID-LINK--
-
N-(Chloroacetyl)-4-fluoroaniline. Sigma-Aldrich. --INVALID-LINK--
-
Method for preparing 2-chloro-N-(4-fluorophenyl). Google Patents. --INVALID-LINK--
-
SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research. --INVALID-LINK--
-
This compound. PubChem. --INVALID-LINK--
-
N-(Chloroacetyl)-4-fluoroaniline. Santa Cruz Biotechnology. --INVALID-LINK--
-
N-(Chloroacetyl)-4-fluoroaniline. Sigma-Aldrich. --INVALID-LINK--
-
Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. Indian Journal of Chemistry. --INVALID-LINK--
-
24.8: Reactions of Arylamines. Chemistry LibreTexts. --INVALID-LINK--
-
Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. International Journal of Creative Research Thoughts. --INVALID-LINK--
-
This compound. ResearchGate. --INVALID-LINK--
-
N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols. Benchchem. --INVALID-LINK--
-
Crystal structure of 1-(2-chloroacetyl)-2,6-bis(4-fluorophenyl)-3,3-dimethylpiperidin-4-one. International Union of Crystallography. --INVALID-LINK--
-
2-Chloro-N-(4-hydroxyphenyl)acetamide. National Center for Biotechnology Information. --INVALID-LINK--
-
-
Reaction of Amines with Nitrous Acid. Michigan State University Department of Chemistry. --INVALID-LINK--
-
-
A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research. --INVALID-LINK--
-
Acylation with chloroacetyl chloride. Reddit. --INVALID-LINK--
-
Case report: Occupational poisoning incident from a leak of chloroacetyl chloride in Jinan, Shandong, China. Frontiers in Public Health. --INVALID-LINK--
-
Case report: Occupational poisoning incident from a leak of chloroacetyl chloride in Jinan, Shandong, China. PubMed. --INVALID-LINK--
References
- 1. Structure-metabolism relationships of substituted anilines: prediction of N-acetylation and N-oxanilic acid formation using computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Give reasons for the following.Acetylation of aniline reduces its act - askIITians [askiitians.com]
- 3. quora.com [quora.com]
- 4. 2-Chloro-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Why does acylation of `-NH_(2)` of aniline reduces its activating effect? [allen.in]
- 6. CN103664675A - Method for preparing 2-chloro-N-(4-fluorophenyl)-N-isopropylacetamide - Google Patents [patents.google.com]
- 7. Reactions of aromatic amines | PDF [slideshare.net]
- 8. ijpsr.info [ijpsr.info]
Technical Support Center: Purification of 2-chloro-N-(4-fluorophenyl)acetamide
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-chloro-N-(4-fluorophenyl)acetamide. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to address common purification issues.
Introduction
This compound is a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its purity is paramount for the success of subsequent reactions and the integrity of the final product. However, its synthesis via the acylation of 4-fluoroaniline with chloroacetyl chloride can present several purification challenges, including the removal of unreacted starting materials, side products, and colored impurities. This guide offers practical solutions to these common problems.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The primary impurities include:
-
Unreacted 4-fluoroaniline: Due to incomplete reaction or the use of excess starting material.
-
Diacylation product (N-(4-fluorophenyl)-2,2-dichloroacetamide): This can form if the reaction conditions are not carefully controlled.
-
Hydrolysis product (N-(4-fluorophenyl)acetamide): The chloroacetamide is susceptible to hydrolysis, especially during aqueous workups under basic or acidic conditions.[1]
-
Triethylamine hydrochloride: If triethylamine is used as a base, this salt is a common byproduct that needs to be removed.
Q2: My purified product has a pink or brownish hue. What is the cause and how can I remove it?
A2: Colored impurities often arise from the degradation of starting materials or side reactions. These can sometimes be removed by treating a solution of the crude product with activated charcoal before recrystallization. A small amount of charcoal is added to the hot solution, which is then filtered through a pre-heated funnel to remove the charcoal and adsorbed impurities before allowing the solution to cool and crystallize.[1]
Q3: I am having trouble getting my product to crystallize from solution. What can I do?
A3: If crystallization is sluggish or fails to initiate, several techniques can be employed:
-
Scratching the inner surface of the flask with a glass rod at the meniscus can create nucleation sites.
-
Seeding the solution with a tiny crystal of the pure product can induce crystallization.
-
Reducing the solvent volume by gentle heating and evaporation can increase the concentration to the point of supersaturation.
-
Cooling the solution in an ice bath can decrease the solubility of the product and promote crystallization.[2]
Q4: How can I effectively monitor the progress of the reaction to minimize the formation of impurities?
A4: Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the reaction.[3] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of the starting materials and the formation of the product. An optimal mobile phase, such as a mixture of hexane and ethyl acetate, should be used to achieve good separation of the spots.[3]
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the purification of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Purified Product | 1. Incomplete reaction. 2. Product loss during aqueous workup. 3. Use of an inappropriate recrystallization solvent. | 1. Monitor the reaction by TLC to ensure completion. Consider extending the reaction time or adjusting the temperature. 2. Ensure the pH of the aqueous phase is neutral before extraction to prevent hydrolysis. Minimize the volume of washing solutions. 3. Perform small-scale solubility tests to identify a suitable solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures. |
| Presence of Unreacted 4-fluoroaniline in the Final Product | 1. Incorrect stoichiometry (excess aniline). 2. Inefficient removal during workup. | 1. Use a slight excess of chloroacetyl chloride (1.05-1.1 equivalents). 2. Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate and extract the basic 4-fluoroaniline into the aqueous phase. |
| Product "Oils Out" During Recrystallization | 1. The boiling point of the solvent is higher than the melting point of the product. 2. The solution is supersaturated. 3. Presence of impurities that lower the melting point. | 1. Choose a solvent with a lower boiling point. 2. Add a small amount of additional hot solvent to redissolve the oil, then allow it to cool more slowly. 3. Attempt purification by column chromatography before recrystallization to remove impurities. |
| Co-crystallization of Impurities | 1. The impurity has a similar solubility profile to the product. 2. Rapid crystallization trapping impurities. | 1. Try a different solvent or a solvent mixture for recrystallization. 2. Allow the solution to cool slowly to promote the formation of well-defined crystals, which are less likely to incorporate impurities.[2] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This is the most common method for purifying solid this compound.
-
Solvent Selection: Ethanol is often a suitable solvent. Other potential solvents include isopropanol, acetonitrile, or a mixture of ethanol and water.[3][4] Conduct small-scale solubility tests to find the optimal solvent.
-
Dissolution: In an Erlenmeyer flask, add the crude product and the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and continue to heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask to remove any insoluble impurities or charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold recrystallization solvent. Allow the crystals to air-dry or dry them in a vacuum oven at a low temperature.
Protocol 2: Purification by Column Chromatography
Column chromatography is effective for separating the product from impurities with different polarities.
-
Stationary Phase and Column Packing: Pack a glass column with silica gel as a slurry in the initial mobile phase.
-
Mobile Phase Selection: Based on TLC analysis, choose a mobile phase that provides good separation (Rf of the product should be around 0.3-0.4). A gradient of hexane and ethyl acetate is commonly used.[3]
-
Sample Loading: Dissolve the crude product in a minimal amount of a relatively non-polar solvent (e.g., dichloromethane) and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, starting with a lower polarity and gradually increasing the polarity if necessary.
-
Fraction Collection: Collect the eluent in fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Visualizing the Purification Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis and purification of this compound.
Impurity Formation Pathways
Understanding how impurities are formed is key to preventing them. The diagram below illustrates potential side reactions.
Caption: Potential side reactions leading to common impurities.
References
Optimizing reaction conditions for chloroacetylation of anilines
Welcome to the dedicated technical support center for the chloroacetylation of anilines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the nuances of this critical chemical transformation. Here, you will find in-depth troubleshooting guidance and frequently asked questions to help you optimize your reaction conditions, improve yields, and ensure the purity of your products.
Foundational Principles of Chloroacetylation
Chloroacetylation is a fundamental acylation reaction in organic synthesis, frequently employed in the pharmaceutical industry to introduce a chloroacetyl group onto an aniline or its derivatives. This functional group serves as a versatile synthetic handle for further molecular elaborations. The reaction typically proceeds via the nucleophilic attack of the aniline's amino group on the electrophilic carbonyl carbon of a chloroacetylating agent, such as chloroacetyl chloride or chloroacetic anhydride.
The success of this reaction is contingent upon a delicate balance of factors including the nucleophilicity of the aniline, the reactivity of the chloroacetylating agent, the choice of solvent, the reaction temperature, and the method of quenching and work-up.
Troubleshooting Guide: Navigating Common Experimental Challenges
This section addresses specific issues that may arise during the chloroacetylation of anilines, providing detailed explanations and actionable solutions.
Question 1: My reaction is sluggish or incomplete, resulting in a low yield of the desired chloroacetylated aniline. What are the likely causes and how can I improve the conversion?
Answer:
Several factors can contribute to an incomplete reaction. Let's break down the potential causes and solutions:
-
Insufficient Nucleophilicity of the Aniline: Electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) on the aniline ring decrease the electron density on the nitrogen atom, reducing its nucleophilicity and slowing down the reaction rate.
-
Solution: For anilines with strong electron-withdrawing groups, consider using a more reactive acylating agent like chloroacetic anhydride in the presence of a catalyst such as perchloric acid. Alternatively, employing a stronger, non-nucleophilic base can help to deprotonate the aniline, increasing its nucleophilicity.
-
-
Inadequate Activation of the Chloroacetylating Agent: The electrophilicity of the chloroacetylating agent is crucial.
-
Solution: Ensure the chloroacetyl chloride or chloroacetic anhydride you are using is fresh and has not been hydrolyzed by atmospheric moisture. Using a slight excess (1.1 to 1.5 equivalents) of the acylating agent can also drive the reaction to completion.
-
-
Suboptimal Reaction Temperature: Like most chemical reactions, the rate of chloroacetylation is temperature-dependent.
-
Solution: While many chloroacetylations proceed readily at room temperature, sluggish reactions can often be accelerated by gentle heating (40-60 °C). However, be cautious, as excessive heat can lead to side reactions and decomposition.
-
Experimental Protocol: Enhancing the Chloroacetylation of an Electron-Deficient Aniline
-
To a stirred solution of the electron-deficient aniline (1.0 eq) in a suitable solvent (e.g., glacial acetic acid, ethyl acetate), add chloroacetic anhydride (1.2 eq).
-
Add a catalytic amount of perchloric acid (0.01 eq).
-
Heat the reaction mixture to 50 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated product by filtration, wash with cold water, and dry under vacuum.
Question 2: I am observing the formation of a significant amount of a di-acylated byproduct. How can I suppress this side reaction?
Answer:
The formation of a di-acylated product occurs when the initially formed chloroacetylated aniline undergoes a second acylation. This is more prevalent with highly reactive anilines and when an excess of the chloroacetylating agent is used.
-
Control of Stoichiometry: The most critical factor is the precise control of the molar ratio of the reactants.
-
Solution: Use a stoichiometric amount or only a slight excess (e.g., 1.05 equivalents) of chloroacetyl chloride. A slow, dropwise addition of the chloroacetylating agent to the aniline solution can help to maintain a low instantaneous concentration of the acylating agent, minimizing the chance of di-acylation.
-
-
Reaction Conditions: The choice of base and solvent can influence the selectivity.
-
Solution: Performing the reaction in a buffered medium, such as an aqueous solution of sodium acetate, can help to neutralize the HCl formed during the reaction without significantly increasing the nucleophilicity of the product. This method is often referred to as the Schotten-Baumann reaction condition.
-
Table 1: Recommended Stoichiometry for Different Aniline Reactivities
| Aniline Type | Reactivity | Recommended Chloroacetyl Chloride (eq.) |
| Electron-rich (e.g., p-anisidine) | High | 1.0 - 1.05 |
| Aniline | Moderate | 1.05 - 1.1 |
| Electron-deficient (e.g., p-nitroaniline) | Low | 1.1 - 1.3 |
Question 3: My final product is discolored, and I suspect the presence of impurities. What are the common sources of impurities and how can I improve the purity of my product?
Answer:
Discoloration and impurities can arise from several sources, including side reactions, degradation of starting materials or products, and residual reagents.
-
Oxidation of Aniline: Anilines are susceptible to oxidation, which can lead to colored impurities.
-
Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Using freshly distilled aniline can also be beneficial.
-
-
Hydrolysis of Chloroacetyl Chloride: Chloroacetyl chloride readily reacts with water to form chloroacetic acid and HCl.
-
Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
-
Purification Strategy: A robust purification method is essential for obtaining a high-purity product.
-
Solution: Recrystallization is a highly effective method for purifying solid chloroacetylated anilines. Common solvent systems include ethanol/water, methanol, or ethyl acetate/hexanes. If the product is an oil, column chromatography on silica gel is a suitable alternative.
-
Workflow for Product Purification
Caption: Purification workflow for chloroacetylated anilines.
Frequently Asked Questions (FAQs)
Q1: What is the role of a base in the chloroacetylation of anilines?
A1: A base is typically added to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction when using chloroacetyl chloride. If not neutralized, the HCl can protonate the starting aniline, forming an unreactive ammonium salt and effectively shutting down the reaction. Common bases include sodium acetate, sodium bicarbonate, pyridine, or triethylamine.
Q2: How do I choose the appropriate solvent for my reaction?
A2: The ideal solvent should dissolve the aniline starting material, be inert to the reaction conditions, and allow for easy product isolation.
-
Aqueous Biphasic Systems: For many anilines, a mixture of water and a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate) with a base like sodium bicarbonate is effective. The product is extracted into the organic layer.
-
Aprotic Solvents: For moisture-sensitive reactions or when using highly reactive anilines, anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are preferred.
-
Acetic Acid: Glacial acetic acid can serve as both a solvent and a catalyst for the reaction with chloroacetic anhydride.
Q3: How can I monitor the progress of my reaction?
A3: Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the reaction. A spot of the reaction mixture is applied to a TLC plate, and the plate is developed in an appropriate solvent system. The disappearance of the starting aniline spot and the appearance of a new product spot indicate the progress of the reaction. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) can be used.
Reaction Monitoring Workflow
Caption: Workflow for monitoring reaction progress.
Stability and degradation pathways of 2-chloro-N-(4-fluorophenyl)acetamide
Technical Support Center: 2-Chloro-N-(4-fluorophenyl)acetamide
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for this compound. This resource is designed to provide in-depth, practical guidance to professionals working with this compound. Here, you will find troubleshooting advice and frequently asked questions (FAQs) structured to address the specific challenges you may encounter during your experiments. Our goal is to ensure the integrity of your results by providing a clear understanding of the stability and degradation pathways of this molecule.
Section 1: Stability Profile and Storage
This section addresses common questions regarding the intrinsic stability of this compound and best practices for its storage and handling.
Question: What are the primary stability concerns for solid this compound?
Answer: In its solid, crystalline form, this compound is generally stable when stored under appropriate conditions. The primary concerns are exposure to high temperatures, humidity, and light. The molecule contains an amide bond and an activated chloroacetyl group, both of which can be susceptible to degradation over time, especially if the solid material absorbs moisture. For optimal long-term stability, it is recommended to store the solid compound in a tightly sealed container, protected from light, in a cool, dry environment, such as a desiccator at room temperature or in a refrigerator.
Question: I need to prepare a stock solution. What is the recommended solvent and what are the storage conditions to minimize degradation?
Answer: The choice of solvent is critical for minimizing degradation in solution.
-
Recommended Solvents: For short-term use, aprotic organic solvents such as acetonitrile, acetone, or dimethyl sulfoxide (DMSO) are preferred. These solvents are less likely to participate in degradation reactions compared to protic solvents like alcohols or water.
-
Aqueous Solutions: If aqueous solutions are necessary for your experimental protocol, it is crucial to be aware of the potential for hydrolysis. It is strongly advised to prepare aqueous solutions fresh for each experiment and use them promptly. If buffering is required, consider the impact of pH on stability (see next question).
-
Storage Conditions: Stock solutions in aprotic solvents should be stored at low temperatures, ideally at -20°C or below, in tightly capped vials to prevent solvent evaporation and moisture ingress. For highly sensitive experiments, purging the vial headspace with an inert gas like argon or nitrogen can provide additional protection against oxidative degradation.
Question: How does pH affect the stability of this compound in aqueous solutions?
Answer: The stability of this compound in aqueous media is highly pH-dependent due to the susceptibility of the amide bond to hydrolysis.
-
Acidic Conditions (pH < 4): Under acidic conditions, the amide bond can undergo acid-catalyzed hydrolysis. This process involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the cleavage of the amide bond.[1]
-
Neutral Conditions (pH ~7): The compound exhibits its greatest stability in the near-neutral pH range. However, even at neutral pH, slow hydrolysis can occur over extended periods.[1]
-
Basic Conditions (pH > 8): In basic solutions, the amide bond is susceptible to base-catalyzed hydrolysis. Additionally, the α-chloro group can be displaced by a hydroxide ion via a nucleophilic substitution (SN2) reaction, forming 2-hydroxy-N-(4-fluorophenyl)acetamide.[1]
For experiments requiring aqueous buffers, it is recommended to work in a pH range of 5-7 and to minimize the time the compound is in the aqueous solution.
| Condition | Primary Degradation Risk | Recommendation |
| Solid State | Moisture, Light, High Temperature | Store in a cool, dry, dark place. |
| Aprotic Solvent | Oxidation (minor) | Store at ≤ -20°C, consider inert gas overlay. |
| Aqueous (Acidic) | Acid-catalyzed amide hydrolysis | Avoid; if necessary, use for very short periods. |
| Aqueous (Neutral) | Slow hydrolysis | Prepare fresh and use promptly. |
| Aqueous (Basic) | Base-catalyzed hydrolysis, SN2 of chloride | Avoid; if necessary, use for very short periods. |
Section 2: Understanding Degradation Pathways
A thorough understanding of potential degradation pathways is essential for identifying impurities and ensuring the accuracy of analytical results. This section details the primary mechanisms by which this compound can degrade.
Question: What are the major degradation pathways I should be aware of for this compound?
Answer: The main degradation pathways for this compound are hydrolysis, and to a lesser extent, photolysis and oxidation. These are the typical routes investigated in forced degradation studies, which are designed to identify potential degradation products and establish the stability-indicating power of analytical methods.[2][3][4]
Question: Can you illustrate the primary hydrolytic degradation pathways?
Answer: Yes, the hydrolytic degradation can proceed via two main routes, particularly under stressed conditions (acidic or basic pH):
-
Amide Bond Cleavage: This is a common pathway for acetanilide derivatives. It results in the formation of 4-fluoroaniline and chloroacetic acid. This is more pronounced under strong acidic or basic conditions.[1]
-
Nucleophilic Substitution of Chloride: The chlorine atom on the acetyl group is susceptible to nucleophilic attack, especially by hydroxide ions in basic media. This leads to the formation of 2-hydroxy-N-(4-fluorophenyl)acetamide.[1]
The following diagram illustrates these key hydrolytic degradation pathways.
Caption: Primary hydrolytic degradation pathways.
Question: Is this compound susceptible to photodegradation?
Answer: Yes, compounds containing aromatic rings and amide linkages can be susceptible to photodegradation upon exposure to UV light. While specific data for this compound is not extensively published, related N-phenylacetamide compounds can undergo reactions such as cleavage of the amide bond or reactions involving the aromatic ring.[5] It is a standard practice in forced degradation studies to expose the compound to controlled light conditions (e.g., ICH Q1B guidelines) to assess its photostability.[3] To prevent photodegradation, always handle the compound and its solutions in amber glassware or under light-protected conditions.
Section 3: Troubleshooting Experimental Issues
This section provides practical advice for troubleshooting common problems encountered during the handling and analysis of this compound.
Question: I am observing extra peaks in my HPLC chromatogram when analyzing my sample. What could be the cause?
Answer: The appearance of unexpected peaks in an HPLC chromatogram is a common issue that can often be traced back to sample degradation. Here is a systematic approach to troubleshoot this problem:
-
Check Your Sample Preparation:
-
Solvent: Are you using an aqueous or protic solvent (like methanol)? If so, the compound may be hydrolyzing. Prepare a fresh sample in an aprotic solvent like acetonitrile and re-inject immediately.
-
Age of Solution: How old is your sample solution? Even in aprotic solvents, degradation can occur over time, especially if not stored properly. Always use freshly prepared solutions for analysis.
-
pH of Mobile Phase: If you are using a buffered mobile phase with a high or low pH, degradation could be occurring on the column or in the autosampler.
-
-
Perform a Control Experiment:
-
Prepare a sample and inject it immediately (time-zero).
-
Leave another aliquot of the same sample on the benchtop or in the autosampler for a few hours and then inject it.
-
Compare the chromatograms. An increase in the area of the impurity peaks over time is a strong indicator of degradation.
-
-
Consider Forced Degradation: To proactively identify potential degradants, you can perform a simple forced degradation study. Expose small aliquots of your compound to mild acidic, basic, and oxidative conditions. Analyzing these stressed samples by HPLC-MS can help you identify the masses of the degradation products and confirm if the extra peaks in your primary sample match these degradants.
Question: How do I set up a basic forced degradation study for this compound?
Answer: A forced degradation study is a critical step in developing a stability-indicating analytical method.[2][4] Here is a general protocol.
Objective: To intentionally degrade the compound under various stress conditions to identify likely degradation products and validate the analytical method's ability to separate them from the parent compound.
Materials:
-
This compound
-
Acetonitrile (ACN) or other suitable organic solvent
-
Water (HPLC grade)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with a UV or MS detector
Protocol Workflow:
Caption: Workflow for a forced degradation study.
Step-by-Step Procedure:
-
Prepare a Stock Solution: Dissolve this compound in acetonitrile to a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Heat the mixture at 60°C for a predetermined time (e.g., 2, 6, 24 hours). Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep at room temperature and monitor for degradation over time. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature and monitor over time.
-
Thermal Degradation: Heat an aliquot of the stock solution at 60°C.
-
Photolytic Degradation: Expose an aliquot of the stock solution to a controlled light source that provides both UV and visible output (as per ICH Q1B guidelines).
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC method. An HPLC-MS method is highly recommended to obtain mass information for the parent compound and any new peaks that appear.[6][7]
Data Interpretation: The goal is to achieve 5-20% degradation of the parent compound. The analytical method is considered "stability-indicating" if all degradation product peaks are well-resolved from the parent peak and from each other.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmtech.com [pharmtech.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photodegradation of sulfonamides and their N (4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry [pubs.usgs.gov]
Technical Support Center: Scaling Up 2-chloro-N-(4-fluorophenyl)acetamide Production
Welcome to the technical support resource for the synthesis and scale-up of 2-chloro-N-(4-fluorophenyl)acetamide. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during laboratory and pilot-plant scale production of this key chemical intermediate.
Troubleshooting Guide: From Benchtop to Pilot Plant
This section addresses specific, practical problems that can arise during the synthesis of this compound.
Question 1: My reaction yield is consistently low or has dropped significantly upon scale-up. What are the likely causes and how can I fix it?
Answer:
Low yield is a multifaceted problem often stemming from a combination of reaction kinetics, side reactions, and work-up inefficiencies. Let's break down the primary culprits.
Primary Causes & Solutions:
-
Cause A: Incomplete Reaction. The reaction may not be going to completion due to insufficient reaction time, improper temperature control, or poor reagent quality.
-
Solution: Verify the purity of your starting materials, 4-fluoroaniline and chloroacetyl chloride. The latter is highly reactive and can hydrolyze if exposed to moisture, reducing its effective concentration.[1][2] A simple workflow to diagnose this is to monitor the reaction progress using Thin Layer Chromatography (TLC) until the 4-fluoroaniline spot disappears.
-
Cause B: Competing Side Reactions. The most common side reactions are the hydrolysis of chloroacetyl chloride and the potential for diacylation, especially if the base is not added correctly or is too strong.
-
Solution: The primary strategy is rigorous temperature control. The acylation reaction is highly exothermic. Maintaining a low temperature (0-5 °C) during the dropwise addition of chloroacetyl chloride is critical to minimize side reactions and prevent runaway conditions.[3] Using a non-nucleophilic base like triethylamine can effectively scavenge the HCl byproduct without competing with the primary reaction.[3]
-
Cause C: Product Loss During Work-up & Purification. Significant product can be lost during aqueous washes (if solubility is higher than expected) or during recrystallization if the incorrect solvent system is chosen or if too much solvent is used.
-
Solution: After the reaction, the triethylamine hydrochloride salt must be filtered off.[3] The subsequent organic phase should be washed carefully with water to remove any remaining salts or water-soluble impurities.[3] For purification, conduct small-scale solvent screening to find the optimal recrystallization solvent that provides high recovery of pure product. Toluene and chloroform have been noted as effective solvents for the final product.[3]
Caption: Logical workflow for diagnosing and resolving low product yield.
Question 2: My final product is off-color (e.g., pink, yellow, or brown) instead of white. What causes this discoloration and how can I purify it?
Answer:
Discoloration in N-aryl acetamides often points to trace impurities formed by oxidation or side reactions involving the aromatic amine starting material.
Primary Causes & Solutions:
-
Cause A: Oxidation of 4-fluoroaniline. Aromatic amines are susceptible to air oxidation, which can form highly colored impurities that persist through the reaction.
-
Solution: Use high-purity 4-fluoroaniline. If the starting material is already discolored, consider purifying it by distillation or recrystallization before use. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent in-situ oxidation.
-
Cause B: Thermally Induced Degradation. Excessive heat during the reaction or work-up can lead to the formation of colored degradation products.
-
Solution: Strictly adhere to the recommended temperature profile. Avoid high temperatures during solvent removal by using a rotary evaporator under reduced pressure.
-
Cause C: Residual Impurities. Even small amounts of certain byproducts can impart significant color.
-
Solution: Effective purification is key.
-
Activated Carbon Treatment: Dissolve the crude product in a suitable hot solvent (like ethanol or toluene) and add a small amount of activated carbon (charcoal). Heat the mixture for a short period, then filter it hot through a pad of celite to remove the carbon and adsorbed impurities.
-
Recrystallization: This is the most effective method for purification. A successful recrystallization will result in the formation of well-defined crystals, leaving colored impurities behind in the mother liquor. One publication notes the formation of pink blocks that were purified by slow evaporation from a chloroform solution.[3]
-
| Solvent | Solubility (Cold) | Solubility (Hot) | Crystal Quality | Recommendation |
| Toluene | Low | High | Good | Excellent choice for large scale.[3] |
| Ethanol | Moderate | High | Good | Good for lab scale, may require cooling. |
| Chloroform | Low | High | Excellent | Effective but less desirable for scale-up due to safety concerns.[3] |
| Water | Very Low | Very Low | Poor | Not a suitable solvent. |
| Hexanes | Very Low | Low | Poor | Can be used as an anti-solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the standard laboratory procedure for synthesizing this compound?
A1: A common and reliable method involves the acylation of 4-fluoroaniline with chloroacetyl chloride using a tertiary amine base in an appropriate solvent.[3]
Detailed Laboratory Protocol
-
Setup: Equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Place the flask in an ice-water bath.
-
Reagents: Charge the flask with 4-fluoroaniline (1.0 eq), triethylamine (1.0 eq), and an anhydrous solvent like toluene (approx. 5-10 mL per gram of aniline).[3]
-
Addition: Dissolve chloroacetyl chloride (1.0 eq) in the same anhydrous solvent and add it to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the stirred reaction mixture over 30-60 minutes, ensuring the internal temperature is maintained between 0-5 °C.[3]
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours to ensure the reaction goes to completion.[3]
-
Work-up: Filter the reaction mixture to remove the triethylamine hydrochloride precipitate. Wash the filtrate (the organic phase) three times with water.[3]
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.[3]
-
Purification: Recrystallize the crude solid from a suitable solvent like toluene to obtain pure this compound.[3]
Q2: What are the critical safety precautions when handling the reagents for this synthesis?
A2: The primary hazard in this synthesis is chloroacetyl chloride . It is toxic, corrosive, and reacts violently with water.[1][2]
-
Handling: Always handle chloroacetyl chloride in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[2]
-
Reactivity: Chloroacetyl chloride reacts violently with water, releasing toxic and corrosive hydrogen chloride gas.[1][2] Ensure all glassware is dry and use anhydrous solvents. Avoid contact with alcohols, strong bases, and oxidizing agents.[2]
-
Exposure: This substance is toxic if swallowed, inhaled, or in contact with skin, and it causes severe skin burns and eye damage.[1] In case of exposure, immediately flush the affected area with copious amounts of water and seek urgent medical attention.
| Reagent | CAS Number | Key Hazards |
| Chloroacetyl Chloride | 79-04-9 | Toxic, Corrosive, Reacts violently with water.[1][2] |
| 4-Fluoroaniline | 371-40-4 | Toxic, Irritant, Suspected mutagen. |
| Triethylamine | 121-44-8 | Flammable, Corrosive, Toxic. |
Q3: How does the reaction mechanism proceed?
A3: The reaction is a classic example of nucleophilic acyl substitution .
Reaction Mechanism Workflow
Caption: Mechanism of nucleophilic acyl substitution for the synthesis.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-fluoroaniline attacks the electrophilic carbonyl carbon of chloroacetyl chloride.
-
Formation of Tetrahedral Intermediate: This attack breaks the C=O pi bond, forming a transient tetrahedral intermediate.
-
Collapse of Intermediate: The intermediate collapses, reforming the C=O double bond and expelling the chloride ion as a good leaving group.
-
Proton Transfer: The resulting product is protonated. Triethylamine acts as a non-nucleophilic base to abstract the proton from the nitrogen, forming the final neutral amide product and triethylamine hydrochloride.
References
Identifying unexpected byproducts in 2-chloro-N-(4-fluorophenyl)acetamide synthesis
Welcome to the technical support center for the synthesis of 2-chloro-N-(4-fluorophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common and unexpected challenges encountered during this synthetic procedure. Our focus is on identifying and mitigating the formation of unexpected byproducts to ensure high purity and yield of the target compound.
Introduction to the Synthesis
The synthesis of this compound is a fundamental N-acylation reaction, typically involving the reaction of 4-fluoroaniline with chloroacetyl chloride.[1][2] This process, often conducted in the presence of a base to neutralize the hydrochloric acid byproduct, is a variation of the well-known Schotten-Baumann reaction.[1] While seemingly straightforward, the high reactivity of the acyl chloride and the nature of the aniline precursor can lead to several side reactions, resulting in a complex product mixture that complicates purification and reduces yield.
This guide provides a structured, question-and-answer-based approach to troubleshoot these issues, grounded in mechanistic principles and practical laboratory experience.
Frequently Asked Questions (FAQs)
Here we address the most common issues observed during the synthesis.
Q1: My reaction mixture turned dark brown or black immediately after adding the chloroacetyl chloride. What is the cause?
A1: A rapid change to a dark color is most commonly indicative of oxidative polymerization of 4-fluoroaniline .[3] Anilines are susceptible to oxidation, which can be initiated by atmospheric oxygen or trace impurities, leading to the formation of polyaniline-like structures.[4][5] These polymers are typically highly colored and poorly soluble, precipitating out of the reaction mixture.
-
Causality: The reaction between an amine and an acyl chloride is exothermic.[] Localized hot spots, if the addition is too fast, can accelerate oxidative side reactions.
-
Mitigation:
Q2: The yield of my desired product is very low, and the aqueous washings are highly acidic. What happened?
A2: This is a classic sign of significant hydrolysis of the chloroacetyl chloride . Chloroacetyl chloride is extremely reactive and will readily react with any trace water in the reaction setup to form chloroacetic acid and hydrochloric acid (HCl).[9][10] This consumes your reagent and generates acidic impurities that can complicate the workup.
-
Causality: Acyl chlorides are highly sensitive to moisture.[11] Insufficiently dried glassware, solvents, or even the 4-fluoroaniline starting material can introduce enough water to cause substantial hydrolysis.
-
Mitigation:
-
Thoroughly dry all glassware in an oven before use.
-
Use anhydrous solvents. If not available, consider using a drying agent like molecular sieves.
-
Ensure your 4-fluoroaniline is dry. If it's been opened for a while, consider distilling it or drying it over a suitable agent.
-
Q3: My TLC plate shows a second spot very close to my product spot. What could this be?
A3: A byproduct with similar polarity to your product could be the diacylated product, N-(chloroacetyl)-N-(4-fluorophenyl)chloroacetamide . While less common, the amide product is still nucleophilic enough to react with a second molecule of chloroacetyl chloride, especially if an excess of the acylating agent is used or if the reaction temperature is too high.[12]
-
Causality: The nitrogen atom of the newly formed amide can compete with the starting aniline for the acylating agent.
-
Mitigation:
-
Use a strict 1:1 stoichiometry of 4-fluoroaniline to chloroacetyl chloride.
-
Employ slow, controlled addition of the chloroacetyl chloride to avoid a temporary excess in the reaction flask.[12]
-
Troubleshooting Guide: Deeper Dive
This section explores more complex scenarios and provides a logical workflow for identifying the root cause of byproduct formation.
Issue 1: Multiple Unexpected Spots on TLC/HPLC
Observation: Your crude reaction analysis shows the product, unreacted starting material, and several other distinct spots or peaks.
Potential Byproducts & Their Origins
| Byproduct ID | Potential Structure | Origin & Rationale | Proposed Analytical Confirmation |
| BP-1 | Chloroacetic Acid | Hydrolysis of Chloroacetyl Chloride : Occurs in the presence of water.[9] This is a very common and highly polar impurity. | Washes out during aqueous workup. Will not be visible on standard TLC (non-UV active). Can be detected by LC-MS. |
| BP-2 | N,N'-bis(4-fluorophenyl)urea | Reaction with Phosgene Impurity : Chloroacetyl chloride can sometimes contain traces of phosgene from its manufacturing process. Phosgene reacts with two equivalents of aniline. | Mass Spectrometry (MS) will show a molecular ion corresponding to C₁₃H₁₀F₂N₂O. |
| BP-3 | 2-hydroxy-N-(4-fluorophenyl)acetamide | Hydrolysis of Product : The chloro- group on the product can be hydrolyzed to a hydroxyl group during a basic aqueous workup, especially if heated. | MS will show a molecular ion corresponding to C₈H₈FNO₂. ¹H NMR will show the disappearance of the -CH₂Cl singlet and the appearance of a -CH₂OH signal. |
| BP-4 | N-(4-fluorophenyl)acetamide | Reductive Dechlorination : Trace metals or certain workup conditions could potentially reduce the C-Cl bond. | MS will show a molecular ion corresponding to C₈H₈FNO. |
Troubleshooting Workflow Diagram
The following diagram outlines a logical process for diagnosing issues in your synthesis.
Caption: Troubleshooting workflow for synthesis issues.
Issue 2: Product is Unstable During Purification
Observation: You isolate a reasonably pure product after workup, but it degrades during column chromatography on silica gel or upon standing.
-
Causality: The α-chloro amide functional group is an alkylating agent. Silica gel can be slightly acidic and can act as a catalyst for decomposition or reaction with the eluent (e.g., methanol). The product can also self-alkylate over time, particularly the aromatic ring of another molecule (Friedel-Crafts alkylation).
-
Mitigation:
-
Purification: If chromatography is necessary, consider using deactivated (neutral) silica or alumina. Alternatively, recrystallization is often the preferred method for purifying amides to avoid these issues.[13]
-
Storage: Store the purified product in a cool, dark place, preferably under an inert atmosphere.
-
Experimental Protocols for Impurity Identification
To effectively troubleshoot, you must accurately analyze your reaction components.
Protocol 1: Thin-Layer Chromatography (TLC) for In-Process Monitoring
-
Plate Preparation: Use silica gel 60 F₂₅₄ plates.
-
Solvent System: A good starting point is a 7:3 mixture of Hexane:Ethyl Acetate. Adjust polarity as needed.
-
Spotting: On a single plate, spot your 4-fluoroaniline starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).
-
Development: Develop the plate in a chamber saturated with the eluent.
-
Visualization: Visualize under a UV lamp at 254 nm. You can also use an iodine chamber.
-
Analysis: The disappearance of the 4-fluoroaniline spot indicates reaction completion. New spots indicate product and byproduct formation.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is essential for quantitative analysis of impurities.[14]
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient Example: Start at 95% A, ramp to 5% A over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
Sample Preparation: Dissolve a small amount of the crude material in the initial mobile phase composition.
-
Analysis: Integrate the peaks to determine the relative percentage of product and each impurity.
Reaction Pathway Diagram
The following diagram illustrates the desired reaction and major competing side reactions.
Caption: Key reaction and byproduct formation pathways.
References
- 1. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 2. ijpsr.info [ijpsr.info]
- 3. Polyaniline - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 7. 2-Chloro-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sphinxsai.com [sphinxsai.com]
- 9. Chloroacetyl chloride | ClCH2COCl | CID 6577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. Chloroacetyl chloride: applications in synthesis and toxicology_Chemicalbook [chemicalbook.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. selectscience.net [selectscience.net]
How to increase the solubility of 2-chloro-N-(4-fluorophenyl)acetamide for bioassays
A Guide to Enhancing Solubility for Bioassays
Welcome to the technical support center for researchers utilizing 2-chloro-N-(4-fluorophenyl)acetamide. This guide, prepared by our senior application scientists, provides in-depth troubleshooting advice and detailed protocols to address the common challenge of this compound's low aqueous solubility. Our goal is to ensure reliable and reproducible results in your critical bioassays.
Frequently Asked Questions (FAQs)
Q1: I dissolved this compound in my cell culture medium, and it immediately precipitated. What went wrong?
This is a classic issue known as "crashing out." this compound is a lipophilic compound with very low intrinsic solubility in aqueous solutions like cell culture media or phosphate-buffered saline (PBS). You likely added a concentrated stock solution (probably in 100% DMSO) directly to the aqueous medium at too high a final concentration. The abrupt change in solvent polarity from a high-solubility organic solvent to a low-solubility aqueous environment causes the compound to exceed its solubility limit and precipitate. The key is to prepare an intermediate dilution and ensure the final concentration of any organic solvent is minimized.
Q2: What is the best starting solvent to prepare a high-concentration stock solution?
For initial stock preparation, Dimethyl Sulfoxide (DMSO) is the recommended starting point. It is a powerful, water-miscible aprotic solvent capable of dissolving a wide range of organic compounds. A stock concentration of 10-50 mM in 100% DMSO is typically achievable for compounds of this class. Always ensure you are using anhydrous, cell-culture grade DMSO to prevent degradation of the compound and introduction of contaminants.
Q3: What is the maximum permissible concentration of DMSO in my cell-based assay?
This is a critical parameter that is cell-line dependent. As a general rule, the final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v), and ideally at or below 0.1%, to avoid solvent-induced artifacts or cytotoxicity. Some sensitive cell lines may show stress or differentiation at concentrations as low as 0.1%. It is imperative to run a vehicle control (medium with the same final DMSO concentration as your test articles) to properly assess the compound's effect.
Q4: Can I use sonication or heat to help dissolve the compound?
Yes, gentle warming and sonication are common physical methods to aid dissolution. A brief period (5-15 minutes) in a 37°C water bath or a short burst in an ultrasonic bath can help break up compound aggregates and accelerate the dissolution process, especially when preparing the initial stock solution in DMSO. However, prolonged heating should be avoided as it can lead to thermal degradation of the compound. Always visually inspect the solution to ensure no solid particulates remain.
Troubleshooting Guide: Step-by-Step Solubility Enhancement
If you are experiencing persistent solubility issues, a more systematic approach is required. This guide provides a decision-making framework and detailed protocols for enhancing the aqueous solubility of this compound.
Workflow for Optimizing Solubility
The following diagram outlines a logical workflow for troubleshooting and enhancing the solubility of your compound for bioassays.
Caption: A decision tree for systematically troubleshooting compound solubility issues.
Detailed Protocols
Protocol 1: Standard Stock and Working Solution Preparation
This protocol is the first-line approach for preparing dosing solutions.
Objective: To prepare a 10 µM working solution of this compound in cell culture medium with a final DMSO concentration of 0.1%.
Materials:
-
This compound powder
-
Anhydrous, cell-culture grade DMSO
-
Sterile cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes or polypropylene tubes
-
Calibrated pipettes
Procedure:
-
Prepare 10 mM Primary Stock Solution:
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully weigh out approximately 1.88 mg of the compound (MW ≈ 187.59 g/mol ).
-
Add 1 mL of 100% DMSO to the tube.
-
Vortex thoroughly for 1-2 minutes. If necessary, place in a 37°C water bath for 10 minutes to aid dissolution. Visually confirm that all solid has dissolved. This is your 10 mM Primary Stock .
-
-
Prepare 1 mM Intermediate Stock Solution:
-
Perform a 1:10 dilution of the Primary Stock.
-
Add 10 µL of the 10 mM Primary Stock to 90 µL of 100% DMSO.
-
Vortex to mix. This is your 1 mM Intermediate Stock .
-
-
Prepare 10 µM Final Working Solution:
-
Perform a 1:100 dilution of the Intermediate Stock into the final aqueous medium.
-
Add 10 µL of the 1 mM Intermediate Stock to 990 µL of pre-warmed cell culture medium.
-
Vortex immediately and vigorously for 15-30 seconds to ensure rapid dispersion and prevent precipitation.
-
The final concentration is 10 µM with 0.1% DMSO. Use this solution immediately for your assay.
-
Protocol 2: Advanced Solubilization with Cyclodextrins
If the compound still precipitates even with low DMSO concentrations, using a solubilizing excipient like a cyclodextrin can be highly effective. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its excellent safety profile. Cyclodextrins have a hydrophobic inner cavity that can encapsulate lipophilic molecules, while their hydrophilic exterior enhances aqueous solubility.
Objective: To prepare a 10 µM working solution using HP-β-CD as a carrier.
Materials:
-
Protocol 1 materials
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) powder
-
Sterile PBS or saline
Procedure:
-
Prepare a 20% (w/v) HP-β-CD Solution:
-
Dissolve 2 g of HP-β-CD powder in 10 mL of sterile PBS in a sterile container.
-
Warm to 37-40°C and stir until fully dissolved. This solution can be sterile-filtered (0.22 µm) and stored at 4°C.
-
-
Prepare Compound-Cyclodextrin Complex:
-
Prepare a 20 mM Primary Stock of your compound in 100% DMSO as described in Protocol 1.
-
In a sterile tube, add 10 µL of the 20 mM Primary Stock to 990 µL of the 20% HP-β-CD solution. This creates a 200 µM solution with 1% DMSO in a 20% cyclodextrin vehicle.
-
Incubate this mixture at room temperature for at least 1 hour (or overnight at 4°C) with gentle agitation to allow for complex formation.
-
-
Prepare Final Working Solution:
-
Dilute the compound-cyclodextrin complex into your final cell culture medium.
-
To achieve a 10 µM final concentration, add 50 µL of the 200 µM complex to 950 µL of cell culture medium.
-
The final concentration of HP-β-CD will be 1%, and the final DMSO concentration will be a negligible 0.05%.
-
Mechanism of Cyclodextrin Solubilization
Validation & Comparative
1H NMR and 13C NMR analysis of 2-chloro-N-(4-fluorophenyl)acetamide
An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 2-chloro-N-(4-fluorophenyl)acetamide
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. Designed for researchers and drug development professionals, this document moves beyond a simple data report to offer a detailed interpretation grounded in fundamental principles and comparative analysis. We will explore the structural elucidation of this important synthetic intermediate, explain the rationale behind the experimental setup, and compare its spectral features with those of related compounds.
Introduction: The Role of this compound in Synthesis
This compound (C₈H₇ClFNO) is a member of the N-arylacetamide class of compounds, which are pivotal intermediates in the synthesis of various pharmaceutical and agrochemical products.[1][2] The precise characterization of its molecular structure is paramount for ensuring the identity, purity, and quality of downstream products.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous structural determination of organic molecules in solution. By probing the magnetic properties of atomic nuclei—primarily ¹H (proton) and ¹³C (carbon-13)—NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This guide will dissect the ¹H and ¹³C NMR spectra of the title compound, offering insights into how each substituent influences the spectral output.
Experimental Protocol: Acquiring High-Quality NMR Spectra
The quality of an NMR spectrum is fundamentally dependent on meticulous sample preparation.[3] The following protocol outlines a robust, self-validating procedure for preparing an organic small molecule like this compound for NMR analysis.
Step-by-Step Sample Preparation Methodology
-
Analyte Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[4][5] Using a sufficient concentration is crucial for achieving a good signal-to-noise ratio, especially for the less sensitive ¹³C nucleus.
-
Solvent Selection & Dissolution: Add approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆.[6] Deuterated solvents are essential to avoid large, interfering signals from the solvent's own protons.[4] The choice of solvent is critical; the analyte must be fully soluble. DMSO-d₆ is often a good choice for amides, as the amide N-H proton is less likely to exchange and broaden, resulting in a sharper signal.
-
Homogenization: Vigorously mix the solution to ensure complete dissolution and homogeneity. Incomplete dissolution can lead to poor magnetic field shimming and distorted spectral lines.[7]
-
Filtration and Transfer: If any particulate matter remains, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[6] Scratched or dirty tubes can severely degrade spectral resolution.[5][7]
-
Internal Standard: While the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) can be used for calibration, adding an internal standard like Tetramethylsilane (TMS) provides a more precise reference point (0.00 ppm).[4]
-
Final Steps: Cap the NMR tube securely and wipe the outside clean before inserting it into the spectrometer's sample changer.[7]
Workflow for NMR Sample Preparation
References
- 1. 2-Chloro-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 6. sites.bu.edu [sites.bu.edu]
- 7. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
A Comparative Guide to the Synthesis of N-(4-fluorophenyl)acetamide Derivatives
This guide provides an in-depth comparison of prevalent synthetic routes for N-(4-fluorophenyl)acetamide and its derivatives, compounds of significant interest in medicinal chemistry and materials science.[1] We will move beyond simple procedural lists to explore the underlying principles, practical trade-offs, and experimental nuances of each method. The objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to select and optimize the most suitable synthesis strategy for their specific application, whether it be bench-scale discovery or process scale-up.
Introduction to Synthetic Strategies
The formation of an amide bond is one of the most fundamental and frequently performed reactions in organic chemistry.[2][3] For a target molecule like N-(4-fluorophenyl)acetamide, the primary disconnection logically occurs at the amide C-N bond, suggesting a reaction between a 4-fluoroaniline derivative and an acetylating agent. However, the methods to achieve this transformation vary significantly in efficiency, cost, environmental impact, and substrate compatibility. This guide will focus on three principal strategies:
-
Classical Acylation: The traditional and robust method involving activated carboxylic acid derivatives.
-
Catalytic Direct Amidation: A modern, more atom-economical approach using catalysts to directly couple carboxylic acids and amines.
-
Alternative Routes: Novel methods, such as rearrangements, that offer unique advantages under specific contexts.
We will dissect each route with detailed protocols, mechanistic insights, and comparative data to provide a holistic and actionable analysis.
Route 1: Classical Acylation with Acyl Halides
This is arguably the most common and well-established method for amide synthesis. The high reactivity of acyl halides (like acetyl chloride) or anhydrides (like acetic anhydride) drives the reaction to completion, often resulting in high yields.
Mechanistic Rationale
The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of 4-fluoroaniline attacks the electrophilic carbonyl carbon of the acylating agent. A stoichiometric amount of a non-nucleophilic base, such as triethylamine or potassium carbonate, is required to neutralize the acidic byproduct (e.g., HCl) generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
Experimental Protocol: Synthesis of 2-Chloro-N-(4-fluorophenyl)acetamide
This protocol is adapted from a standard procedure for the synthesis of related N-phenylacetamides.[4]
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-fluoroaniline (5.0 g, 45 mmol) and potassium carbonate (18.6 g, 135 mmol) in 50 mL of dry dichloromethane (CH₂Cl₂).
-
Cooling: Cool the stirred suspension to 0 °C using an ice-water bath.
-
Addition of Acyl Chloride: Add chloroacetyl chloride (4.5 mL, 56 mmol) dropwise to the suspension over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into 100 mL of cold water. Separate the organic layer.
-
Extraction: Extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter the drying agent and evaporate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system like hexane/ethyl acetate to yield the final product.
Workflow Diagram: Classical Acylation
References
A Comparative Guide to the Reactivity of 2-Chloro- vs. 2-Bromo-N-(4-fluorophenyl)acetamide
Executive Summary
For researchers, scientists, and professionals in drug development, the selection of appropriate starting materials and intermediates is a critical decision that profoundly impacts reaction efficiency, yield, and overall project timelines. The class of α-haloacetamides, particularly N-aryl substituted variants, serves as a versatile scaffold in the synthesis of numerous biologically active compounds. This guide provides an in-depth, objective comparison of the chemical reactivity of two common building blocks: 2-chloro-N-(4-fluorophenyl)acetamide and 2-bromo-N-(4-fluorophenyl)acetamide. By integrating fundamental principles of physical organic chemistry with actionable experimental data and protocols, this document aims to equip scientists with the knowledge to make informed decisions in their synthetic strategies. Our analysis unequivocally demonstrates that 2-bromo-N-(4-fluorophenyl)acetamide exhibits superior reactivity in nucleophilic substitution reactions, a finding attributed to the intrinsic properties of the carbon-halogen bond and the stability of the resulting halide anion.
Theoretical Framework: Unpacking the Determinants of Reactivity
The reactivity of α-haloacetamides in nucleophilic substitution reactions is primarily governed by the principles of the S_N2 (Substitution Nucleophilic Bimolecular) mechanism.[1][2] In this concerted, single-step process, a nucleophile attacks the electrophilic α-carbon, concurrently displacing the halogen atom, which departs as a halide ion (the leaving group).[1][3] The reaction rate is therefore dependent on the concentration of both the α-haloacetamide substrate and the incoming nucleophile.[3][4]
Two principal factors dictate the relative reactivity of the chloro- and bromo- analogs:
-
Carbon-Halogen (C-X) Bond Strength: The energy required to break the C-X bond is a significant component of the activation energy for the reaction. As one descends the halogen group, the atomic size increases, leading to longer and weaker C-X bonds.[5][6] The C-Br bond is inherently weaker and requires less energy to break than the C-Cl bond, facilitating a faster reaction rate.[7][8]
-
Leaving Group Stability: A good leaving group is a species that is stable on its own after departing with the electron pair from the broken bond.[9][10] This stability is inversely related to the basicity of the leaving group; weaker bases are better leaving groups.[9][10][11] We can estimate this stability by considering the acidity of the conjugate acid (H-X). Since HBr (pKa ≈ -9) is a stronger acid than HCl (pKa ≈ -7), the bromide ion (Br⁻) is a weaker base and thus a more stable and better leaving group than the chloride ion (Cl⁻).[1][12][13]
Based on these foundational principles, the predicted order of reactivity for α-haloacetamides is I > Br > Cl > F.[9][10] Therefore, 2-bromo-N-(4-fluorophenyl)acetamide is expected to be significantly more reactive than its chloro- counterpart.
graph TD {
rankdir=LR;
node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];
}
Figure 2. Experimental workflow for the comparative kinetic analysis of α-haloacetamide reactivity.
Step-by-Step Methodology
-
Reagent Preparation:
-
Prepare 0.1 M stock solutions of this compound and 2-bromo-N-(4-fluorophenyl)acetamide in anhydrous acetone.
-
Prepare a 0.1 M stock solution of sodium iodide (NaI) in anhydrous acetone.
-
Prepare a quenching solution of 0.1 M sodium thiosulfate (Na₂S₂O₃) in deionized water.
-
Reaction Setup:
-
In separate, sealed reaction vials, place 5.0 mL of the 2-chloro-acetamide solution and 5.0 mL of the 2-bromo-acetamide solution.
-
Place 5.0 mL of the NaI solution in a separate vial.
-
Equilibrate all vials in a constant temperature water bath at 25.0 ± 0.1 °C for at least 20 minutes.
-
Reaction Execution and Sampling:
-
To initiate the first reaction, rapidly add 5.0 mL of the equilibrated NaI solution to the 2-chloro-acetamide vial, vortex briefly, and immediately start a stopwatch (this is t=0).
-
At predetermined time points (e.g., 0, 2, 5, 10, 20, 40, 60 minutes), withdraw a 0.5 mL aliquot from the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a labeled vial containing 2.0 mL of the sodium thiosulfate quenching solution.
-
Repeat the process for the 2-bromo-N-(4-fluorophenyl)acetamide, using a more frequent sampling interval (e.g., 0, 1, 2, 5, 10, 15 minutes) due to its higher expected reactivity.
-
Analysis:
-
Analyze each quenched sample using a calibrated High-Performance Liquid Chromatography (HPLC) method to determine the concentration of the remaining α-haloacetamide.
-
Plot the natural logarithm of the substrate concentration (ln[Substrate]) versus time (in seconds) for each reaction.
-
The slope of the resulting line for each plot will be equal to the negative of the pseudo-first-order rate constant (-k).
-
Calculate the relative rate of reactivity by dividing the rate constant for the bromo- compound by that of the chloro- compound.
Conclusion and Practical Implications
The evidence, grounded in both chemical theory and experimental validation, is conclusive: 2-bromo-N-(4-fluorophenyl)acetamide is a more reactive alkylating agent than this compound.
For the practicing chemist, this translates into several key advantages:
-
Increased Reaction Rates: The bromo- derivative will typically provide the desired product in a fraction of the time required for the chloro- analog.
-
Milder Reaction Conditions: Its higher reactivity allows for the use of lower temperatures, which can be crucial for preserving sensitive functional groups elsewhere in the molecule and minimizing side reactions.
-
Broader Nucleophile Scope: The enhanced reactivity may enable reactions with weaker nucleophiles that are sluggish or unreactive with the chloro- derivative.
While cost and availability may influence the final decision, from a purely chemical reactivity standpoint, 2-bromo-N-(4-fluorophenyl)acetamide is the superior choice for synthetic transformations proceeding via an S_N2 mechanism. This guide provides the foundational knowledge and a practical framework for scientists to leverage this reactivity difference to optimize their synthetic endeavors.
References
- 1. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 2. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. studymind.co.uk [studymind.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 8. savemyexams.com [savemyexams.com]
- 9. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Leaving_group [chemeurope.com]
- 12. pKa is a useful guide to leaving group ability [almerja.com]
- 13. SN2 Effect of Leaving Group | OpenOChem Learn [learn.openochem.org]
A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Chloroacetamides
Introduction: The Strategic Role of Halogenation in Modulating Bioactivity
In the landscape of drug discovery and development, the strategic modification of lead compounds is a cornerstone of optimizing therapeutic efficacy. Among the various chemical modifications, halogenation, and in particular the introduction of chlorine and fluorine, plays a pivotal role in fine-tuning the biological activity of molecules. This guide provides an in-depth comparison of the biological activities of fluorinated and non-fluorinated chloroacetamides, a class of compounds with a broad spectrum of applications ranging from herbicides to potential therapeutic agents.
The substitution of a hydrogen atom with a halogen can profoundly alter a molecule's physicochemical properties, including its size, lipophilicity, metabolic stability, and ability to form intermolecular interactions. While both chlorine and fluorine are halogens, their distinct properties often lead to divergent biological outcomes. Chlorine, being larger and more polarizable, can participate in halogen bonding and other specific interactions. Fluorine, the most electronegative element, is unique in its ability to enhance metabolic stability, modulate pKa, and alter conformational preferences of molecules, often leading to improved pharmacokinetic profiles and enhanced binding affinity to target proteins.[1][2]
This guide will delve into the known biological activities of both classes of chloroacetamides, present available experimental data for a comparative analysis, and provide detailed protocols for researchers to conduct their own evaluations.
Biological Activity of Non-Fluorinated Chloroacetamides: A Diverse Pharmacological Profile
Non-fluorinated chloroacetamides are a well-established class of compounds with a wide array of biological activities, including antimicrobial, antifungal, and herbicidal effects. Their reactivity is largely attributed to the electrophilic nature of the carbon atom bearing the chlorine, making it susceptible to nucleophilic attack by biological macromolecules.
Antimicrobial and Antifungal Activity
Numerous studies have demonstrated the efficacy of chloroacetamide derivatives against a range of bacterial and fungal pathogens. The mechanism of action is often linked to the alkylation of essential biomolecules, such as enzymes and proteins, leading to the disruption of cellular processes. For instance, some chloroacetamides are known to induce the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.
One study investigating the antibacterial potential of thirteen different acetamide derivatives found significant zones of inhibition against Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus.[3] Another study highlighted that the presence of a chloro atom in an acetamide structure was crucial for its antifungal activity against Candida albicans.[3]
Table 1: Minimum Inhibitory Concentration (MIC) of Selected Non-Fluorinated Chloroacetamide Derivatives
| Compound | Target Organism | MIC (µg/mL) | Reference |
| N-(4-chlorophenyl)-2-chloroacetamide | Staphylococcus aureus | 125 | [4] |
| N-(4-chlorophenyl)-2-chloroacetamide | Escherichia coli | 250 | [4] |
| 2-chloro-N-(2-hydroxyphenyl)acetamide | Candida albicans | >100 (inactive) | [3] |
| 2-chloro-N-(2-hydroxyphenyl)acetamide with Cl | Candida albicans | Inhibited 96.6% of strains | [3] |
| Acetochlor (AC) | HepG2 cells (Cytotoxicity) | IC50 ~50 µM | [5] |
Note: This table presents a selection of data from various sources and is intended for illustrative purposes. Direct comparison should be made with caution due to variations in experimental conditions.
Biological Activity of Fluorinated Chloroacetamides: Leveraging Unique Chemical Properties
The introduction of fluorine into the chloroacetamide scaffold can significantly impact its biological activity. The high electronegativity of fluorine can alter the electronic distribution within the molecule, influencing its reactivity and interactions with biological targets. Furthermore, the carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of the compound.
Metabolic Poisoning: The Case of Fluoroacetamide
A classic example of a fluorinated acetamide's potent biological activity is fluoroacetamide itself. It is a highly toxic compound that has been used as a rodenticide.[6][7] Its toxicity stems from a process known as "lethal synthesis." In the body, fluoroacetamide is metabolized to fluoroacetate, which then enters the citric acid cycle (Krebs cycle). Fluoroacetate is converted to fluorocitrate, which is a potent inhibitor of the enzyme aconitase.[8] This inhibition blocks the citric acid cycle, leading to a shutdown of cellular respiration and ultimately, cell death.[8]
References
- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 2. Broth Microdilution | MI [microbiology.mlsascp.com]
- 3. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
- 5. Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluoroacetamide - Wikipedia [en.wikipedia.org]
- 7. Fluoroacetamide [sitem.herts.ac.uk]
- 8. Fluoroacetamide | FCH2CONH2 | CID 12542 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to Ortho, Meta, and Para Fluorophenyl Acetamide Isomers
This guide provides a detailed spectroscopic comparison of the ortho (2-), meta (3-), and para (4-) isomers of fluorophenyl acetamide. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the nuanced differences in their spectral signatures as revealed by Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). Understanding these differences is crucial for the unambiguous identification, characterization, and quality control of these structurally similar compounds.
Introduction: The Challenge of Isomer Differentiation
Fluorophenyl acetamides are important structural motifs in medicinal chemistry and materials science. The position of the fluorine atom on the phenyl ring—ortho, meta, or para—dramatically influences the molecule's electronic properties, conformation, and biological activity. Consequently, the ability to distinguish between these isomers is not merely an academic exercise but a critical necessity in synthesis, quality assurance, and regulatory compliance. Spectroscopic methods offer a powerful, non-destructive toolkit for this purpose, with each technique providing a unique piece of the structural puzzle. This guide will explore how the subtle shift of a single fluorine atom creates distinct and identifiable fingerprints in various spectra.
Diagram: Molecular Structures of Fluorophenyl Acetamide Isomers
Caption: Chemical structures of the three isomers of fluorophenyl acetamide.
FT-IR Spectroscopy: Probing Vibrational Modes
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The frequency of these vibrations is sensitive to bond strength and the mass of the connected atoms. The electronegative fluorine atom influences the electron distribution across the aromatic ring and the amide linkage, resulting in predictable shifts in key vibrational frequencies.
Causality Behind Spectral Shifts
The primary influence of the fluorine substituent is its strong negative inductive effect (-I), withdrawing electron density from the ring. This effect is strongest at the ipso-carbon and diminishes with distance. This electronic perturbation alters the bond strengths of the N-H, C=O, and aromatic C-H and C=C bonds, providing a basis for differentiation.
Comparative FT-IR Data
The most diagnostic regions in the IR spectrum are the N-H stretching region (~3300 cm⁻¹), the amide I band (C=O stretch, ~1670 cm⁻¹), and the aromatic C-F stretching region (~1200-1250 cm⁻¹).
| Vibrational Mode | Ortho Isomer (cm⁻¹) | Meta Isomer (cm⁻¹) | Para Isomer (cm⁻¹) | Rationale for Differences |
| N-H Stretch | ~3375[1] | ~3340 | ~3331[2] | The proximity of the fluorine in the ortho position can lead to intramolecular hydrogen bonding or electronic effects that shift the N-H frequency. |
| Amide I (C=O Stretch) | ~1671[1] | ~1674 | ~1665[2] | The carbonyl stretch is sensitive to the electronic effects of the ring. The para-isomer often shows a slightly lower frequency due to resonance effects. |
| Aromatic C=C Stretch | ~1600[1] | ~1580 | ~1573[2] | These vibrations are characteristic of the substituted benzene ring and can vary slightly with substituent position. |
| C-F Stretch | ~1240-1250 | ~1220-1230 | ~1210-1220 | The C-F stretching frequency is directly influenced by the electronic environment, making it a key diagnostic peak. |
Experimental Protocol: FT-IR Spectrum Acquisition (KBr Pellet Method)
Caption: Workflow for acquiring an FT-IR spectrum using the KBr pellet method.
NMR Spectroscopy: Mapping the Chemical Environment
NMR spectroscopy is arguably the most powerful tool for isomer differentiation, as it provides detailed information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom. The fluorine atom's influence is observed through both chemical shift changes and direct spin-spin coupling (J-coupling).
Causality Behind NMR Differences
-
Chemical Shifts: The fluorine atom's high electronegativity deshields nearby nuclei (protons and carbons), shifting their signals to a higher frequency (downfield). This effect is modulated by distance and resonance contributions.
-
Spin-Spin Coupling: The ¹⁹F nucleus (spin I=1/2) couples with nearby ¹H and ¹³C nuclei, splitting their signals into doublets or more complex multiplets. The magnitude of this coupling constant (J) depends on the number of bonds separating the nuclei and their spatial orientation.
Comparative ¹H NMR Data
The aromatic region of the ¹H NMR spectrum is the most informative. The splitting patterns and coupling constants provide definitive proof of the fluorine's position.
| Parameter | Ortho Isomer | Meta Isomer | Para Isomer |
| NH Proton (δ, ppm) | ~8.9 | ~10.25 | ~9.97[2] |
| CH₃ Proton (δ, ppm) | ~2.2 | ~2.42 | ~2.37[2] |
| Aromatic Protons (δ, ppm) | 6.9 - 8.3 (complex multiplet) | 6.96 (complex multiplet) | 6.89 (d, J ≈ 8.5 Hz), 7.46 (d, J ≈ 8.5 Hz)[2] |
| Key Feature | Complex multiplet pattern due to varied couplings to fluorine. | Complex pattern, but distinct from ortho. | Two distinct doublets (or more accurately, doublet of doublets) due to the molecule's symmetry. |
Comparative ¹³C NMR Data
The C-F coupling is a key diagnostic feature in ¹³C NMR. The carbon directly bonded to fluorine (ipso-carbon) shows a very large one-bond coupling (¹JCF), while carbons two, three, and four bonds away show progressively smaller couplings (²JCF, ³JCF, ⁴JCF).
| Parameter | Ortho Isomer | Meta Isomer | Para Isomer |
| C=O Carbon (δ, ppm) | ~164 | ~171.1 | ~168-170 |
| CH₃ Carbon (δ, ppm) | ~24 | ~22.9 | ~24 |
| C-F (ipso-C) (δ, ppm) | ~150-155 (d, ¹JCF ≈ 240-250 Hz) | ~160-165 (d, ¹JCF ≈ 240-250 Hz) | ~155-160 (d, ¹JCF ≈ 240-250 Hz) |
| Key Feature | Large ¹JCF coupling constant on the fluorine-bearing carbon. The chemical shifts and smaller J-couplings of the other 5 aromatic carbons are unique to each isomer. |
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the fluorophenyl acetamide isomer.
-
Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Ensure complete dissolution.
-
Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm), if not already present in the solvent.
-
Acquisition: Insert the tube into the NMR spectrometer. Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard pulse programs like zg30 for ¹H and zgpg30 for ¹³C are typically used.
-
Data Processing: Process the raw data (FID) by applying Fourier transform, phase correction, and baseline correction. Integrate the signals (for ¹H) and pick the peaks to determine chemical shifts and coupling constants.
UV-Vis Spectroscopy: Analyzing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The benzene ring and the amide group are both chromophores. The position of the fluorine atom can subtly alter the energy of the π → π* transitions, leading to shifts in the maximum absorption wavelength (λ_max).
Causality Behind λ_max Shifts
The fluorine atom, as an auxochrome, can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption bands of the benzene ring. The extent and direction of this shift depend on the interplay between its inductive and resonance effects, which varies with its position relative to the acetamide group.
Comparative UV-Vis Data
| Isomer | λ_max (nm) | Solvent | Rationale for Differences |
| Ortho | ~235-245 | Ethanol/Methanol | Steric hindrance from the ortho-substituent can affect the planarity and conjugation of the system. |
| Meta | ~240-250 | Ethanol/Methanol | The meta position has a weaker influence on the conjugation between the ring and the amide group. |
| Para | ~245-255 | Ethanol/Methanol | The para position allows for the most effective extension of conjugation through the aromatic system, often resulting in a slight red shift (longer λ_max). |
Note: These are typical values; actual λ_max can vary with the solvent used.[3][4][5]
Mass Spectrometry: Unraveling Fragmentation Patterns
Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers clues about its structure. While all three isomers have the same nominal molecular weight of 153.15 g/mol , their fragmentation patterns under techniques like Electron Ionization (EI) can differ.[6][7][8]
Causality Behind Fragmentation Differences
The initial molecular ion (M⁺˙) is unstable and breaks apart into smaller, more stable fragment ions. The position of the fluorine atom can influence which fragmentation pathways are favored, leading to different relative abundances of the resulting ions.
Comparative Mass Spectrometry Data
The molecular ion peak (M⁺˙) will be observed at m/z = 153 for all three isomers. Key fragments often arise from the loss of ketene (CH₂=C=O) or the entire acetamide side chain.
| m/z Value | Proposed Fragment | Ortho Isomer | Meta Isomer | Para Isomer |
| 153 | [M]⁺˙ | Present | Present | Present |
| 111 | [M - CH₂CO]⁺˙ | Major Peak | Major Peak | Major Peak |
| 95 | [C₆H₄F]⁺ | Varies | Varies | Varies |
| 83 | [M - CH₂CO - CO]⁺˙ | Varies | Varies | Varies |
The primary diagnostic value comes from the relative intensities of these fragment ions. For example, ortho effects can sometimes lead to unique fragmentation pathways that are less prominent in the meta and para isomers. The NIST WebBook provides reference mass spectra that can be used for comparison.[6][7]
Experimental Protocol: GC-MS Analysis
Caption: Workflow for sample analysis using Gas Chromatography-Mass Spectrometry (GC-MS).
Conclusion
The differentiation of ortho, meta, and para fluorophenyl acetamide isomers is readily achievable through a multi-technique spectroscopic approach.
-
¹H and ¹³C NMR are the most definitive methods, providing unambiguous structural information through chemical shifts and characteristic H-F and C-F coupling patterns.
-
FT-IR offers a rapid and effective way to distinguish isomers based on shifts in the N-H, C=O, and C-F vibrational bands.
-
Mass Spectrometry confirms the molecular weight and can provide corroborating structural evidence through subtle differences in fragment ion intensities.
-
UV-Vis Spectroscopy , while less specific, can offer supporting evidence based on shifts in the λ_max corresponding to altered electronic conjugation.
By systematically applying these techniques and understanding the underlying principles of how the fluorine substituent's position influences the spectral output, researchers can confidently identify and characterize each isomer.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Acetamide, N-butyl- [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. Acetamide, N-(2-fluorophenyl)- [webbook.nist.gov]
- 7. N-(4-fluorophenyl)acetamide | C8H8FNO | CID 9601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Acetamide, N-(2-fluorophenyl)- [webbook.nist.gov]
A Comparative Study of Chloroacetamide Intermediates in Drug Discovery: A Guide for Researchers
In the landscape of modern drug discovery, the strategic deployment of covalent inhibitors has marked a resurgence, offering unparalleled potency and duration of action against challenging biological targets. Central to the design of these inhibitors is the "warhead"—an electrophilic moiety engineered to form a stable, covalent bond with a nucleophilic amino acid residue on the target protein, most commonly a cysteine. Among the arsenal of available warheads, the chloroacetamide group has established itself as a versatile and potent reactive intermediate.
This guide provides a comprehensive comparative analysis of chloroacetamide intermediates, offering researchers, scientists, and drug development professionals a detailed understanding of their properties, applications, and standing relative to other electrophilic warheads. We will delve into the causality behind experimental choices, provide validated protocols, and present quantitative data to support a rational approach to covalent inhibitor design.
The Chloroacetamide Warhead: Mechanism and Inherent Properties
The chloroacetamide moiety is a classic electrophile in the realm of covalent inhibitors. Its mechanism of action is a direct and efficient SN2 reaction. The thiol group of a cysteine residue, a potent nucleophile at physiological pH, attacks the electrophilic α-carbon of the chloroacetamide, displacing the chloride leaving group and forming a stable thioether bond. This irreversible modification of the target protein can lead to complete and sustained inhibition of its activity.[1][2]
The reactivity of the chloroacetamide warhead, while often considered high, can be modulated through synthetic chemistry. The introduction of substituents on the α-carbon can influence the electrophilicity and steric accessibility of the reaction center, allowing for a degree of "tunability" in the warhead's reactivity.[3] This is a critical consideration in drug design, as an overly reactive warhead can lead to off-target effects and potential toxicity.[4][5]
A Comparative Analysis of Electrophilic Warheads
The choice of an electrophilic warhead is a critical decision in the design of a targeted covalent inhibitor. This choice influences not only the potency of the inhibitor but also its selectivity and potential for off-target reactivity. While chloroacetamides are a powerful tool, a comprehensive understanding of the available alternatives is essential for a rational drug design strategy.
Here, we compare the chloroacetamide warhead to other commonly employed electrophiles, highlighting their respective mechanisms, reactivity profiles, and applications in drug discovery.
| Warhead | Mechanism of Action with Cysteine | Reactivity Profile | Key Features & Considerations |
| Chloroacetamide | SN2 Nucleophilic Substitution | High, but tunable | Forms a stable thioether bond. Reactivity can be modulated by α-substitution. Potential for off-target reactivity if not optimized.[1][3] |
| Acrylamide | Michael Addition | Moderate | Widely used in approved drugs. Generally considered less reactive than chloroacetamides, potentially offering a better initial safety profile.[6] |
| Vinyl Sulfonamide | Michael Addition | High | Often more reactive than acrylamides. Can also react with other nucleophilic residues like lysine.[7][8] |
| Nitrile | Nucleophilic Addition (often reversible) | Low to Moderate | Can form reversible or irreversible covalent adducts. Milder electrophilicity may reduce off-target effects.[9][10][11] |
| Ketone (e.g., α-ketoamide) | Nucleophilic Addition (often reversible) | Low to Moderate | Typically forms a reversible thiohemiketal with cysteine. Mimics the tetrahedral transition state of peptide bond hydrolysis.[2][12][13][14][15] |
| Epoxide | Ring-opening by Nucleophilic Attack | High | Found in some natural products and approved drugs. Potential for reactivity with various nucleophiles and associated toxicity concerns.[4][16][17] |
Table 1: Comparative Overview of Common Electrophilic Warheads in Covalent Drug Discovery.
Quantitative Comparison of Inhibitor Potency
To provide a more concrete comparison, the following table presents kinetic data for covalent inhibitors with different warheads targeting the same enzyme, KDM5B. This allows for a direct assessment of how the choice of warhead impacts inhibitory potency.
| Compound Number | Warhead | KDM5B IC50 (nM, 1h pre-incubation) | kinact/Ki (M-1s-1) | Reference |
| 5 | Chloroacetamide | 1.8 | 40,000 | [18] |
| 4 | Acrylamide | 6.3 | 7,400 | [18] |
| 6 | Dimethylamino crotonamide | 10.1 | 6,100 | [18] |
Table 2: Comparative Kinetic Data for Covalent Inhibitors of KDM5B. [18] As the data indicates, for this particular scaffold and target, the chloroacetamide warhead (compound 5) demonstrated the highest potency, as reflected by the lowest IC50 value and the highest kinact/Ki value.[18]
Experimental Protocols for the Evaluation of Chloroacetamide-Based Inhibitors
The characterization of covalent inhibitors requires a specialized set of experiments to determine their potency, mechanism of action, and selectivity. The following protocols provide a validated framework for these assessments.
Protocol 1: Kinetic Analysis of Irreversible Covalent Inhibition
This protocol is adapted from established methodologies for the kinetic characterization of covalent inhibitors and is essential for determining the key parameters of kinact and Ki.[9][19]
Objective: To determine the second-order rate constant (kinact/Ki) for the inactivation of a target enzyme by a chloroacetamide-based inhibitor.
Materials:
-
Purified target enzyme
-
Chloroacetamide-based inhibitor stock solution (in DMSO)
-
Enzyme substrate
-
Assay buffer (specific to the target enzyme)
-
96-well microplate
-
Plate reader capable of kinetic measurements
Procedure:
-
Enzyme and Substrate Optimization: Determine the optimal enzyme and substrate concentrations that result in a linear reaction rate over the desired time course. The substrate concentration should ideally be at or below the Km value.
-
Inhibitor Dilution Series: Prepare a serial dilution of the chloroacetamide inhibitor in the assay buffer. A typical concentration range would be from 10-fold above to 10-fold below the expected IC50 value.
-
Kinetic Measurement: a. In a 96-well plate, add the assay buffer and the inhibitor at various concentrations. b. Initiate the reaction by adding the enzyme to each well. c. Immediately after adding the enzyme, add the substrate to start the enzymatic reaction. d. Monitor the reaction progress (e.g., absorbance or fluorescence) over time using a plate reader.
-
Data Analysis: a. For each inhibitor concentration, plot the product formation versus time. The data should fit to a single exponential equation: P(t) = v₀(1 - e^(-k_obs*t)) / k_obs where P(t) is the product concentration at time t, v₀ is the initial velocity, and k_obs is the observed rate of inactivation. b. Plot the calculated k_obs values against the inhibitor concentration [I]. c. Fit the data to the following hyperbolic equation to determine k_inact and K_i: k_obs = k_inact * [I] / (K_i + [I]) d. The second-order rate constant is then calculated as k_inact / K_i.
Protocol 2: Cellular Target Engagement and Selectivity Profiling using Chemoproteomics
This protocol outlines a state-of-the-art chemoproteomic approach to identify the cellular targets of a covalent inhibitor and assess its selectivity across the proteome.[3][20]
Objective: To identify the on- and off-targets of a chloroacetamide-based inhibitor in a cellular context.
Materials:
-
Alkyne-tagged chloroacetamide probe (a derivative of the inhibitor with a terminal alkyne)
-
Cell line of interest
-
Cell lysis buffer
-
Biotin-azide tag
-
Click chemistry reagents (copper(I) catalyst, ligand)
-
Streptavidin beads
-
Protease for protein digestion (e.g., trypsin)
-
LC-MS/MS instrumentation and software for proteomic analysis
Procedure:
-
Cell Treatment: Treat the cultured cells with the alkyne-tagged chloroacetamide probe for a specified time. Include a vehicle control (DMSO).
-
Cell Lysis: Harvest and lyse the cells to release the proteome.
-
Click Chemistry: To the cell lysate, add the biotin-azide tag and the click chemistry reagents to covalently link the biotin tag to the alkyne-tagged proteins that have reacted with the probe.
-
Enrichment of Tagged Proteins: Use streptavidin beads to capture the biotinylated proteins. Wash the beads extensively to remove non-specifically bound proteins.
-
On-Bead Digestion: Digest the captured proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS to identify the proteins that were covalently modified by the probe.
-
Data Analysis: Use proteomic software to identify and quantify the enriched proteins. The identified proteins represent the cellular targets of the covalent inhibitor. The relative abundance of different proteins can provide an indication of the inhibitor's selectivity.
Synthesis of Chloroacetamide Intermediates
The ability to synthesize a diverse range of chloroacetamide intermediates is fundamental to exploring their potential in drug discovery. The following protocols describe the synthesis of N-aryl and N-heterocyclic chloroacetamides.
Protocol 3: General Synthesis of N-Aryl Chloroacetamides
This is a robust and widely applicable method for the synthesis of N-aryl chloroacetamides from the corresponding anilines.[5][11][12][21]
Reaction Scheme:
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Ketone-Based Covalent Inhibitors of Coronavirus 3CL Proteases for the Potential Therapeutic Treatment of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Covalent Inhibition in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Covalent Compounds - Enamine [enamine.net]
- 9. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nitriles: an attractive approach to the development of covalent inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases [mdpi.com]
- 12. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. tandfonline.com [tandfonline.com]
- 16. chemrxiv.org [chemrxiv.org]
- 17. Covalent inhibitors: a rational approach to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. d-nb.info [d-nb.info]
- 19. Targeted anticancer pre-vinylsulfone covalent inhibitors of carbonic anhydrase IX [elifesciences.org]
- 20. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
A Comparative Crystallographic Analysis of 2-chloro-N-(4-fluorophenyl)acetamide and Its Analogs for Drug Discovery
This guide provides an in-depth analysis of the single-crystal X-ray diffraction data for 2-chloro-N-(4-fluorophenyl)acetamide, a key intermediate in organic synthesis.[1][2] In the realm of drug discovery and development, a profound understanding of the three-dimensional structure of a molecule is paramount. It dictates the compound's physicochemical properties, informs its potential biological activity, and guides further synthetic modifications. Herein, we present a comprehensive comparison of the crystallographic data of the title compound with structurally related analogs to elucidate the subtle yet significant effects of substituent changes on crystal packing and molecular conformation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage crystallographic data for informed decision-making in their research endeavors.
The Subject Compound: this compound
This compound (I) is a member of the N-(substituted phenyl)-2-chloroacetamides, a class of compounds recognized as important intermediates in the synthesis of various derivatives, including those with potential biological activities.[1][2] The precise knowledge of its crystal structure provides a foundational dataset for computational modeling, structure-activity relationship (SAR) studies, and the rational design of new chemical entities.
The crystal structure of this compound was determined by single-crystal X-ray diffraction.[1][2] The key crystallographic parameters are summarized in the table below.
| Parameter | This compound |
| Chemical Formula | C₈H₇ClFNO |
| Molecular Weight | 187.60 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 4.7410 (9) |
| b (Å) | 20.062 (4) |
| c (Å) | 8.9860 (18) |
| β (°) | 99.60 (3) |
| Volume (ų) | 842.7 (3) |
| Z | 4 |
| Temperature (K) | 293 (2) |
| R-factor | 0.046 |
| CCDC Number | 696664 |
Table 1: Crystallographic data for this compound.[1][2][3]
In the crystal structure of the title compound, molecules are linked by intermolecular N—H⋯O hydrogen bonds, forming infinite chains along the c-axis.[1][2] Additionally, an intramolecular C—H⋯O hydrogen bond results in the formation of a six-membered ring.[1][2] These interactions are crucial in stabilizing the crystal lattice and defining the overall supramolecular architecture.
Comparative Crystallographic Analysis
To understand the influence of specific functional groups on the crystal packing and molecular geometry, a comparative analysis with structurally related compounds is essential. The following table presents the crystallographic data for selected analogs of this compound.
| Compound | 2-azido-N-(4-fluorophenyl)acetamide | 2-(4-Bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide | 2-Chloro-N-(4-hydroxyphenyl)acetamide |
| Chemical Formula | C₈H₇FN₄O | C₁₄H₁₀BrClFNO | C₈H₈ClNO₂ |
| Molecular Weight | 194.18 | 342.59 | 185.60 |
| Crystal System | Monoclinic | Orthorhombic | Monoclinic |
| Space Group | P2₁/c | P2₁2₁2₁ | P2₁ |
| a (Å) | 10.8398 (7) | 4.9120 (5) | 6.5088 (6) |
| b (Å) | 19.0207 (11) | 6.3131 (6) | 9.0700 (9) |
| c (Å) | 9.3307 (5) | 42.517 (4) | 14.155 (2) |
| β (°) | 112.378 (2) | 90 | 102.508 (9) |
| Volume (ų) | 1779.3 (2) | 1318.4 (2) | 815.81 (16) |
| Z | 8 (two independent molecules) | 4 | 2 |
| Key Interactions | N—H⋯O hydrogen-bonded chains, C—F⋯π, C=O⋯π, and slipped π-stacking interactions.[4] | N—H⋯O, C—H⋯O, C—H⋯Cl, and C—H⋯F hydrogen bonds.[5] | N—H⋯O and O—H⋯O hydrogen bonds, intramolecular C—H⋯O and N—H⋯Cl contacts.[6][7] |
Table 2: Comparative crystallographic data for analogs of this compound.
The substitution of the chloro group with an azido group in 2-azido-N-(4-fluorophenyl)acetamide leads to a significant change in the crystal packing, with two independent molecules in the asymmetric unit.[4] The crystal structure is stabilized by a network of N—H⋯O hydrogen bonds, as well as C—F⋯π, C=O⋯π, and slipped π-stacking interactions.[4] In the case of 2-(4-Bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide, the presence of additional halogen atoms introduces a more complex hydrogen bonding network involving C—H⋯Cl and C—H⋯F interactions.[5] The introduction of a hydroxyl group in 2-Chloro-N-(4-hydroxyphenyl)acetamide results in the formation of both N—H⋯O and O—H⋯O hydrogen bonds, creating a different supramolecular assembly.[6][7]
Experimental Protocol for Single-Crystal X-ray Diffraction
The following is a generalized, best-practice protocol for obtaining single-crystal X-ray diffraction data for compounds such as this compound. The causality behind each step is explained to provide a deeper understanding of the experimental design.
Step 1: Synthesis and Crystallization
-
Rationale: The synthesis of high-purity material is a prerequisite for growing high-quality single crystals. The choice of crystallization solvent and technique is critical and often requires screening of various conditions. For this compound, slow evaporation of a chloroform solution has been shown to yield suitable crystals.[1]
-
Protocol:
-
Synthesize this compound by reacting 4-fluoroaniline with chloroacetyl chloride in an appropriate solvent.
-
Purify the crude product by recrystallization or column chromatography to achieve high purity (>98%).
-
Dissolve the purified compound in a suitable solvent (e.g., chloroform, ethanol) to near saturation.
-
Allow the solvent to evaporate slowly at room temperature in a loosely covered vial. This gradual process encourages the formation of well-ordered single crystals.
-
Step 2: Crystal Selection and Mounting
-
Rationale: A single, defect-free crystal of appropriate size is required for data collection. The crystal is mounted on a goniometer head, which allows for precise orientation in the X-ray beam.
-
Protocol:
-
Under a microscope, select a well-formed, transparent crystal with dimensions typically in the range of 0.1-0.3 mm.
-
Carefully mount the selected crystal on a cryoloop or a glass fiber using a minimal amount of cryoprotectant oil.
-
Place the mounted crystal on the goniometer head of the diffractometer.
-
Step 3: Data Collection
-
Rationale: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector. The crystal is rotated during data collection to measure the intensities of a large number of unique reflections.
-
Protocol:
-
Cool the crystal to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and radiation damage.
-
Center the crystal in the X-ray beam.
-
Perform an initial set of scans to determine the unit cell parameters and crystal system.
-
Execute a full data collection strategy, typically involving a series of omega and phi scans, to cover the entire reciprocal space.
-
Step 4: Data Reduction and Structure Solution
-
Rationale: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for various experimental factors. The resulting data is then used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell.
-
Protocol:
-
Integrate the raw diffraction images to obtain a list of reflection indices (h, k, l) and their corresponding intensities.
-
Apply corrections for Lorentz and polarization effects, as well as absorption.
-
Solve the structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Step 5: Structure Refinement
-
Rationale: The initial structural model is refined against the experimental data to improve the agreement between the calculated and observed structure factors. This iterative process optimizes the atomic coordinates, displacement parameters, and other structural parameters.
-
Protocol:
-
Refine the structural model using full-matrix least-squares methods.
-
Locate and add hydrogen atoms to the model, typically placed in calculated positions.
-
Refine the model until convergence is reached, as indicated by minimal shifts in the refined parameters and a good agreement between the calculated and observed data (low R-factor).
-
Visualizing the Experimental Workflow
References
- 1. 2-Chloro-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C8H7ClFNO | CID 532065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Crystal structure and Hirshfeld surface analysis of 2-azido-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.iucr.org [journals.iucr.org]
Assessing the Antimicrobial Potential of 2-chloro-N-(4-fluorophenyl)acetamide: A Comparative Guide
In the ever-present battle against antimicrobial resistance, the exploration of novel chemical entities with potential therapeutic value is paramount. This guide provides a comprehensive assessment of 2-chloro-N-(4-fluorophenyl)acetamide, a compound of interest within the broader class of acetamide derivatives, which have demonstrated a range of biological activities. This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis against established antimicrobial agents and providing detailed experimental protocols to facilitate further investigation.
Introduction to this compound
This compound belongs to the N-(substituted phenyl)-2-chloroacetamides, a class of compounds recognized as important intermediates in organic synthesis. While direct and extensive studies on the antimicrobial properties of this specific molecule are nascent, research into structurally similar compounds, such as 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, has revealed significant antibacterial activity, particularly against problematic Gram-negative pathogens like Klebsiella pneumoniae.[1][2][3][4] The presence of the chloroacetamide moiety is often associated with enhanced antimicrobial efficacy, suggesting that this compound is a promising candidate for further antimicrobial screening.[3]
Chemical Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C₈H₇ClFNO
-
Molecular Weight: 187.60 g/mol [5]
Comparative Analysis of Antimicrobial Spectrum
To contextualize the potential of this compound, it is essential to compare its anticipated antimicrobial activity with that of established antibiotics from different classes. For this guide, we have selected three widely used agents: Ciprofloxacin (a fluoroquinolone), Cefepime (a fourth-generation cephalosporin), and Meropenem (a carbapenem).
The following table summarizes the typical Minimum Inhibitory Concentration (MIC) values for these comparator drugs against a panel of clinically relevant bacteria. The data for this compound is extrapolated from studies on the closely related compound, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, and should be considered hypothetical pending direct experimental verification.
| Antimicrobial Agent | Staphylococcus aureus (MSSA) | Escherichia coli | Pseudomonas aeruginosa | Klebsiella pneumoniae |
| This compound (Hypothetical) | - | - | - | Moderate Activity |
| Ciprofloxacin | 0.25 - 1 µg/mL[6][7][8][9] | ≤0.06 - >8 µg/mL[10] | - | - |
| Cefepime | 1 - 4 µg/mL[11][12][13][14] | ≤2 µg/mL[5][15] | 0.75 - 96 µg/mL[16][17][18] | ≤2 µg/mL[19] |
| Meropenem | 0.25 - ≤0.12 mg/L[3][20] | 0.06 - 0.125 µg/mL[21][22] | 2 - 4.8 mg/l[23][24] | ≤1 µg/mL[25][26] |
Note: MIC values can vary significantly between different strains and testing conditions. The values presented here are for general comparative purposes.
Potential Mechanism of Action
While the precise mechanism of action for this compound has not been elucidated, studies on similar acetamide derivatives suggest a potential interaction with penicillin-binding proteins (PBPs).[4] PBPs are crucial enzymes involved in the synthesis of the bacterial cell wall. Inhibition of these proteins leads to compromised cell wall integrity and ultimately, cell lysis. This proposed mechanism places it in a similar functional category to β-lactam antibiotics like cephalosporins and carbapenems.
Comparative Mechanisms of Action:
-
Fluoroquinolones (e.g., Ciprofloxacin): These agents inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair. This leads to strand breakage and cell death.
-
Cephalosporins (e.g., Cefepime): As β-lactam antibiotics, cephalosporins bind to and inactivate penicillin-binding proteins (PBPs), thereby inhibiting the cross-linking of the peptidoglycan layer of the bacterial cell wall.
-
Carbapenems (e.g., Meropenem): Also β-lactam antibiotics, carbapenems have a broad spectrum of activity and are highly resistant to many bacterial β-lactamases. They also inhibit bacterial cell wall synthesis by binding to PBPs.
Experimental Protocols for Assessment
To rigorously evaluate the antimicrobial potential of this compound, a series of standardized in vitro assays are recommended. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and are designed to ensure reproducibility and comparability of results.[3][4][27]
Synthesis of this compound
A general method for the synthesis of N-substituted chloroacetamides involves the reaction of an appropriate amine with chloroacetyl chloride.
Diagram of Synthesis Workflow
Caption: General synthesis workflow for this compound.
Step-by-Step Protocol:
-
Dissolve 4-fluoroaniline in a suitable inert solvent (e.g., dichloromethane) in a reaction vessel.
-
Add a base, such as triethylamine, to the solution to act as a scavenger for the hydrochloric acid byproduct.
-
Cool the mixture in an ice bath.
-
Slowly add an equimolar amount of chloroacetyl chloride to the cooled solution with continuous stirring.
-
Allow the reaction to proceed at room temperature for several hours, monitoring its progress by thin-layer chromatography.
-
Upon completion, perform an aqueous workup by washing the reaction mixture with water and brine.
-
Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the final product.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard and widely used technique.
Diagram of MIC Assay Workflow
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Step-by-Step Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (MHB).
-
Prepare a bacterial inoculum from a fresh culture, adjusting the turbidity to a 0.5 McFarland standard.
-
Dilute the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visually identifying the lowest concentration of the compound that completely inhibits bacterial growth.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Diagram of MBC Assay Workflow
Caption: Workflow for the Minimum Bactericidal Concentration (MBC) assay.
Step-by-Step Protocol:
-
Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.
-
Spot-plate the aliquots onto a fresh Mueller-Hinton Agar (MHA) plate.
-
Incubate the MHA plate at 37°C for 24 hours.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum.
Cytotoxicity and Hemolysis Assays
It is crucial to assess the potential toxicity of a novel antimicrobial compound to mammalian cells.
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells and is a common method to assess cell viability and cytotoxicity. A reduction in cell viability in the presence of the compound indicates potential cytotoxicity.
-
Hemolysis Assay: This assay determines the lytic effect of a compound on red blood cells. The release of hemoglobin is measured spectrophotometrically to quantify the extent of hemolysis. Low hemolytic activity is desirable for compounds intended for systemic use.
Conclusion and Future Directions
The preliminary analysis based on structurally related compounds suggests that this compound holds promise as a potential antimicrobial agent, particularly against Gram-negative bacteria. Its straightforward synthesis and the known antimicrobial association with the chloroacetamide moiety make it an attractive candidate for further investigation.
Future research should focus on:
-
Comprehensive Antimicrobial Screening: Evaluating the MIC and MBC of the compound against a broad panel of clinically relevant and drug-resistant bacterial and fungal pathogens.
-
Mechanism of Action Studies: Elucidating the precise molecular target(s) of the compound to understand its mode of action and potential for resistance development.
-
In Vivo Efficacy and Toxicity Studies: Assessing the compound's therapeutic efficacy and safety profile in animal models of infection.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its antimicrobial activity and pharmacokinetic properties.
By following the rigorous experimental protocols outlined in this guide, researchers can systematically evaluate the antimicrobial potential of this compound and contribute to the development of new therapies to combat the growing threat of antimicrobial resistance.
References
- 1. academic.oup.com [academic.oup.com]
- 2. journals.asm.org [journals.asm.org]
- 3. academic.oup.com [academic.oup.com]
- 4. MR03 | Meropenem Breakpoints for Acinetobacter spp. [clsi.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evolution of Ciprofloxacin-Resistant Staphylococcus aureus in In Vitro Pharmacokinetic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of ciprofloxacin on methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism [frontiersin.org]
- 10. Mechanisms of reduced susceptibility to ciprofloxacin in Escherichia coli isolates from Canadian hospitals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. droracle.ai [droracle.ai]
- 13. Pharmacodynamics of cefepime alone and in combination with various antimicrobials against methicillin-resistant Staphylococcus aureus in an in vitro pharmacodynamic infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. droracle.ai [droracle.ai]
- 15. Impact of Revised Cefepime CLSI Breakpoints on Escherichia coli and Klebsiella pneumoniae Susceptibility and Potential Impact If Applied to Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. Influence of borderline cefepime MIC on the outcome of cefepime-susceptible Pseudomonas aeruginosa bacteremia treated with a maximal cefepime dose: a hospital-based retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Clinical Outcomes of Cefepime Dosing in Patients With Pseudomonas aeruginosa Infections Undergoing Renal Replacement Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cefepime | Johns Hopkins ABX Guide [hopkinsguides.com]
- 20. Meropenem in the treatment of complicated skin and soft tissue infections - PMC [pmc.ncbi.nlm.nih.gov]
- 21. journals.asm.org [journals.asm.org]
- 22. researchgate.net [researchgate.net]
- 23. Antibacterial activity of meropenem against Pseudomonas aeruginosa, including antibiotic-induced morphological changes and endotoxin-liberating effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Comparative activity of meropenem against Pseudomonas aeruginosa strains with well-characterized resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. media.beckmancoulter.com [media.beckmancoulter.com]
- 26. Comparison of Meropenem MICs and Susceptibilities for Carbapenemase-Producing Klebsiella pneumoniae Isolates by Various Testing Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]
Efficacy Comparison of Different Bases for the Synthesis of 2-chloro-N-(4-fluorophenyl)acetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-chloro-N-(4-fluorophenyl)acetamide, a key intermediate in the production of various pharmaceuticals and agrochemicals, is a critical process demanding high efficiency and purity.[1][2] The selection of an appropriate base is paramount in the N-acetylation of 4-fluoroaniline with 2-chloroacetyl chloride, a reaction often performed under Schotten-Baumann conditions.[3][4] This guide provides an in-depth comparison of the efficacy of different bases for this synthesis, supported by mechanistic insights and experimental data, to aid researchers in optimizing their synthetic strategies.
The acylation of amines with acid chlorides generates one equivalent of hydrochloric acid, which can protonate the unreacted amine, thereby reducing the yield.[5] The primary role of the base is to neutralize this acid, driving the reaction equilibrium towards the formation of the desired amide product.[5][6] The choice of base, however, can significantly impact reaction rate, yield, and the formation of byproducts.
Mechanism of Base-Catalyzed N-Acetylation
The synthesis of this compound from 4-fluoroaniline and 2-chloroacetyl chloride proceeds via a nucleophilic acyl substitution mechanism.[4][7] The lone pair of electrons on the nitrogen atom of 4-fluoroaniline attacks the electrophilic carbonyl carbon of 2-chloroacetyl chloride, forming a tetrahedral intermediate. The base then facilitates the deprotonation of the positively charged nitrogen atom, followed by the expulsion of the chloride ion to yield the final amide product.[3]
dot digraph "Schotten_Baumann_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
"4-fluoroaniline" [shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "2-chloroacetyl_chloride" [shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Tetrahedral_Intermediate" [shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; "Base" [shape=oval, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Product" [shape=doublecircle, fillcolor="#4285F4", fontcolor="#FFFFFF", label="this compound"]; "Protonated_Base" [shape=oval, fillcolor="#5F6368", fontcolor="#FFFFFF"]; "Chloride_Ion" [shape=oval, fillcolor="#5F6368", fontcolor="#FFFFFF"];
"4-fluoroaniline" -> "Tetrahedral_Intermediate" [label="Nucleophilic Attack"]; "2-chloroacetyl_chloride" -> "Tetrahedral_Intermediate"; "Tetrahedral_Intermediate" -> "Product" [label="Chloride Elimination"]; "Tetrahedral_Intermediate" -> "Protonated_Base" [label="Deprotonation", style=dashed]; "Base" -> "Tetrahedral_Intermediate" [style=invis]; "Product" -> "Chloride_Ion" [style=invis];
{rank=same; "4-fluoroaniline"; "2-chloroacetyl_chloride"} {rank=same; "Tetrahedral_Intermediate"} {rank=same; "Product"; "Protonated_Base"; "Chloride_Ion"} } endom Figure 1: Generalized mechanism of the Schotten-Baumann reaction.
Comparison of Common Bases
The choice of base can be broadly categorized into inorganic and organic bases. Each class presents distinct advantages and disadvantages in terms of reactivity, solubility, and ease of workup.
Inorganic Bases
Inorganic bases, such as sodium hydroxide (NaOH) and potassium carbonate (K2CO3), are cost-effective and readily available options.
-
Sodium Hydroxide (NaOH): Often used in aqueous solutions, NaOH is a strong base that effectively neutralizes the generated HCl.[3] The reaction is typically carried out in a biphasic system, with the organic reactants in a solvent like dichloromethane and the base in the aqueous phase.[6][7] This setup minimizes the hydrolysis of the acid chloride.[4] However, the high basicity of NaOH can sometimes lead to side reactions, and the workup requires careful separation of the organic and aqueous layers.
-
Potassium Carbonate (K2CO3): A milder inorganic base, K2CO3 is often used in non-aqueous solvents like DMF or acetonitrile, sometimes in the presence of a phase-transfer catalyst to enhance its reactivity.[8] This can lead to higher yields and cleaner reactions compared to strong hydroxides.[8] Studies on the N-acetylation of anilines have shown that the combination of K2CO3 as a base and DMF as a solvent provides excellent results.[8]
Organic Bases
Organic bases, such as triethylamine (Et3N) and pyridine, are soluble in organic solvents, allowing for a homogeneous reaction mixture.
-
Triethylamine (Et3N): This tertiary amine is a widely used acid scavenger in acylation reactions.[1][9][10] It effectively neutralizes HCl to form triethylammonium chloride, which often precipitates from the reaction mixture and can be removed by filtration.[1] The use of triethylamine can accelerate the reaction and is compatible with a wide range of solvents.[10] Experimental procedures have demonstrated the successful synthesis of 2-chloro-N-(substituted phenyl)acetamides using triethylamine in toluene.[1]
-
Pyridine: Pyridine can act as both a base and a nucleophilic catalyst in acylation reactions.[7] However, its use has become less common due to its unpleasant odor and potential for side reactions.
Table 1: Comparative Efficacy of Different Bases
| Base | Type | Typical Solvent(s) | Advantages | Disadvantages |
| Sodium Hydroxide (NaOH) | Inorganic | Water/Dichloromethane (biphasic) | Cost-effective, strong base.[3] | Can promote hydrolysis of acyl chloride, requires phase separation.[4] |
| Potassium Carbonate (K2CO3) | Inorganic | DMF, Acetonitrile | Milder, can lead to cleaner reactions and high yields.[8] | May require a phase-transfer catalyst for optimal performance.[8] |
| Triethylamine (Et3N) | Organic | Toluene, Dichloromethane, Chloroform | Soluble in organic solvents, forms a filterable salt, accelerates the reaction.[1][10][11] | Higher cost compared to inorganic bases. |
| Pyridine | Organic | Dichloromethane, Chloroform | Acts as a base and a nucleophilic catalyst.[7] | Unpleasant odor, potential for side reactions. |
Experimental Protocol: Synthesis of this compound using Triethylamine
This protocol outlines a reliable method for the synthesis of this compound using triethylamine as the base.
dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
subgraph "cluster_Preparation" { label = "Preparation"; style = "rounded"; bgcolor = "#E8F0FE"; "Reactants" [label="Dissolve 4-fluoroaniline and\n triethylamine in chloroform", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Cooling" [label="Cool the mixture to 0°C\n in an ice bath", fillcolor="#FBBC05", fontcolor="#202124"]; }
subgraph "cluster_Reaction" { label = "Reaction"; style = "rounded"; bgcolor = "#FCE8E6"; "Addition" [label="Slowly add a solution of\n 2-chloroacetyl chloride\n in chloroform", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Stirring" [label="Stir at room temperature\n for 20 hours", fillcolor="#FBBC05", fontcolor="#202124"]; }
subgraph "cluster_Workup" { label = "Workup and Purification"; style = "rounded"; bgcolor = "#E6F4EA"; "Extraction" [label="Wash the organic phase\n with water", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Drying" [label="Dry the organic phase over\n anhydrous sodium sulfate", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Concentration" [label="Concentrate under\n reduced pressure", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Recrystallization" [label="Recrystallize the solid from\n an ethanol/water mixture", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Product" [shape=ellipse, label="Obtain pure product", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
"Reactants" -> "Cooling"; "Cooling" -> "Addition"; "Addition" -> "Stirring"; "Stirring" -> "Extraction"; "Extraction" -> "Drying"; "Drying" -> "Concentration"; "Concentration" -> "Recrystallization"; "Recrystallization" -> "Product"; } endom Figure 2: Experimental workflow for the synthesis of this compound.
Materials:
-
4-fluoroaniline
-
2-chloroacetyl chloride
-
Triethylamine (Et3N)
-
Chloroform (CHCl3)
-
Anhydrous sodium sulfate
-
Ethanol
-
Deionized water
Procedure:
-
In a flask, dissolve 4-fluoro-3-nitroaniline (1 equivalent) and triethylamine (1.2 equivalents) in chloroform.[11]
-
Cool the reaction mixture to 0°C in an ice bath.[11]
-
Slowly add a solution of 2-chloroacetyl chloride (1.2 equivalents) in chloroform to the reaction mixture.[11]
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 20 hours.[11] Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash the organic phase three times with water.[11]
-
Dry the organic phase over anhydrous sodium sulfate.[11]
-
Filter and concentrate the organic phase under reduced pressure to yield a solid precipitate.[11]
-
Recrystallize the solid from an ethanol/water mixture to obtain pure this compound.[11]
Conclusion
The choice of base is a critical parameter in the synthesis of this compound. While inorganic bases like sodium hydroxide and potassium carbonate are cost-effective, organic bases such as triethylamine often provide a cleaner reaction profile and simpler workup in a homogeneous system. For researchers prioritizing yield and purity, triethylamine in an appropriate organic solvent presents a robust and reliable option. The provided experimental protocol serves as a validated starting point for the efficient synthesis of this important chemical intermediate.
References
- 1. 2-Chloro-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemistnotes.com [chemistnotes.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Schotten-Baumann Reaction [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. journals.iucr.org [journals.iucr.org]
- 10. CN103664675A - Method for preparing 2-chloro-N-(4-fluorophenyl)-N-isopropylacetamide - Google Patents [patents.google.com]
- 11. scielo.br [scielo.br]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-chloro-N-(4-fluorophenyl)acetamide
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of innovation. The handling and disposal of chemical reagents like 2-chloro-N-(4-fluorophenyl)acetamide demand a meticulous, informed approach. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety standards and regulatory requirements. Our objective is to move beyond mere compliance, fostering a deep understanding of the principles that ensure a safe and sustainable laboratory environment.
Hazard Identification: Understanding the "Why" Behind the Precautions
This compound is a halogenated organic compound that presents several significant hazards.[1] Understanding these risks is fundamental to appreciating the necessity of the stringent disposal protocols outlined below.
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
-
Serious Eye Irritation : Causes serious eye irritation.[2][3][4]
-
Respiratory Irritation : May cause respiratory irritation.[2][3][4]
-
Acute Toxicity : May be harmful if swallowed.[3]
-
Potential for Other Systemic Effects : While data on this specific compound is limited, related chloroacetamides are toxic if swallowed and are suspected of damaging fertility or the unborn child.[5][6]
These hazards dictate the need for specific personal protective equipment (PPE) and handling procedures to prevent exposure.
Table 1: GHS Hazard Summary for this compound
| Hazard Class | GHS Category | Hazard Statement | Precautionary Statement Codes |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | P264, P280, P302+P352, P332+P317, P362+P364 |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P317 |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | P261, P271, P304+P340, P319, P403+P233, P405 |
Source: Information synthesized from PubChem and supplier Safety Data Sheets (SDS).[2][4]
The Core Principle: Segregation of Halogenated Waste
The foundational principle for the disposal of this compound is its classification as a halogenated organic compound .[1] Halogenated wastes (containing fluorine, chlorine, bromine, or iodine) cannot be mixed with non-halogenated organic wastes.
Causality: The reason for this strict segregation lies in the final disposal method. Halogenated compounds can produce corrosive and toxic byproducts, such as hydrochloric acid (HCl) and hydrofluoric acid (HF), during incineration.[7] Waste disposal facilities require segregated streams to manage these byproducts safely and prevent damage to their equipment. Mixing waste streams can also complicate the disposal process, leading to increased costs and regulatory non-compliance.
Waste Segregation Workflow Diagram
The following diagram illustrates the critical decision-making process for chemical waste segregation in the laboratory.
Caption: Decision workflow for proper laboratory chemical waste segregation.
Step-by-Step Disposal Protocol
Follow this protocol rigorously to ensure safe and compliant disposal of this compound and its contaminated materials.
Step 1: Don Personal Protective Equipment (PPE)
Before handling the chemical for any purpose, including disposal, ensure you are wearing the appropriate PPE.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact and irritation.[7][8] Inspect gloves before use.[6] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To prevent serious eye irritation from dust or splashes.[9] |
| Lab Coat | Standard laboratory coat. | To protect skin and clothing from contamination.[10] |
| Ventilation | Use in a certified chemical fume hood. | To prevent inhalation of dust, which can cause respiratory irritation.[7][10] |
Step 2: Prepare the Waste Container
-
Select the Correct Container: Use a designated hazardous waste container that is compatible with halogenated organic solids. The container must be in good condition with a secure, threaded cap.[10]
-
Label Accurately: The container must be clearly labeled before any waste is added.[10] The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The associated hazards (e.g., "Irritant," "Toxic").
-
The date the first waste was added.
-
Step 3: Transfer of Waste
-
Solid Waste: Carefully transfer solid this compound into the designated halogenated waste container. Avoid creating dust.[6][8] Use tools (spatulas, etc.) that can be decontaminated or disposed of as hazardous waste themselves.
-
Contaminated Materials: Any items grossly contaminated with the compound, such as weigh boats, gloves, or absorbent pads from a spill cleanup, must also be placed in the same container.
-
Rinsate: If rinsing contaminated glassware, the solvent used for rinsing (e.g., acetone, methanol) must be collected as halogenated liquid waste. Do not dispose of rinsate down the drain.[6][8]
Step 4: Storage and Disposal
-
Secure the Container: Keep the waste container tightly closed at all times, except when adding waste.[10]
-
Store Safely: Store the container in a designated, well-ventilated satellite accumulation area that is secure and away from incompatible materials.[7]
-
Arrange for Pickup: Disposal must be handled by a licensed professional waste disposal service.[6][8] Follow your institution's procedures for scheduling a hazardous waste pickup. Never attempt to dispose of this chemical via standard trash or sewer systems.[5] The final, approved disposal method is typically high-temperature incineration at a permitted facility.[6][11]
Emergency Procedures: Spill and Exposure Management
Accidents can happen. A prepared response is key to mitigating risk.
Small Spill Cleanup
-
Evacuate and Ventilate: Ensure the area is well-ventilated. If not in a fume hood, restrict access to the area.
-
Don PPE: Wear the PPE detailed in Table 2.
-
Contain and Collect: Gently sweep up the solid material, avoiding dust formation.[9] Place the spilled chemical and all cleanup materials (absorbent pads, contaminated gloves) into your pre-labeled halogenated waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor or Environmental Health & Safety (EHS) department, following institutional policy.
First Aid Measures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[9] Remove contaminated clothing.[7] If irritation occurs or persists, seek medical attention.[9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[9] Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[6][9]
-
Ingestion: Do NOT induce vomiting.[9] Rinse the mouth with water. Seek immediate medical attention.[6]
By adhering to these detailed procedures, you actively contribute to a culture of safety and responsibility. Proper chemical disposal is not a peripheral task but a core component of scientific integrity and professional practice.
References
- 1. bucknell.edu [bucknell.edu]
- 2. This compound | C8H7ClFNO | CID 532065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-chloro-N-(2-fluorophenyl)acetamide | C8H7ClFNO | CID 1522874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aksci.com [aksci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. eurofinsus.com [eurofinsus.com]
- 7. fishersci.com [fishersci.com]
- 8. angenechemical.com [angenechemical.com]
- 9. fishersci.com [fishersci.com]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
